molecular formula C5H10O2 B598496 (S)-(Tetrahydrofuran-3-yl)methanol CAS No. 124391-75-9

(S)-(Tetrahydrofuran-3-yl)methanol

Cat. No.: B598496
CAS No.: 124391-75-9
M. Wt: 102.133
InChI Key: PCPUMGYALMOCHF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(Tetrahydrofuran-3-yl)methanol is a valuable chiral synthon extensively utilized in the asymmetric synthesis of complex bioactive molecules. Its primary research value lies in its application as a key stereochemically-defined building block for the construction of Active Pharmaceutical Ingredients (APIs) . The tetrahydrofuran ring, a common motif in medicinal chemistry, contributes to the pharmacokinetic properties of drug candidates, and its incorporation is a strategy explored in modern drug discovery . This enantiomerically pure compound enables researchers to develop molecules with specific biological activities, which is critical for probing biological pathways and creating selective therapeutics . Synthetic methodologies, such as those involving chiral resolution or asymmetric cyclization, have been developed to access this scaffold, underscoring its importance in advanced organic synthesis . Beyond pharmaceutical research, this versatile intermediate is also employed in the synthesis of agrochemicals, where its defined stereochemistry can contribute to the efficacy and selectivity of target compounds . Its functional groups allow for further chemical transformations, including oxidation, reduction, and coupling reactions, facilitating its integration into diverse synthetic pathways for the creation of complex molecular architectures in a research setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-oxolan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPUMGYALMOCHF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654553
Record name [(3S)-Oxolan-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124391-75-9
Record name [(3S)-Oxolan-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(Tetrahydrofuran-3-yl)methanol is a pivotal chiral building block in modern organic synthesis, particularly valued in the development of active pharmaceutical ingredients (APIs). Its unique stereochemistry and versatile reactivity make it an essential component in the synthesis of a variety of complex molecules. This guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a heterocyclic alcohol. The molecule consists of a five-membered saturated ether ring, tetrahydrofuran, substituted at the 3-position with a hydroxymethyl group. The "(S)" designation indicates the stereochemistry at the chiral center (the carbon atom at the 3-position of the ring).

Chemical Structure:

Caption: Chemical structure of this compound.

Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 124391-75-9

  • Molecular Formula: C₅H₁₀O₂[1][2][3]

  • Molecular Weight: 102.13 g/mol [1][2]

  • Synonyms: (S)-Tetrahydro-3-furanmethanol, (S)-(+)-Tetrahydro-3-furfuryl alcohol[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
Appearance Colorless to light yellow clear liquid
Boiling Point 198.6 ± 0.0 °C at 760 mmHg[1]
76-77 °C at 4 mmHg[4][5]
Density 1.061 g/mL at 25 °C[4][5]
Refractive Index (n20/D) 1.456[4][5]
Flash Point 208 °F[4][5]
pKa 14.81 ± 0.10 (Predicted)[4][5]
Storage 2-8°C, dry and sealed[1]

Applications in Drug Development

This compound's chirality makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.[1][2] The tetrahydrofuran motif is present in numerous biologically active compounds, and this specific building block has been utilized in the synthesis of several notable drugs.

Key Applications:

  • Antiviral Agents: It is a key intermediate in the synthesis of antiviral drugs such as Penciclovir, which is used to treat herpes virus infections.[6]

  • Anticancer Agents: The compound is used in the synthesis of anticancer drugs, including Afatinib, an EGFR inhibitor, and analogues of Camptothecin, a topoisomerase I inhibitor.[6][7]

  • Diabetes Medication: It serves as an important intermediate for the synthesis of Empagliflozin, a drug used to treat type 2 diabetes.

The following diagram illustrates the role of this compound as a building block in a generalized synthetic pathway for a pharmaceutical agent.

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) A->B Reagents C Nucleophilic Substitution with Drug Scaffold Precursor B->C Activated Intermediate D Further Synthetic Steps (e.g., cyclization, functional group manipulation) C->D Elaboration E Final Active Pharmaceutical Ingredient (API) D->E Final API

Caption: Generalized workflow for the use of this compound in API synthesis.

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported, often starting from readily available chiral precursors or through chiral resolution of the racemic mixture.

Synthesis from L-Malic Acid

A common and efficient method for the enantioselective synthesis of this compound starts from L-malic acid. This multi-step synthesis avoids the need for chiral resolution.

Overall Reaction Scheme:

L-Malic Acid → L-Dimethyl Malate → (S)-1,2,4-Butanetriol → (S)-3-Hydroxytetrahydrofuran → this compound

Detailed Protocol:

Step 1: Esterification of L-Malic Acid [8][9]

  • To a solution of L-malic acid (1 equivalent) in methanol (3 volumes), cool the mixture to -10 °C.

  • Slowly add thionyl chloride (2.5 equivalents) while maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, followed by refluxing for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a 20% sodium carbonate solution to pH 7.

  • Extract the product with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield L-dimethyl malate.

Step 2: Reduction of L-Dimethyl Malate [8]

  • In a separate flask, prepare a reducing agent by mixing a borohydride salt (e.g., sodium borohydride) with a Lewis acid (e.g., LiCl) in a lower alcohol solvent.

  • Add the L-dimethyl malate from the previous step to the reducing agent mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture to remove solid byproducts.

  • Acidify the filtrate to precipitate inorganic salts, which are then removed by filtration.

  • The resulting solution contains (S)-1,2,4-butanetriol.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran [8]

  • To the solution of (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Heat the mixture to a high temperature to effect cyclization via dehydration.

  • Monitor the reaction for the formation of (S)-3-hydroxytetrahydrofuran.

  • Purify the product by distillation.

Note: The final step to obtain this compound from (S)-3-hydroxytetrahydrofuran involves a hydroxymethylation step, which is not detailed in the cited patents but is a standard organic transformation.

The following diagram outlines the key transformations in this synthetic pathway.

G cluster_0 Synthesis from L-Malic Acid A L-Malic Acid B L-Dimethyl Malate A->B Esterification (MeOH, SOCl2) C (S)-1,2,4-Butanetriol B->C Reduction (LiCl/Borohydride) D (S)-3-Hydroxytetrahydrofuran C->D Cyclization (PTSA, Heat) E This compound D->E Hydroxymethylation

Caption: Key steps in the synthesis of this compound from L-Malic Acid.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

  • Hazards: Causes skin, eye, and respiratory irritation.[4][5]

  • Precautions:

    • Handle in a well-ventilated area, preferably under a fume hood.[10]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

    • Keep away from heat, sparks, open flames, and other ignition sources.[11]

    • Take precautionary measures against static discharge.[11][12]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]

    • Skin Contact: Wash with plenty of soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its utility as a chiral building block enables the stereoselective synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development. The synthetic routes from readily available chiral precursors like L-malic acid offer an efficient pathway to this valuable intermediate, facilitating the development of next-generation therapeutics.

References

(S)-(Tetrahydrofuran-3-yl)methanol: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of (S)-(Tetrahydrofuran-3-yl)methanol, a critical chiral building block in modern organic synthesis and pharmaceutical development. We will explore its fundamental physicochemical properties, delve into validated synthetic methodologies, and discuss its strategic applications, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of a Chiral Building Block

This compound, with a molecular formula of C₅H₁₀O₂ and a molecular weight of 102.13 g/mol , is a heterocyclic alcohol distinguished by a stereocenter at the C3 position of the tetrahydrofuran ring.[1][2] This specific enantiomeric configuration is of paramount importance in medicinal chemistry. The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry; a single enantiomer often accounts for the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.

The tetrahydrofuran (THF) moiety itself is a privileged scaffold found in numerous FDA-approved drugs and biologically active natural products.[3][4] Its inclusion can enhance pharmacokinetic properties such as solubility and metabolic stability. This compound provides a versatile entry point for incorporating this valuable, stereochemically defined fragment into complex target molecules, making it an indispensable tool for asymmetric synthesis.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1][2]
CAS Number 124391-75-9[1][5]
Appearance Colorless to Light Yellow Liquid
Boiling Point 198.6 °C at 760 mmHg[1]
Density 1.061 g/mL at 25°C[6]
Refractive Index (n20/D) 1.456[6]
Storage Conditions 2-8°C, Sealed in Dry Environment[1]

Synthesis Methodologies: Achieving Enantiomeric Purity

The synthesis of enantiomerically pure this compound is a critical challenge. Direct synthesis is complex; therefore, methods often rely on the resolution of a racemic mixture or asymmetric synthesis from a chiral precursor. Below, we detail a validated method based on crystallization-induced configuration inversion, which offers a high-yield pathway to the desired S-enantiomer.

Chiral Resolution via Diastereomeric Crystallization

This protocol leverages a chiral resolving agent, D-(+)-10-camphor sulfonyl chloride, to react with racemic (±)-tetrahydrofuran-3-methanol. The resulting diastereomeric esters exhibit different crystallization properties, allowing for the isolation of a single configuration that can be subsequently dissociated to yield the target S-enantiomer.[7]

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: D-(+)-10-camphorsulfonic acid is a widely available and robust chiral resolving agent. Its derivative, the sulfonyl chloride, reacts efficiently with the primary alcohol of the substrate.

  • Configuration Inversion: The key insight of this patented method is the phenomenon of configuration inversion during the crystallization process, which funnels the mixture towards the desired single diastereomer, thereby overcoming the typical 50% yield limit of classical resolution.[7]

  • Dissociation Agent: A mild base (e.g., an alkoxide) is used to cleave the sulfonate ester without racemizing the newly isolated chiral center.

Experimental Workflow: Synthesis of (S)-(+)-Tetrahydrofuran-3-methanol[8]

G cluster_0 Step 1: Preparation of Resolving Agent cluster_1 Step 2: Diastereomer Formation cluster_2 Step 3: Crystallization & Inversion cluster_3 Step 4: Dissociation & Purification A D(+)-10-camphorsulfonic acid C D-(+)-10-camphor sulfonyl chloride A->C B Thionyl chloride B->C E Tetrahydrofuran-3-methyl camphor sulphonate (mixture) C->E D (+/-)-tetrahydrofuran-3-methanol D->E F Single configuration sulphonate crystal E->F Stand & Crystallize H (S)-(+)-Tetrahydrofuran-3-methanol F->H G Dissociation Agent (e.g., Sodium Hydride/Alcohol) G->H I Column Chromatography H->I Purify

Caption: Workflow for the synthesis of (S)-(+)-Tetrahydrofuran-3-methanol.

Step-by-Step Protocol:

  • Preparation of D-(+)-10-camphor sulfonyl chloride: React D(+)-10-camphorsulfonic acid with thionyl chloride. This is a standard procedure to convert a sulfonic acid into a more reactive sulfonyl chloride.

  • Formation of Diastereomeric Esters: React the prepared D-(+)-10-camphor sulfonyl chloride with racemic (±)-tetrahydrofuran-3-methanol in an appropriate organic solvent.

  • Crystallization: Allow the resulting mixture of tetrahydrofuran-3-methyl camphor sulphonate esters to stand for approximately 48 hours. During this period, a process of crystallization and configuration inversion occurs, leading to the formation of transparent crystals of a single diastereomeric configuration.[7]

  • Dissociation: The isolated crystals are dissolved in a solvent such as tetrahydrofuran (THF). A dissociation agent, such as sodium hydride mixed with an alcohol (e.g., benzyl alcohol or ethanol), is added.[7] The mixture is stirred for 24-72 hours at room temperature. This step cleaves the camphor sulfonate group, liberating the desired S-enantiomer of tetrahydrofuran-3-methanol.

  • Purification: The reaction is quenched, filtered, and the solvent is removed under reduced pressure. The final product is purified using column chromatography (e.g., ethyl acetate/hexanes gradient) to yield (S)-(+)-tetrahydrofuran-3-methanol as a colorless, transparent liquid with a purity greater than 95%.[7]

Core Applications in Research and Development

The utility of this compound stems from its dual functionality: a nucleophilic primary alcohol and a stereodefined heterocyclic core. This makes it a valuable intermediate in several high-value applications.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is a key building block for antiviral and anticancer drugs.[1][8] The tetrahydrofuran ring is a common scaffold in drugs targeting viral polymerases or proteases.[3] For example, the related compound (tetrahydro-3-furanmethanol) is a known intermediate in the synthesis of Penciclovir, a drug used to treat herpes virus infections.[8] The defined stereochemistry of the (S)-enantiomer is crucial for ensuring specific binding to the target enzyme or receptor, maximizing efficacy and minimizing off-target effects.

G A This compound (Chiral Building Block) B Functional Group Transformation (e.g., Tosylation, Oxidation) A->B Activation C Coupling Reaction (e.g., Suzuki, Buchwald) B->C D Advanced Intermediate C->D E Final API (e.g., Antiviral, Anticancer) D->E Final Steps

Caption: Role as a strategic building block in a multi-step API synthesis.

Agrochemical Synthesis

Beyond pharmaceuticals, this chiral intermediate is used in the development of modern agrochemicals like pesticides and herbicides.[1] Its structure can contribute to the selectivity and potency of the final product, allowing for more targeted effects on pests or weeds while minimizing harm to non-target organisms and the environment.

Research in Asymmetric Synthesis

In academic and industrial research, this compound serves as a model compound for developing new synthetic methodologies.[2] It is used as a chiral starting material to construct complex molecules, enabling the exploration of structure-activity relationships (SAR) and the discovery of novel bioactive compounds.[2][3]

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

  • Safety: The compound is irritating to the eyes, respiratory system, and skin.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, with recommended temperatures between 2-8°C.[1]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the precise construction of complex, stereochemically defined molecules. Its molecular weight of 102.13 g/mol belies its significant impact as a chiral building block in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, coupled with mastery of its synthesis and handling, empowers scientists to leverage its full potential in the pursuit of novel therapeutics and advanced materials.

References

Technical Guide: Physicochemical Properties of (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of (S)-(Tetrahydrofuran-3-yl)methanol, a key chiral building block in the synthesis of various pharmaceutical compounds. This document summarizes its known quantitative data, outlines experimental protocols for property determination, and presents a logical workflow for accessing chemical information.

Core Physicochemical Data

This compound, identified by the CAS number 124391-75-9, is a valuable intermediate in organic synthesis.[1][2][3] Its stereospecific nature makes it a crucial component in the development of enantiomerically pure active pharmaceutical ingredients (APIs). A summary of its key physical and chemical properties is presented in the table below.

PropertyValueRemarks
Boiling Point 198.6 ± 0.0 °CPredicted at 760 mmHg.[4]
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol [1]
Density 1.038 ± 0.06 g/cm³Predicted.[4]
pKa 14.81 ± 0.10Predicted.[4]
Appearance Colorless to light yellow liquid[4]
Storage Temperature 2-8°C[4]
SMILES O1CC--INVALID-LINK--C1[4]
InChIKey PCPUMGYALMOCHF-YFKPBYRVSA-N[4]

Experimental Protocols

While specific experimental details for the determination of the boiling point of this compound are not extensively published, standard laboratory procedures for high-boiling liquids can be employed. The following outlines a general methodology based on the Thiele tube method, a common and efficient technique for small-scale boiling point determination.[5][6]

Objective: To determine the boiling point of this compound using the Thiele tube method.

Materials:

  • This compound sample

  • Thiele tube

  • High-temperature heating oil (e.g., mineral oil or silicone oil)

  • Thermometer (calibrated)

  • Capillary tubes (one end sealed)

  • Small rubber band or wire for attaching the sample tube to the thermometer

  • Small test tube

  • Bunsen burner or heating mantle

  • Safety glasses, lab coat, and appropriate gloves

Procedure:

  • Sample Preparation: Fill the small test tube with the this compound sample to a depth of approximately 1-2 cm.

  • Capillary Insertion: Place a capillary tube (sealed end up) into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and attached test tube assembly into the Thiele tube, ensuring the sample is immersed in the heating oil. The rubber band should remain above the oil level to prevent degradation.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[7] The design of the Thiele tube facilitates the circulation of the heating oil, ensuring uniform temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Boiling Point Determination: At the point of a continuous stream of bubbles, remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][7] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

  • Recording: Record the temperature at which the liquid enters the capillary tube. For accuracy, it is advisable to repeat the determination.

Logical Workflow for Chemical Property Information

The following diagram illustrates a simplified workflow for researchers seeking information on a specific chemical compound.

G Workflow for Accessing Chemical Property Data start Start: Identify Chemical of Interest search_cas Search for CAS Number start->search_cas search_db Query Chemical Databases (e.g., PubChem, ChemSpider) search_cas->search_db search_lit Literature Search (e.g., SciFinder, Reaxys) search_cas->search_lit data_found Physicochemical Data Found? search_db->data_found search_lit->data_found compile_data Compile and Verify Data data_found->compile_data Yes experimental_determination Perform Experimental Determination data_found->experimental_determination No end End: Data Acquired compile_data->end experimental_determination->end

Caption: A flowchart illustrating the process for obtaining chemical property information.

References

An In-depth Technical Guide to the Solubility Profile of (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(Tetrahydrofuran-3-yl)methanol, a chiral heterocyclic compound, is a valuable building block in modern organic synthesis. Its unique structure, featuring a tetrahydrofuran ring and a primary alcohol functional group, makes it a key intermediate in the synthesis of various complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility profile of this compound is critical for its effective use in reaction chemistry, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and related analogs. While specific quantitative solubility data is not extensively available in public literature, this document compiles qualitative information and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Physicochemical Properties

  • Molecular Formula: C₅H₁₀O₂

  • Molecular Weight: 102.13 g/mol

  • Appearance: Colorless liquid[1]

  • Key Structural Features: The molecule's solubility is primarily governed by its two main features: the polar hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and the cyclic ether (tetrahydrofuran ring), which contributes moderate polarity.[1]

Solubility Profile

The presence of the hydroxyl group strongly influences the solubility of this compound, particularly in polar protic solvents. The general principle of "like dissolves like" is applicable, where the compound is expected to show higher solubility in solvents with similar polarity.

While precise quantitative data for this compound is scarce, the solubility of closely related analogs like (S)-(Tetrahydrofuran-2-yl)methanol and Tetrahydrofuran-3-ol provides strong indications of its behavior. Tetrahydrofuran (THF) itself is water-miscible.[2] The addition of a hydroxymethyl group is expected to further enhance solubility in polar solvents.

Table 1: Qualitative Solubility of this compound and Analogs

Solvent ClassRepresentative SolventsExpected SolubilityRationale / Notes
Polar Protic Water, Methanol, EthanolHigh / Miscible The hydroxyl group readily forms hydrogen bonds with protic solvents, leading to high solubility.[1]
Polar Aprotic Tetrahydrofuran (THF), AcetoneHigh / Miscible The compound shares structural similarity with THF and possesses polarity, favoring solubility.
Chlorinated Dichloromethane, ChloroformSoluble Good solubility is expected due to the compound's moderate overall polarity.[1]
Ethers Diethyl EtherSoluble The ether linkage in the THF ring contributes to favorable interactions.[1]
Non-Polar Hexane, Benzene, TolueneLow / Sparingly Soluble The significant polarity mismatch limits solubility in non-polar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

Researchers can employ several established methods to determine the solubility of this compound. The following protocols describe procedures for both qualitative assessment and quantitative measurement.

Protocol for Qualitative Solubility & Miscibility Assessment

This method provides a rapid assessment of solubility in various solvents.

  • Preparation: Dispense 1 mL of the selected solvent into a clear glass vial at ambient temperature.

  • Analyte Addition: Add 100 µL of this compound to the solvent.

  • Mixing: Cap the vial and vortex or shake vigorously for 1-2 minutes.

  • Visual Inspection: Observe the solution against a contrasting background.

    • Miscible/Soluble: The solution remains a single, clear phase with no visible droplets or cloudiness.

    • Immiscible/Insoluble: Two distinct layers form, or the analyte is present as undissolved droplets.

  • Documentation: Record the observation for each solvent tested.

Protocol for Quantitative Solubility Determination (Cloud Point Method)

This titration-based method is effective for determining the maximum solubility concentration before the solution becomes biphasic.

  • Solvent Preparation: Place a precise volume (e.g., 10 mL) of the chosen solvent into a beaker equipped with a magnetic stir bar.

  • Stirring: Begin vigorous stirring to create a steady vortex without introducing air bubbles. The solvent must be clear.

  • Titration: Slowly add this compound from a calibrated burette or micropipette into the stirring solvent.

  • Cloud Point Detection: Continue adding the analyte until the first sign of persistent cloudiness or turbidity appears throughout the solution. This is the "cloud point," indicating that the saturation limit has been exceeded.

  • Calculation: Record the total volume of analyte added. Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

  • Temperature Control: Note that solubility is temperature-dependent. For precise measurements, this procedure should be conducted in a temperature-controlled water bath.

Visualized Workflows and Pathways

Experimental Workflow for Solubility Profiling

The following diagram illustrates a logical workflow for characterizing the solubility of this compound.

G Figure 1: Experimental Workflow for Solubility Determination cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Cloud Point) start Select Solvent add_analyte Add Analyte to Solvent (e.g., 100 µL in 1 mL) start->add_analyte mix Vortex/Shake add_analyte->mix observe Visual Inspection mix->observe soluble Soluble/ Miscible observe->soluble Clear, single phase insoluble Insoluble/ Immiscible observe->insoluble Cloudy or >1 phase quant_start Add Known Volume of Solvent soluble->quant_start Proceed to Quantify stir Stir Vigorously quant_start->stir titrate Titrate with Analyte stir->titrate cloud_point Observe for Cloudiness titrate->cloud_point record Record Volume Added cloud_point->record calculate Calculate Solubility record->calculate

Caption: Workflow for solubility analysis.

Relevant Signaling Pathway: EGFR Inhibition

While this compound is not a direct signaling molecule, its analogs are crucial intermediates for synthesizing pharmaceutical agents that target specific pathways. For instance, the related compound (S)-(+)-3-Hydroxytetrahydrofuran is an intermediate for Afatinib, an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Understanding the target pathway provides context for the application of such chiral building blocks in drug development. The diagram below shows a simplified EGFR signaling cascade.

G Figure 2: Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Drug Target (e.g., Afatinib) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway.

Conclusion

This compound exhibits a favorable solubility profile for applications in organic and medicinal chemistry. Its structure promotes high solubility and miscibility in a wide range of polar organic solvents and water, while showing limited solubility in non-polar media. Although quantitative solubility data remains to be extensively published, the experimental protocols detailed in this guide provide a robust framework for researchers to precisely determine these parameters. The contextual illustration of its relevance in the synthesis of pathway-specific drugs, such as EGFR inhibitors, underscores the importance of understanding its physicochemical properties for advanced applications in drug discovery and development.

References

Spectroscopic Characterization of (S)-(Tetrahydrofuran-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-(Tetrahydrofuran-3-yl)methanol is a chiral building block of significant interest in pharmaceutical and agrochemical synthesis. Its stereochemistry is crucial for the biological activity of target molecules. Accurate spectroscopic characterization is essential for confirming its identity, purity, and structure. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized experimental protocols for data acquisition.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~ 3.7 - 3.9m3H-H-2, H-5a
~ 3.5 - 3.6m3H-H-5b, -CH₂OH
~ 2.4 - 2.6m1H-H-3
~ 1.9 - 2.1m1H-H-4a
~ 1.7 - 1.9m1H-H-4b
Variable (Broad)s1H--OH

¹³C NMR (Carbon NMR) Predicted Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ) ppmAssignment
~ 68 - 70C-2
~ 66 - 68C-5
~ 64 - 66-CH₂OH
~ 42 - 45C-3
~ 30 - 33C-4
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3600 - 3200Strong, BroadO-H Stretch (Alcohol)
2960 - 2850StrongC-H Stretch (Aliphatic)
1100 - 1000StrongC-O Stretch (Ether & Alcohol)
1470 - 1440MediumC-H Bend (CH₂)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z RatioPredicted IdentityNotes
102[M]⁺Molecular Ion
101[M-H]⁺Loss of a hydrogen radical
85[M-OH]⁺Loss of hydroxyl radical
71[M-CH₂OH]⁺Loss of hydroxymethyl radical (alpha-cleavage)
43[C₃H₇]⁺ or [C₂H₃O]⁺Common fragment in aliphatic ethers/alcohols

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation :

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution into a standard 5 mm NMR tube using a clean Pasteur pipette.

    • The final liquid height in the tube should be approximately 4-5 cm, ensuring it covers the detection region of the NMR probe.[1]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) before inserting it into a spinner turbine.[2]

    • Adjust the depth of the tube in the spinner using a depth gauge to match the spectrometer's requirements.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled pulse sequence is typically used.

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).[3]

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol
  • Sample Preparation :

    • No specific sample preparation is required for a liquid sample. Ensure the sample is free from solid impurities.

  • Instrument Setup and Data Acquisition :

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[4] Clean with a suitable solvent like isopropanol and a soft, lint-free tissue, then allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

    • Place a single drop of this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[5][6]

    • If using a pressure clamp, apply gentle pressure to ensure good contact, although this is often unnecessary for liquids.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • After the measurement, clean the ATR crystal thoroughly with a solvent-moistened tissue.

Electron Impact - Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction :

    • For a volatile liquid like this compound, direct injection via a heated probe or coupling with a Gas Chromatography (GC) system is common.

    • Direct Infusion : A microliter amount of the sample, optionally diluted in a volatile solvent (e.g., methanol or dichloromethane), is drawn into a syringe and injected into the instrument's probe, which then heats the sample to induce vaporization into the ion source.

    • GC-MS : The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column before entering the MS ion source.

  • Ionization and Analysis :

    • The vaporized sample molecules enter the ion source, which is under a high vacuum.

    • The molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[7] This causes the ejection of an electron from the molecule, forming a positively charged radical cation (the molecular ion).[7][8]

    • Excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions and neutral species.[9]

    • The positively charged ions (molecular ion and fragments) are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of a pure chemical substance like this compound using the spectroscopic methods described.

Spectroscopic_Workflow cluster_start Start cluster_methods Spectroscopic Analysis cluster_data Data Interpretation cluster_end Conclusion Sample Chemical Sample ((S)-Tetrahydrofuran-3-yl)methanol) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Connectivity & Chemical Environment (H & C Framework) NMR->NMR_Data IR_Data Functional Groups Present (-OH, C-O Ether) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the structural elucidation of an organic compound.

References

(S)-(Tetrahydrofuran-3-yl)methanol: A Technical Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for (S)-(Tetrahydrofuran-3-yl)methanol. The information presented is intended to support laboratory and manufacturing activities by providing clear, actionable guidance to minimize risks and ensure a safe working environment. This document compiles data from safety data sheets and toxicological reviews to offer a detailed resource for professionals in the field of drug development and chemical research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol [1]
CAS Number 124391-75-9[1]
Appearance Colorless to Light yellow clear liquid
Boiling Point 198.6 ± 0.0 °C at 760 mmHg[1]
Flash Point 98 °C
Density 1.061 g/cm³

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table outlines the key toxicological hazards.

HazardDescriptionGHS Classification
Acute Oral Toxicity Harmful if swallowed.[2][3]Acute Tox. 4[3]
Skin Irritation Causes skin irritation.[3] Prolonged or repeated contact may cause defatting, leading to dryness, redness, and potential blistering.Skin Irrit. 2[3]
Eye Irritation Causes serious eye irritation.[2][3] Direct contact can lead to itching, burning, redness, and tearing.Eye Irrit. 2A[3]
Respiratory Irritation May cause respiratory irritation.[2][3]STOT SE 3[3]
Carcinogenicity Suspected of causing cancer.[2][4]Carc. 2[4]
Central Nervous System Effects Vapors may cause drowsiness and dizziness.[2] Inhalation of high concentrations can lead to CNS depression and narcosis.-

Studies have shown that the related compound, tetrahydrofuran (THF), is not mutagenic.[5] Chronic studies on THF have indicated benign tumors in the kidneys of male rats and the livers of female mice, though the relevance of these findings to human health is considered low.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for minimizing exposure and preventing incidents.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Wear protective gloves.[2]

  • Skin and Body Protection: Flame retardant antistatic protective clothing is recommended.[2] A lab coat should be worn at all times.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area with local exhaust ventilation, such as a chemical fume hood, to minimize inhalation of vapors.[2]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[2][6]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][4]

Storage

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.[2] Recommended storage temperature is 2-8°C.[1]

  • Incompatible Materials: Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Avoid contact with oxidizing agents.

  • Peroxide Formation: This compound may form explosive peroxides upon exposure to air and light, especially during prolonged storage.[2] Containers should be dated upon opening and tested for peroxides before distillation or concentration.[7]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spills and Leaks
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Cover drains to prevent entry into the sewer system.[2] Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[3]

  • Collect: Collect the absorbed material and place it in a suitable, labeled container for disposal.[2]

  • Clean: Clean the affected area thoroughly.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Fire Fighting Measures
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Water may be ineffective.[4]

  • Specific Hazards: This substance is flammable.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[4][7] Containers may explode when heated.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Workflow and Safety Logic

The following diagrams illustrate a typical experimental workflow for handling this compound and the logical hierarchy of safety controls.

G A Receiving and Inventory B Pre-Experiment Preparation (Risk Assessment, PPE Donning) A->B C Chemical Handling in Fume Hood (Weighing, Dispensing, Reaction Setup) B->C D Experiment Execution (Reaction Monitoring, Work-up) C->D E Post-Experiment (Decontamination of Glassware and Surfaces) D->E F Waste Disposal (Segregation and Labeling of Hazardous Waste) E->F G Documentation (Updating Inventory and Lab Notebook) F->G

Caption: General laboratory workflow for handling hazardous chemicals.

G cluster_0 Hazard Mitigation Strategy A Elimination/Substitution (Use a less hazardous chemical if possible) B Engineering Controls (Fume Hood, Ventilation, Grounding) A->B Most Effective C Administrative Controls (SOPs, Training, Labeling) B->C D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D E Emergency Response (Spill Kits, First Aid, Fire Extinguishers) D->E Least Effective (Last line of defense)

Caption: Hierarchy of controls for managing chemical hazards.

Disposal Considerations

Waste generated from the use of this compound must be handled as hazardous waste.[8]

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain or into the environment.[2][3]

This guide is intended to provide a summary of the best practices for the safe handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and your institution's specific safety protocols. Always consult the SDS before working with any chemical.

References

(S)-(Tetrahydrofuran-3-yl)methanol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of (S)-(Tetrahydrofuran-3-yl)methanol

Introduction: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical and chemical research, the safe handling of chiral building blocks is paramount. This compound (CAS No: 124391-75-9), a valuable intermediate in organic synthesis, demands a comprehensive understanding of its material safety profile.[1] This guide moves beyond the standard template of a Safety Data Sheet (SDS). As Senior Application Scientists, our goal is not merely to list hazards but to instill a deep, causal understanding of the risks and the logic behind the safety protocols. A proactive, knowledge-based safety culture is the most effective control measure. This document is structured to provide researchers, scientists, and drug development professionals with the technical insights and validated procedures necessary to handle this reagent with confidence and precision.

Section 1: Core Chemical Identity and Physicochemical Characteristics

Understanding the fundamental properties of a chemical is the foundation of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the necessary engineering controls and personal protective equipment.

This compound, also known as (S)-3-Hydroxymethyltetrahydrofuran, is a heterocyclic alcohol.[2] Its structure, featuring a tetrahydrofuran ring, is the primary determinant of its chemical reactivity and hazard profile, closely relating it to its parent solvent, Tetrahydrofuran (THF).[3] The presence of the hydroxyl group, however, modifies its physical properties, such as boiling point and solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 124391-75-9[1]
Molecular Formula C₅H₁₀O₂[1][2]
Molecular Weight 102.13 g/mol [1][2]
Appearance Colorless to Light yellow clear liquid[4]
Boiling Point 198.6°C at 760 mmHg; 76-77°C at 4 mmHg[1][2]
Density 1.061 g/mL at 25°C[2]
Refractive Index (n20/D) 1.456[2]

Section 2: Hazard Identification and Toxicological Rationale

The hazard profile of this compound is primarily extrapolated from its structural analog, Tetrahydrofuran (THF), and data available for the racemate or related isomers. The primary concerns are flammability, potential for peroxide formation, and irritant effects.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Based on available data for closely related compounds, the following classifications are pertinent.

Table 2: GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementSource
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[6][8]
CarcinogenicityCategory 2H351: Suspected of causing cancer[5][6]
Mechanistic Insights into Key Hazards
  • Flammability: The cyclic ether structure, similar to THF, results in a low flash point and high volatility, creating a significant fire hazard.[5][9] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[6][10] This necessitates the mandatory use of explosion-proof equipment and rigorous control of ignition sources.[11]

  • Peroxide Formation (Critical Hazard): This is arguably the most insidious hazard associated with tetrahydrofuran and its derivatives. Ethers of this type react with atmospheric oxygen, especially in the presence of light and heat, to form unstable and potentially explosive peroxides.[6][12][13] Over time, these peroxides can concentrate, particularly if the solvent is distilled or allowed to evaporate. Dry peroxide crystals are shock-sensitive and can detonate violently.[14] This is why containers must be dated upon opening and periodically tested for peroxides.[6][15]

  • Irritation: The compound is an irritant to the skin, eyes, and respiratory tract.[7][8][16] Prolonged skin contact can lead to defatting and dermatitis.[10] Direct eye contact can cause serious irritation.[5][17] Inhalation of vapors may lead to respiratory tract irritation and potential central nervous system effects like drowsiness and dizziness.[12][18]

  • Carcinogenicity: The classification as a suspected carcinogen (Category 2) is based on studies of the parent compound, THF.[3][6] While the mechanism is not fully established and its relevance to humans is debated, this classification mandates stringent engineering controls and PPE to minimize exposure.[16][17]

Section 3: Proactive Exposure Control and Personal Protection

The principle of ALARA (As Low As Reasonably Achievable) must govern all handling procedures. This is achieved through a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[18][19]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[11]

  • Ignition Source Control: All potential ignition sources (open flames, hot plates, non-intrinsically safe electrical equipment) must be strictly excluded from the handling area.[5][9][20]

  • Static Electricity Control: Use grounded and bonded containers and receiving equipment during transfers to prevent static discharge, a common ignition source for flammable solvents.[10][11]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5][14]

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE selection is critical. The choice of equipment is dictated by the specific hazards of the chemical.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Causality
Hand Inner Glove: Nitrile. Outer Glove: Laminate film (e.g., Silver Shield®) or Butyl rubber.THF and related ethers rapidly permeate common lab gloves like nitrile (often in under one minute).[15][18] A double-gloving strategy with a highly resistant outer layer is essential to prevent skin absorption. Gloves must be inspected before use and changed immediately upon contamination.[12][15]
Eye/Face Chemical splash goggles providing a complete seal around the eyes, worn in conjunction with a face shield.Protects against splashes that can cause serious eye irritation.[18][19] A face shield provides an additional layer of protection for the entire face.[15]
Body Flame-resistant lab coat, fully buttoned with sleeves extended to the wrists.Provides a barrier against skin contact and offers protection from fire hazards.[14][19]
Footwear Closed-toe and closed-heeled shoes made of a chemically resistant material.Protects feet from spills and ensures stability.[14][18]
Respiratory Air-purifying respirator with organic vapor (OV) cartridges.Required only if engineering controls (i.e., fume hood) are not available or are insufficient to maintain exposure below acceptable limits. Respirator use requires a formal institutional program with fit-testing.[14][18]

Section 4: Validated Protocols for Handling, Storage, and Disposal

Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility. These workflows are designed to be self-validating systems, with built-in checks to mitigate risks.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Assemble All Glassware & Reagents prep1->prep2 prep3 Don Full, Inspected PPE (See Table 3) prep2->prep3 prep4 Locate & Verify Spill Kit, Eyewash, and Shower prep3->prep4 handle1 Check Container for Peroxide (If previously opened) prep4->handle1 handle2 Ground Equipment for Solvent Transfer handle1->handle2 handle3 Dispense Reagent Inside Hood Using Non-Sparking Tools handle2->handle3 handle4 Securely Cap Container Immediately handle3->handle4 clean1 Segregate Waste into Labeled, Compatible Containers handle4->clean1 clean2 Wipe Down Work Surface clean1->clean2 clean3 Remove PPE Correctly (Gloves last, inside-out) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Logical workflow for safe handling of this compound.

Storage Protocol
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[7][20][21]

  • Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to inhibit peroxide formation.[6]

  • Location: Store in a designated flammable liquids cabinet away from heat, sparks, and open flames.[19][22]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][23]

  • Peroxide Management: Containers must be dated upon receipt and again upon opening.[13] If the material is not inhibited, it should be tested for peroxides before use, especially before any distillation, and periodically (e.g., every 3 months for opened containers).[14] Dispose of the material after one year or if peroxide formation is detected.[6][15]

Disposal Protocol
  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, leak-proof hazardous waste container.[8][19]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and all associated hazard pictograms (Flammable, Irritant, Health Hazard).[19]

  • Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[6][10]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm. All laboratory personnel must be familiar with these procedures.

First Aid Measures

The following decision tree provides a clear guide for immediate first aid response.

G cluster_routes cluster_actions start Exposure Occurs inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion action_inhale 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. inhalation->action_inhale Action action_skin 1. Immediately remove contaminated clothing. 2. Flush skin with soap and water for 15 min. 3. Seek medical attention if irritation persists. skin_contact->action_skin Action action_eye 1. Immediately flush eyes with water for 15 min, lifting eyelids. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. eye_contact->action_eye Action action_ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. ingestion->action_ingest Action G spill Spill Occurs assess Assess Spill Size & Risk (Minor vs. Major) spill->assess minor_spill Minor Spill (<1 Liter, Contained) assess->minor_spill Minor major_spill Major Spill (>1 Liter, Uncontained, or Unsure) assess->major_spill Major evacuate Evacuate Immediate Area Alert Others minor_spill->evacuate ignite Control Ignition Sources (Turn off equipment) minor_spill->ignite major_spill->evacuate call_ehs Call Emergency Services / EHS evacuate->call_ehs ppe Don Appropriate PPE (Respirator if needed) evacuate->ppe contain Contain Spill (Use spill pillows/pads) ignite->contain absorb Absorb with Inert Material (Vermiculite, sand) contain->absorb collect Collect Waste into Labeled, Sealed Container absorb->collect clean Clean Area with Soap & Water collect->clean dispose Dispose of as Hazardous Waste clean->dispose

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chirality of (S)-(Tetrahydrofuran-3-yl)methanol

This compound, a vital chiral building block, plays a significant role in the stereoselective synthesis of numerous pharmaceutical compounds. Its specific three-dimensional arrangement is crucial for the biological activity of the target molecules. This guide provides a comprehensive overview of its stereochemistry, synthesis, and physicochemical properties, along with detailed experimental protocols.

Core Concepts: Chirality and Stereochemistry

This compound, with the chemical formula C₅H₁₀O₂, is a chiral molecule due to the presence of a stereocenter at the C3 position of the tetrahydrofuran ring.[1] The "(S)" designation refers to the absolute configuration of this stereocenter, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. This specific enantiomer is essential for creating enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] Its stereochemistry makes it a valuable component for drugs requiring specific biological activities.[1]

Physicochemical and Spectroscopic Data

The distinct properties of this compound are critical for its application in synthesis and for quality control. The following table summarizes its key quantitative data.

PropertyValueReference
CAS Number 124391-75-9[1]
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Boiling Point 198.6 ± 0.0 °C at 760 mmHg[1]
Density 1.061 g/mL at 25 °C (for the racemate)[2]
Refractive Index (n20/D) 1.456 (for the racemate)[2]
IUPAC Name (3S)-tetrahydro-3-furanylmethanol
Storage Conditions 2-8°C, dry and sealed[1]

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is paramount to its utility. Several strategies have been developed, primarily involving the resolution of a racemic mixture or asymmetric synthesis from a chiral precursor.

A common method involves the resolution of racemic (±)-tetrahydrofuran-3-ylmethanol. This is achieved by reacting the racemate with a chiral resolving agent, such as D-(+)-10-camphorsulfonyl chloride, to form diastereomeric esters. These diastereomers can then be separated by crystallization, followed by hydrolysis to yield the desired (S)-enantiomer.

Experimental Protocol: Synthesis via Resolution[3]

  • Esterification: Racemic (±)-tetrahydrofuran-3-ylmethanol is mixed with D-(+)-10-camphorsulfonyl chloride and triethylamine in an organic solvent. The molar ratio of the alcohol to the sulfonyl chloride is typically between 1:1 and 1:2.5. The mixture is stirred at 25°C for 2-24 hours to form tetrahydrofuran-3-methyl camphorsulfonate.

  • Crystallization: The resulting diastereomeric ester mixture is allowed to stand for 24-120 hours. During this period, a configuration inversion occurs in the crystallization process, leading to the selective crystallization of a single configuration of the tetrahydrofuran-3-methyl camphorsulfonate.

  • Purification: The crystals are purified using column chromatography with a mobile phase of ethyl acetate and petroleum ether (gradient from 0 to 0.5).

  • Dissociation: The purified, single-configuration crystal is then treated with a dissociation agent to hydrolyze the ester and liberate the S-(+)-tetrahydrofuran-3-methanol.

An alternative approach is to synthesize the target molecule from an inexpensive, naturally occurring chiral molecule. L-malic acid is a common starting material for the synthesis of related chiral tetrahydrofuran derivatives like (S)-3-hydroxytetrahydrofuran.[4][5] The general strategy involves esterification, reduction, and cyclization.

Logical Workflow: Synthesis from L-Malic Acid

G cluster_start Starting Material cluster_process Synthetic Steps cluster_product Intermediate & Final Product A L-Malic Acid B Esterification (Methanol, Thionyl Chloride) A->B Step 1 E L-Dimethyl Malate B->E C Reduction (LiCl / Borohydride System) F 1,2,4-Butanetriol C->F D Cyclization (p-Toluenesulfonic Acid) G (S)-3-Hydroxytetrahydrofuran D->G E->C Step 2 F->D Step 3

Caption: Asymmetric synthesis workflow from L-malic acid.

Experimental Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid[4]

  • Preparation of L-Dimethyl Malate: 30g of L-malic acid is dissolved in 90ml of methanol and cooled to -10°C. 39ml of thionyl chloride is added dropwise while stirring. The mixture is stirred for 4 hours at room temperature, followed by 1 hour of reflux. After concentration under reduced pressure, a 20% sodium carbonate solution is added to adjust the pH to 7. The product is extracted with ethyl acetate.

  • Reduction to 1,2,4-Butanetriol: The resulting L-dimethyl malate is reduced using a LiCl/borohydride system in a lower alcohol to generate 1,2,4-butanetriol.

  • Cyclization: The butanetriol is cyclized at high temperature under the catalysis of p-toluenesulfonic acid (PTSA) to yield (S)-3-hydroxytetrahydrofuran.

Applications in Drug Development

This compound and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The tetrahydrofuran motif is present in numerous FDA-approved drugs.[6][7] Its specific chirality is leveraged to achieve high selectivity and potency in drug candidates.

Examples of applications include:

  • Antiviral Agents: The related compound, tetrahydro-3-furanmethanol, is a key intermediate for antiviral drugs like Penciclovir.[8]

  • Anticancer Drugs: The tetrahydrofuran ring is a structural component in various anticancer agents. For instance, (S)-tetrahydrofuran-3-ol is used in the synthesis of Afatinib, an EGFR inhibitor.[9]

  • Agrochemicals: The stereochemistry of this molecule contributes to the efficacy and selectivity of certain pesticides and herbicides.[1]

Logical Relationship: Role in Chiral Drug Synthesis

G A This compound (Chiral Building Block) B Multi-step Organic Synthesis A->B C Active Pharmaceutical Ingredient (API) (Enantiomerically Pure) B->C D Final Drug Formulation C->D E Specific Biological Activity (High Efficacy, Low Side Effects) C->E ensures

Caption: Role as a chiral building block in pharmaceuticals.

Conclusion

This compound is a molecule of significant interest to the scientific and pharmaceutical communities. Its defined stereochemistry is a critical feature that is exploited in the synthesis of complex, enantiomerically pure molecules with important biological activities. The synthetic methods outlined, whether through chiral resolution or asymmetric synthesis, provide reliable pathways to access this valuable chiral building block. A thorough understanding of its properties and synthesis is essential for its effective application in research and drug development.

References

The Discovery and Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol: A Chiral Building Block in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(Tetrahydrofuran-3-yl)methanol, a vital chiral intermediate, plays a crucial role in the synthesis of various pharmaceuticals, most notably in the development of antiretroviral drugs. This technical guide provides an in-depth overview of its discovery, synthesis, and application, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Discovery and Early Synthesis

The first enantioselective synthesis of chiral 3-hydroxytetrahydrofuran, the precursor to this compound, was reported in a 1983 publication in The Journal of Organic Chemistry.[1][2] This seminal work laid the foundation for utilizing chiral pool starting materials, such as L-malic acid, to produce the enantiomerically pure compound.[3][4] The original method involved the reduction of L-malic acid with a significant amount of lithium aluminum hydride, a process that, while effective, posed challenges for large-scale industrial production due to the hazardous nature of the reducing agent.[3][5]

Synthetic Methodologies: A Comparative Overview

Several synthetic routes to this compound and its precursor, (S)-3-hydroxytetrahydrofuran, have been developed since its initial discovery. These methods primarily fall into three categories: synthesis from chiral substrates, chemoenzymatic synthesis, and asymmetric synthesis using chiral catalysts.

Synthesis from Chiral Substrates

The most common and industrially applied method for synthesizing (S)-3-hydroxytetrahydrofuran is from the chiral starting material, L-malic acid.[5][6][7][8] This multi-step process generally involves:

  • Esterification: The carboxylic acid groups of L-malic acid are esterified, typically with methanol or ethanol, to form the corresponding dialkyl malate.[5][6]

  • Reduction: The ester groups are then reduced to alcohols to yield (S)-1,2,4-butanetriol. While early methods used lithium aluminum hydride, modern industrial processes favor safer and more cost-effective reducing agents like sodium borohydride in the presence of a Lewis acid such as lithium chloride.[5]

  • Cyclization: The resulting triol undergoes acid-catalyzed cyclization to form (S)-3-hydroxytetrahydrofuran. p-Toluenesulfonic acid (PTSA) is a commonly used catalyst for this step, which is typically carried out at elevated temperatures.[5][9]

The following table summarizes quantitative data from various patented processes for the synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid.

ParameterMethod 1Method 2Method 3
Starting Material L-malic acidL-malic acidL-malic acid
Esterification Reagents Methanol, Thionyl chlorideMethanol, Sulfuric acidEthanol, Thionyl chloride
Esterification Yield 93%85.2%84.1%
Reduction Reagents Potassium borohydride, Lithium chlorideSodium borohydrideSodium borohydride
Cyclization Catalyst p-Toluenesulfonic acidp-Toluenesulfonic acidp-Toluenesulfonic acid
Overall Yield ~39-43% (two steps)HighHigh
Purity Not specified98.9%99.0%
Reference [5][6][6]
Chemoenzymatic Synthesis

Chemoenzymatic methods offer an alternative route to enantiomerically pure 3-hydroxytetrahydrofurans. These processes often involve the stereoselective reduction of a prochiral ketone, dihydro-3(2H)-furanone, using an alcohol dehydrogenase.[10] In one study, an alcohol dehydrogenase from Aromatoleum aromaticum was used to catalyze the asymmetric reduction of dihydro-3(2H)-furanone to (S)-3-hydroxytetrahydrofuran with high conversion and enantiomeric excess.[10] Another approach involves the kinetic resolution of racemic 3-hydroxytetrahydrofuran derivatives through lipase-mediated esterification.[11]

ParameterChemoenzymatic Method
Substrate Dihydro-3(2H)-furanone
Enzyme Alcohol dehydrogenase (PED)
Conversion >99%
Isolated Yield 74.7%
Enantiomeric Excess (ee) 90%
Reference [10]
Asymmetric Synthesis with Chiral Catalysts

The use of chiral catalysts to induce enantioselectivity in the synthesis of (S)-3-hydroxytetrahydrofuran represents a powerful and elegant approach. One notable method is the asymmetric hydroboration of 2,3-dihydrofuran using a chiral boron catalyst, which can achieve high yields and excellent enantiomeric excess.[3] This method offers a direct route to the chiral alcohol with the potential for industrial application.[3]

ParameterAsymmetric Catalysis
Substrate 2,3-Dihydrofuran
Catalyst System Chiral boron catalyst
Yield 92%
Enantiomeric Excess (ee) 100%
Reference [3]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid, based on procedures outlined in the patent literature.

Protocol 1: Synthesis of Dimethyl L-malate
  • To a reaction vessel containing 90 mL of methanol, add 30 g (0.224 mol) of L-malic acid and cool the mixture to -10°C.

  • Slowly add 39 mL (0.55 mol) of thionyl chloride dropwise over 1.5 hours, maintaining the temperature below 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Heat the mixture to reflux for 1 hour.

  • Remove the solvent by vacuum concentration.

  • Add 125 mL of a 20% sodium carbonate solution to neutralize the mixture to a pH of 7.

  • Extract the aqueous layer three times with 100 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless oil (Yield: 93%).[5]

Protocol 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol
  • Dissolve 32.4 g (0.2 mol) of dimethyl L-malate in 100 mL of methanol.

  • Add 8.48 g (0.16 mol) of potassium borohydride and 17 g (0.4 mol) of lithium chloride to the solution.

  • Heat the mixture to reflux.

  • Add 4.24 g (0.08 mol) of potassium borohydride in five portions every 20 minutes.

  • Continue to reflux for 3 hours after the final addition.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove solids.

  • Adjust the pH of the filtrate to 3 with sulfuric acid to precipitate inorganic salts.

  • Filter the mixture again and concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.[5]

Protocol 3: Cyclization to (S)-3-Hydroxytetrahydrofuran
  • To the crude (S)-1,2,4-butanetriol from the previous step, add 2 g (0.01 mol) of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to dissolve the catalyst and then increase the temperature to 200°C.

  • Collect the product by vacuum distillation (87°C / 22 mmHg) to yield (S)-3-hydroxytetrahydrofuran as a yellow oil (Two-step yield from dimethyl L-malate: 43%).[5]

Application in Drug Development: Synthesis of Amprenavir

(S)-3-hydroxytetrahydrofuran is a key chiral building block in the synthesis of the HIV-1 protease inhibitor, Amprenavir.[7][12] The synthesis involves the activation of the hydroxyl group of (S)-3-hydroxytetrahydrofuran, often by forming an N-hydroxysuccinimidyl carbonate, which is then reacted with the amine of the core amino alcohol structure of the drug molecule.[12]

G cluster_synthesis Synthesis of (S)-3-Hydroxytetrahydrofuran cluster_amprenavir Synthesis of Amprenavir L-Malic_Acid L-Malic Acid Dimethyl_L-malate Dimethyl L-malate L-Malic_Acid->Dimethyl_L-malate Esterification (MeOH, SOCl₂) S-1,2,4-Butanetriol (S)-1,2,4-Butanetriol Dimethyl_L-malate->S-1,2,4-Butanetriol Reduction (KBH₄, LiCl) S-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran S-1,2,4-Butanetriol->S-3-Hydroxytetrahydrofuran Cyclization (PTSA) Activated_THF Activated (S)-3-Hydroxytetrahydrofuran (e.g., N-hydroxysuccinimidyl carbonate) S-3-Hydroxytetrahydrofuran->Activated_THF Activation Amprenavir Amprenavir Activated_THF->Amprenavir Coupling Amprenavir_Core Amprenavir Core (Amino Alcohol) Amprenavir_Core->Amprenavir G cluster_hiv_lifecycle HIV Life Cycle cluster_inhibition Inhibition by Amprenavir Viral_Polyproteins Viral Gag-Pol Polyproteins Mature_Proteins Mature Viral Proteins and Enzymes Viral_Polyproteins->Mature_Proteins Cleavage Non-functional_Proteins Non-functional Proteins Viral_Polyproteins->Non-functional_Proteins Blocked Cleavage HIV_Protease HIV-1 Protease HIV_Protease->Mature_Proteins Inhibition HIV_Protease->Inhibition Virion_Assembly Virion Assembly and Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Amprenavir Amprenavir Amprenavir->Inhibition Inhibition->Non-functional_Proteins Non-infectious_Virion Non-infectious Virion Non-functional_Proteins->Non-infectious_Virion

References

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(Tetrahydrofuran-3-yl)methanol, a versatile and valuable chiral building block, plays a pivotal role in the synthesis of complex pharmaceutical agents. Its unique structural features, including a stereodefined hydroxyl group and a stable tetrahydrofuran ring, make it an indispensable component in the construction of numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, applications in drug discovery, and detailed experimental protocols for its utilization.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis. The following tables summarize its key quantitative data.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 198.6 °C at 760 mmHg[1]
Density 1.061 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.456[2]
Optical Rotation ([α]²⁰/D) Not available for this compound. For the closely related (S)-(+)-3-Hydroxytetrahydrofuran: +17.5° (c = 2.4 in methanol)

Table 2: Solubility Profile of this compound

SolventSolubility
Water Miscible
Methanol Miscible
Ethanol Miscible
Tetrahydrofuran (THF) Miscible
Dichloromethane (DCM) Miscible
Toluene Soluble

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the protons of the tetrahydrofuran ring and the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Five distinct signals are expected, corresponding to the five carbon atoms in this compound.

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. C-O stretching vibrations of the ether and alcohol functionalities are typically observed in the 1150-1050 cm⁻¹ region.

MS (Mass Spectrometry): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 102.13, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of a hydroxymethyl radical or other small neutral molecules.

Applications in Drug Discovery: A Chiral Building Block for Key Pharmaceuticals

The paramount importance of this compound lies in its role as a chiral synthon for the introduction of the (S)-tetrahydrofuran-3-yloxy moiety into drug molecules. This structural motif is found in several clinically significant drugs, where the specific stereochemistry is crucial for their therapeutic activity.

Afatinib: An Irreversible Tyrosine Kinase Inhibitor

Afatinib is a potent and irreversible inhibitor of the ErbB family of tyrosine kinases, used in the treatment of non-small cell lung cancer (NSCLC). The (S)-tetrahydrofuran-3-yloxy group at the 7-position of the quinazoline core is a key structural feature that contributes to the drug's binding affinity and overall efficacy.

Afatinib exerts its therapeutic effect by blocking the signaling pathways mediated by the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. Afatinib covalently binds to a cysteine residue in the ATP-binding pocket of EGFR, thereby irreversibly inhibiting its kinase activity and blocking these oncogenic signals.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Afatinib Afatinib Afatinib->EGFR Irreversibly Inhibits

Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of Afatinib.
Amprenavir and Darunavir: Potent HIV Protease Inhibitors

Amprenavir and its successor, Darunavir, are critical components of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. Both drugs are potent inhibitors of the HIV protease enzyme, which is essential for the maturation of infectious virions. The (S)-tetrahydrofuran-3-yl moiety in Amprenavir and the bis-tetrahydrofuranyl group in Darunavir play a crucial role in binding to the active site of the protease, enhancing their inhibitory activity.

The HIV protease is a homodimeric aspartyl protease that cleaves the viral Gag and Gag-Pol polyproteins into functional proteins and enzymes. This cleavage is a critical step in the viral life cycle, enabling the assembly of mature, infectious virus particles. HIV protease inhibitors, such as Amprenavir and Darunavir, are designed to mimic the transition state of the peptide substrates of the protease. They bind tightly to the active site of the enzyme, preventing the cleavage of the polyproteins and thus halting the production of new infectious virions.

HIV_Protease_Pathway GagPol Gag-Pol Polyprotein Cleavage Proteolytic Cleavage GagPol->Cleavage HIV_Protease HIV Protease HIV_Protease->Cleavage Catalyzes Viral_Proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) Cleavage->Viral_Proteins Virion_Assembly Virion Assembly & Maturation Viral_Proteins->Virion_Assembly Infectious_Virion Infectious HIV Virion Virion_Assembly->Infectious_Virion Protease_Inhibitor Amprenavir / Darunavir Protease_Inhibitor->HIV_Protease Inhibits

Figure 2: HIV Protease activity in viral maturation and its inhibition by protease inhibitors.

Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis of key intermediates and the incorporation of the (S)-tetrahydrofuran-3-yloxy moiety.

Synthesis of (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)acetamide

This protocol describes the synthesis of a key intermediate in the preparation of Afatinib.

Workflow Diagram:

Afatinib_Intermediate_Synthesis Start 4-Chloro-7-fluoro-6-nitroquinazoline & (S)-Tetrahydrofuran-3-ol Reaction1 Nucleophilic Aromatic Substitution (NaH, THF) Start->Reaction1 Intermediate1 N-(3-chloro-4-fluorophenyl)-6-nitro-7- ((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine Reaction1->Intermediate1 Reaction2 Nitro Group Reduction (e.g., Fe/NH4Cl or H2/Pd-C) Intermediate1->Reaction2 Intermediate2 6-Amino Intermediate Reaction2->Intermediate2 Reaction3 Acetylation (Acetic Anhydride, Pyridine) Intermediate2->Reaction3 Product Final Product Reaction3->Product

Figure 3: Synthetic workflow for an Afatinib intermediate.

Methodology:

  • Step 1: Nucleophilic Aromatic Substitution. To a solution of (S)-Tetrahydrofuran-3-ol in anhydrous tetrahydrofuran (THF) at 0 °C, sodium hydride (60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes, followed by the addition of 4-chloro-7-fluoro-6-nitroquinazoline. The reaction is then stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and the product, N-(3-chloro-4-fluorophenyl)-6-nitro-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine, is extracted with an organic solvent, dried, and purified by column chromatography.[3]

  • Step 2: Reduction of the Nitro Group. The nitro-substituted intermediate is dissolved in a suitable solvent system (e.g., ethanol/water or acetic acid/water). A reducing agent such as iron powder and ammonium chloride, or catalytic hydrogenation with palladium on carbon, is employed to reduce the nitro group to an amine. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the 6-amino intermediate.[4]

  • Step 3: Acetylation. The 6-amino intermediate is dissolved in pyridine or another suitable aprotic solvent. Acetic anhydride is added, and the reaction is stirred at room temperature. After the reaction is complete, the mixture is worked up to remove excess reagents and solvent, yielding the final acetylated product.

Synthesis of an Amprenavir Precursor

This protocol outlines the coupling of the (S)-tetrahydrofuran-3-yl moiety to the core of an Amprenavir precursor.

Workflow Diagram:

Amprenavir_Precursor_Synthesis Start (S)-3-Hydroxytetrahydrofuran & Phosgene equivalent Reaction1 Activation of Hydroxyl Group (e.g., formation of a chloroformate or active carbonate) Start->Reaction1 Intermediate1 Activated (S)-Tetrahydrofuran-3-yl derivative Reaction1->Intermediate1 Reaction2 Coupling Reaction (Base, Aprotic Solvent) Intermediate1->Reaction2 Core Amprenavir Core Amine Core->Reaction2 Product Amprenavir Precursor Reaction2->Product

Figure 4: Synthetic workflow for an Amprenavir precursor.

Methodology:

  • Step 1: Activation of (S)-3-Hydroxytetrahydrofuran. (S)-3-Hydroxytetrahydrofuran is reacted with a phosgene equivalent, such as triphosgene or N,N'-disuccinimidyl carbonate, in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF). This reaction forms an activated intermediate, such as a chloroformate or an active carbonate, which is highly reactive towards nucleophiles.

  • Step 2: Coupling with the Amprenavir Core. The activated (S)-tetrahydrofuran-3-yl derivative is then reacted with the free amine of the Amprenavir core structure in the presence of a base. The reaction is typically carried out at room temperature and monitored by TLC. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove salts and unreacted starting materials. The crude product is then purified by column chromatography or recrystallization to afford the desired Amprenavir precursor.[5]

Conclusion

This compound stands as a testament to the significance of chiral building blocks in modern drug discovery and development. Its well-defined stereochemistry and versatile reactivity have enabled the synthesis of complex and highly effective therapeutic agents. The detailed understanding of its properties, coupled with robust synthetic protocols, will continue to empower researchers and scientists in their pursuit of novel and improved medicines. The signaling pathways and experimental workflows presented in this guide offer a foundational understanding for the rational design and synthesis of next-generation pharmaceuticals leveraging this essential chiral synthon.

References

The Pivotal Role of (S)-(Tetrahydrofuran-3-yl)methanol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(Tetrahydrofuran-3-yl)methanol, a chiral building block of significant interest, has emerged as a crucial component in the synthesis of a variety of complex organic molecules, most notably in the development of active pharmaceutical ingredients (APIs). Its unique stereochemistry and versatile chemical nature make it an invaluable tool for researchers and scientists in the field of drug discovery and development. This in-depth technical guide explores the synthesis, properties, and applications of this compound, providing detailed experimental protocols and insights into its role in the creation of life-saving therapeutics.

Physicochemical Properties

This compound, also known as (S)-3-hydroxytetrahydrofuran, is a colorless liquid with a molar mass of 102.13 g/mol . A summary of its key physical and chemical properties is provided in the table below.

PropertyValue
Molecular Formula C₅H₁₀O₂
Molar Mass 102.13 g/mol
Appearance Colorless liquid
Boiling Point 198.6 ± 0.0 °C at 760 mmHg
Density 1.061 g/mL at 25 °C
Refractive Index n20/D 1.456
Storage 2-8°C, under dry and sealed conditions

Synthesis of this compound

The enantiomerically pure form of this compound is accessible through several synthetic strategies, primarily leveraging the chiral pool, asymmetric synthesis, and kinetic resolution.

Synthesis from L-Malic Acid (Chiral Pool Approach)

A common and economically viable method for the synthesis of this compound utilizes L-malic acid, a readily available natural product, as the starting material. This multi-step process involves esterification, reduction, and subsequent cyclization.

Experimental Protocol: Synthesis of this compound from L-Malic Acid [1][2][3]

Step 1: Esterification of L-Malic Acid

  • To a stirred solution of L-malic acid (100 g, 0.746 mol) in methanol (300 mL), cooled to -10°C to 0°C, slowly add thionyl chloride (120 mL, 1.65 mol) over 2 hours, maintaining the temperature below 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Heat the mixture to reflux (60-70°C) for 1 hour.

  • Cool the reaction and concentrate under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8.

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield dimethyl L-malate as a colorless liquid.

    • Yield: 85-93%[1][2]

Step 2: Reduction of Dimethyl L-Malate to (S)-1,2,4-Butanetriol

  • In a flask, suspend sodium borohydride (103 g, 2.72 mol) in ethanol (500 mL).

  • To this suspension, add a solution of dimethyl L-malate (e.g., 106.9 g from the previous step) in ethanol, maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully acidify the reaction mixture with hydrochloric acid to pH 3-4 and filter to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.

Step 3: Cyclization to this compound

  • Heat the crude (S)-1,2,4-butanetriol with a catalytic amount of p-toluenesulfonic acid (PTSA) at a temperature of 180-220°C.[4]

  • The product, this compound, is distilled directly from the reaction mixture.

  • Further purification can be achieved by fractional distillation under reduced pressure.

    • Overall Yield: The overall yield from L-malic acid is typically in the range of 65%.[5]

    • Optical Purity: This method can yield (S)-3-hydroxytetrahydrofuran with an optical purity of 95.8%.[4]

A visual representation of this synthetic workflow is provided below.

G cluster_0 Synthesis from L-Malic Acid L-Malic_Acid L-Malic Acid Dimethyl_L-malate Dimethyl L-malate L-Malic_Acid->Dimethyl_L-malate Esterification (MeOH, SOCl₂) S-1,2,4-Butanetriol (S)-1,2,4-Butanetriol Dimethyl_L-malate->S-1,2,4-Butanetriol Reduction (NaBH₄, EtOH) S-THF-3-MeOH This compound S-1,2,4-Butanetriol->S-THF-3-MeOH Cyclization (p-TSA, heat)

Synthetic pathway from L-Malic Acid.
Synthesis from Ethyl (S)-4-chloro-3-hydroxybutyrate

Another efficient route to this compound begins with the commercially available ethyl (S)-4-chloro-3-hydroxybutyrate. This method involves reduction followed by cyclization.

Experimental Protocol: Synthesis from Ethyl (S)-4-chloro-3-hydroxybutyrate [6]

Step 1: Reduction to (S)-4-chloro-1,3-butanediol

  • Suspend sodium borohydride (104.1 g, 2.75 mol) in toluene (2300 mL).

  • Over a period of 1 hour, add ethyl (S)-4-chloro-3-hydroxybutyrate (458.5 g, 2.75 mol, optical purity: 99.4% ee) while maintaining the temperature at 40°C.

  • Continue stirring the reaction mixture for approximately 20 hours.

  • Cool the mixture to below 10°C and quench by adding a mixture of concentrated hydrochloric acid (286.7 g) and water (940 mL).

Step 2: Cyclization to this compound

  • The aqueous layer containing (S)-4-chloro-1,3-butanediol is separated and heated to 70-90°C for 20 hours. The pH is maintained at 4 by the gradual addition of a 30% aqueous sodium hydroxide solution.

  • After cooling to below 10°C, the pH is adjusted to 7.0 ± 0.2 with a 30% aqueous sodium hydroxide solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are concentrated.

  • The crude product is purified by distillation under reduced pressure to yield colorless this compound.

    • Yield: Approximately 87% with a purity of ≥99% and an optical purity of ≥99%.[6]

The workflow for this synthetic approach is illustrated below.

G cluster_1 Synthesis from Ethyl (S)-4-chloro-3-hydroxybutyrate Start Ethyl (S)-4-chloro-3-hydroxybutyrate Intermediate (S)-4-chloro-1,3-butanediol Start->Intermediate Reduction (NaBH₄, Toluene) Product This compound Intermediate->Product Cyclization (Heat, pH control)

Synthetic route from Ethyl (S)-4-chloro-3-hydroxybutyrate.

Applications in Drug Synthesis

The primary application of this compound is as a chiral building block in the synthesis of various pharmaceuticals. Its incorporation can impart the necessary stereochemistry for potent and selective biological activity.

Afatinib Synthesis

Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases and is used in the treatment of non-small cell lung cancer.[7][8] The synthesis of afatinib utilizes this compound to introduce a key chiral ether linkage.

Experimental Protocol: Incorporation of this compound in Afatinib Synthesis [9][10][11]

This protocol outlines a key step in the synthesis of afatinib, where the chiral tetrahydrofuran moiety is introduced via a nucleophilic aromatic substitution reaction.

  • To a solution of 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoroquinazoline in a suitable solvent such as N,N-dimethylformamide (DMF), add this compound and a base, for example, potassium tert-butoxide.

  • Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 60°C) until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, the reaction is quenched with water and the product, 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-((S)-tetrahydrofuran-3-yloxy)quinazoline, is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

This intermediate then undergoes further transformations, including reduction of the nitro group and subsequent amidation, to yield afatinib. The overall yield for a scalable, three-stage manufacturing process of Afatinib Dimaleate, which includes this step, has been reported to be around 84% for the free base.[9]

The general workflow for the synthesis of Afatinib highlighting the incorporation of the chiral building block is shown below.

G cluster_2 Afatinib Synthesis Workflow Quinazoline 4-[(3-chloro-4-fluorophenyl)amino]- 6-nitro-7-fluoroquinazoline Intermediate_1 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro- 7-((S)-tetrahydrofuran-3-yloxy)quinazoline Quinazoline->Intermediate_1 Chiral_Alcohol This compound Chiral_Alcohol->Intermediate_1 Nucleophilic Aromatic Substitution (Base, DMF) Intermediate_2 Amino-quinazoline intermediate Intermediate_1->Intermediate_2 Nitro Reduction Afatinib Afatinib Intermediate_2->Afatinib Amidation

Key steps in the synthesis of Afatinib.
Other Pharmaceutical Applications

This compound is also a key intermediate in the synthesis of other important drugs, including:

  • Empagliflozin: An SGLT2 inhibitor used for the treatment of type 2 diabetes.[12][13]

  • Fosamprenavir: A protease inhibitor used in the treatment of HIV/AIDS.[14][15][16]

Mechanism of Action of Afatinib: A Case Study

The significance of the chiral tetrahydrofuran moiety is ultimately realized in the biological activity of the final drug product. In the case of afatinib, it acts as an irreversible pan-ErbB inhibitor, targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[7][17]

Afatinib covalently binds to a specific cysteine residue within the ATP-binding site of these receptors, leading to irreversible inhibition of their tyrosine kinase activity.[7] This blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

The signaling pathway inhibited by Afatinib is depicted in the following diagram.

G cluster_3 Afatinib Mechanism of Action Afatinib Afatinib ErbB ErbB Receptors (EGFR, HER2, HER4) Afatinib->ErbB Irreversibly Binds TK_Activity Tyrosine Kinase Activity Afatinib->TK_Activity Inhibits ErbB->TK_Activity Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) TK_Activity->Downstream Activates Cell_Effects Cancer Cell Proliferation, Survival, and Metastasis Downstream->Cell_Effects Promotes

Signaling pathway inhibited by Afatinib.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis and medicinal chemistry. Its efficient and stereoselective synthesis from readily available starting materials, coupled with its successful application in the development of blockbuster drugs, underscores its importance. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of such key intermediates is paramount for the continued innovation of novel and effective therapeutics.

References

Methodological & Application

Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxytetrahydrofuran is a crucial chiral intermediate in the synthesis of various pharmaceuticals, including antiviral and antidiabetic drugs. Its stereospecific synthesis is of significant interest to the pharmaceutical industry. This application note details a reliable and scalable method for the synthesis of (S)-3-hydroxytetrahydrofuran starting from the readily available and inexpensive chiral precursor, L-malic acid. The synthesis involves a three-step reaction sequence: esterification of L-malic acid, reduction of the resulting diester to a triol, and subsequent acid-catalyzed cyclization to yield the target compound. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

It is important to note that the requested compound, (S)-(Tetrahydrofuran-3-yl)methanol, possesses a hydroxymethyl group at the 3-position. The synthetic route described herein, which is the prevalent method starting from L-malic acid, yields (S)-3-hydroxytetrahydrofuran, where a hydroxyl group is directly attached to the 3-position of the tetrahydrofuran ring.

Synthetic Pathway Overview

The synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid proceeds through the following key steps:

  • Esterification: The two carboxylic acid groups of L-malic acid are esterified to prevent their interference in the subsequent reduction step. This is typically achieved using an alcohol in the presence of an acid catalyst or a reagent like thionyl chloride.

  • Reduction: The ester groups are then reduced to alcohols to form (S)-1,2,4-butanetriol. While strong reducing agents like lithium aluminum hydride can be used, they may lead to racemization.[1] A safer and more selective alternative is the use of sodium borohydride, often in the presence of a Lewis acid.[2][3]

  • Cyclization: The final step involves an intramolecular dehydration (cyclization) of (S)-1,2,4-butanetriol under acidic conditions to form the desired (S)-3-hydroxytetrahydrofuran.[2][3]

Experimental Protocols

Step 1: Synthesis of Dimethyl L-malate

This protocol is adapted from a patented procedure.[3]

Materials:

  • L-malic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • 20% Sodium carbonate solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing 90 mL of methanol, add 30 g (0.224 mol) of L-malic acid.

  • Cool the mixture to -10 °C using an ice-salt bath.

  • Slowly add 39 mL (0.55 mol) of thionyl chloride dropwise over 1.5 hours while maintaining the temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.

  • To the residue, add 125 mL of a 20% sodium carbonate solution to adjust the pH to 7.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain dimethyl L-malate as a colorless oil.

Step 2: Synthesis of (S)-1,2,4-Butanetriol

This protocol is adapted from a patented procedure.[3]

Materials:

  • Dimethyl L-malate

  • Methanol (MeOH)

  • Potassium borohydride (KBH₄)

  • Lithium chloride (LiCl)

  • Sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve 32.4 g (0.2 mol) of dimethyl L-malate in 100 mL of methanol in a round-bottom flask.

  • Add 8.48 g (0.16 mol) of potassium borohydride and 17 g (0.4 mol) of lithium chloride to the solution.

  • Heat the mixture to reflux.

  • Add 4.24 g (0.08 mol) of potassium borohydride portion-wise every 20 minutes for a total of 5 additions.

  • After the final addition, continue to reflux for 3 hours. Monitor the reaction by TLC until no starting material is observed.

  • Cool the reaction mixture and filter to remove the solid precipitate.

  • Adjust the pH of the filtrate to 3 with sulfuric acid, which will cause more solids to precipitate.

  • Filter the mixture again and concentrate the filtrate under reduced pressure.

  • To the resulting solid-liquid mixture, add 20 mL of ethyl acetate and 20 mL of ethanol, stir, and filter.

  • Concentrate the filtrate under reduced pressure to obtain (S)-1,2,4-butanetriol as a yellow viscous liquid.

Step 3: Synthesis of (S)-3-Hydroxytetrahydrofuran

This protocol is adapted from a patented procedure.[2][3]

Materials:

  • (S)-1,2,4-Butanetriol

  • p-Toluenesulfonic acid (PTSA)

  • Distillation apparatus

Procedure:

  • Place the crude (S)-1,2,4-butanetriol obtained from the previous step in a distillation flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to 180-220 °C and distill the product as it forms.

  • The crude product can be further purified by redistillation.

Quantitative Data Summary

StepProductStarting MaterialReagentsSolventYieldPurityReference
1Dimethyl L-malateL-malic acidThionyl chloride, Sodium carbonateMethanol, Ethyl acetate93%Not specified[3]
1Diisopropyl L-malateL-malic acidSulfuric acidIsopropanol81.9%98.7%[4]
2(S)-1,2,4-ButanetriolDimethyl L-malatePotassium borohydride, Lithium chlorideMethanol~99% (crude)Not specified[3]
3(S)-3-Hydroxytetrahydrofuran(S)-1,2,4-Butanetriolp-Toluenesulfonic acidNone>80%>99.5%[5]

Synthetic Workflow Diagram

SynthesisWorkflow L_Malic_Acid L-Malic Acid Dimethyl_L_Malate Dimethyl L-malate L_Malic_Acid->Dimethyl_L_Malate Esterification (SOCl₂, MeOH) Butanetriol (S)-1,2,4-Butanetriol Dimethyl_L_Malate->Butanetriol Reduction (KBH₄, LiCl) Final_Product (S)-3-Hydroxytetrahydrofuran Butanetriol->Final_Product Cyclization (PTSA, Heat)

Caption: Synthetic route from L-malic acid to (S)-3-hydroxytetrahydrofuran.

Discussion

The presented synthesis provides a practical and efficient route to (S)-3-hydroxytetrahydrofuran. The use of thionyl chloride for the esterification step is effective, providing high yields. The reduction of the diester using a borohydride system avoids the use of hazardous reagents like lithium aluminum hydride, making the process more suitable for large-scale production.[2][3] The final cyclization step is a high-temperature dehydration that proceeds in high yield.

It has been noted that protecting the secondary hydroxyl group of L-malic acid or its esters can prevent potential racemization during the reduction step.[1] However, the described protocol with sodium borohydride is reported to proceed with high stereochemical fidelity.[4] The purity of the final product is crucial for its use in pharmaceutical synthesis, and the reported method can achieve purities greater than 99.5%.[5]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid. The described methods are well-documented in scientific literature and patents, offering a scalable and efficient pathway to this important chiral intermediate. The provided quantitative data and workflow diagram serve as valuable resources for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Asymmetric Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(Tetrahydrofuran-3-yl)methanol, also known as (S)-(+)-3-hydroxytetrahydrofuran, is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals. Its specific stereochemistry is crucial for the biological activity of many active pharmaceutical ingredients (APIs), including antiviral, anticancer, and hypoglycemic drugs. This document provides detailed protocols for two primary methods for the asymmetric synthesis of this important intermediate: synthesis from the chiral precursor L-malic acid and chiral resolution of racemic (±)-tetrahydrofuran-3-methanol. A third chemoenzymatic approach is also discussed.

Method 1: Synthesis from Chiral Precursor (L-Malic Acid)

This method utilizes the readily available and inexpensive chiral starting material, L-malic acid, to produce this compound in a three-step process. This approach avoids the use of highly flammable and expensive reagents like lithium aluminum hydride.[1][2]

Overall Reaction Scheme:

Synthesis_from_L-Malic_Acid L_Malic_Acid L-Malic Acid L_Dimethyl_Malate L-Dimethyl Malate L_Malic_Acid->L_Dimethyl_Malate  Esterification  (SOCl₂, MeOH) Butanetriol (S)-1,2,4-Butanetriol L_Dimethyl_Malate->Butanetriol  Reduction  (NaBH₄, LiCl) Final_Product This compound Butanetriol->Final_Product  Cyclization  (p-TSA)

Caption: Synthetic pathway of this compound from L-malic acid.

Experimental Protocols:

Step 1: Esterification of L-Malic Acid to L-Dimethyl Malate

This step involves the conversion of the carboxylic acid groups of L-malic acid into methyl esters.

  • Procedure:

    • In a 1000 mL three-necked flask, add 168 g (1.25 mol) of L-malic acid to 280 mL of methanol.[3]

    • Cool the mixture to 0°C in an ice bath.[3]

    • Slowly add 202 mL of thionyl chloride dropwise, maintaining the temperature below 0°C.[3]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[3]

    • Following the reaction, concentrate the mixture under reduced pressure at 40-45°C to remove methanol and excess thionyl chloride.[3]

    • The pH is then adjusted to 7-8 with a saturated sodium bicarbonate solution.[4]

    • The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield L-dimethyl malate as a colorless oil.[1][4]

Step 2: Reduction of L-Dimethyl Malate to (S)-1,2,4-Butanetriol

The diester is reduced to the corresponding triol using a modified sodium borohydride reduction system.

  • Procedure:

    • Dissolve 32.4 g (0.2 mol) of L-dimethyl malate in 100 mL of methanol.[1][2]

    • Add 8.48 g (0.16 mol) of potassium borohydride and 17 g (0.4 mol) of lithium chloride to the solution and heat to reflux.[1][2]

    • Add an additional 4.24 g (0.08 mol) of potassium borohydride every 20 minutes for a total of 5 additions.[1][2]

    • Continue to reflux for 3 hours after the final addition, monitoring the reaction by TLC until no starting material is observed.[1][2]

    • Filter the reaction mixture to remove the bulk of the solids.[1][2]

    • Adjust the pH of the filtrate to 3 with sulfuric acid, which will precipitate more inorganic salts.[1][2]

    • Filter again and concentrate the filtrate under reduced pressure to obtain (S)-1,2,4-butanetriol as a viscous liquid.[1][2]

Step 3: Cyclization of (S)-1,2,4-Butanetriol

The final step is an acid-catalyzed intramolecular dehydration (cyclization) to form the tetrahydrofuran ring.

  • Procedure:

    • Heat (S)-1,2,4-butanetriol with a catalytic amount of p-toluenesulfonic acid (PTSA).[1][2]

    • The reaction is carried out at a high temperature, typically between 180-220°C.[1][2]

    • The product, this compound, is then purified by distillation.

Data Summary:

StepProductStarting MaterialKey ReagentsYieldPurityReference
1L-Dimethyl MalateL-Malic AcidThionyl chloride, Methanol85-93%>97%[3][4]
2(S)-1,2,4-ButanetriolL-Dimethyl MalateSodium/Potassium borohydride, Lithium chloride65-80%>99% ee[5]
3This compound(S)-1,2,4-Butanetriolp-Toluenesulfonic acid--[1][2]

Method 2: Chiral Resolution of (±)-Tetrahydrofuran-3-methanol

This method involves the separation of the desired (S)-enantiomer from a racemic mixture using a chiral resolving agent, D-(+)-10-camphorsulfonic acid.[6] This technique relies on the formation of diastereomeric salts with different solubilities, allowing for separation by crystallization.[7]

Workflow Diagram:

Chiral_Resolution_Workflow Racemic_Mixture (±)-Tetrahydrofuran-3-methanol Diastereomeric_Esters Diastereomeric Esters Racemic_Mixture->Diastereomeric_Esters  Reaction with  D-(+)-10-camphorsulfonyl chloride Separation Crystallization & Separation Diastereomeric_Esters->Separation S_Ester (S)-Ester Separation->S_Ester R_Ester (R)-Ester (in solution) Separation->R_Ester Final_Product This compound S_Ester->Final_Product  Dissociation

Caption: Workflow for the chiral resolution of (±)-tetrahydrofuran-3-methanol.

Experimental Protocols:

Step 1: Formation of Diastereomeric Esters

  • Procedure:

    • In a suitable reaction vessel, dissolve 1.02 g (10 mmol) of (±)-tetrahydrofuran-3-methanol and 2.02 g (20 mmol) of triethylamine in 20 mL of ethanol.[6]

    • Cool the mixture in an ice bath.[6]

    • Slowly add a solution of D-(+)-10-camphorsulfonyl chloride.[6]

    • Allow the reaction to warm to 25°C and stir for 6 hours.[6]

    • Remove the solvent under reduced pressure.[6]

    • Add a saturated solution of sodium bicarbonate and extract the product with dichloromethane.[6]

    • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude diastereomeric esters.[6]

Step 2: Crystallization and Separation

  • Procedure:

    • Purify the crude ester mixture using column chromatography (ethyl acetate/petroleum ether).[6]

    • Allow the purified ester mixture to stand for 48-120 hours to facilitate crystallization.[6]

    • The (S)-ester will preferentially crystallize out of the solution.[6]

    • Collect the transparent crystals by filtration.[6]

Step 3: Dissociation to Yield (S)-(+)-Tetrahydrofuran-3-methanol

  • Procedure:

    • Dissolve the obtained crystals of the single configuration ester in an organic solvent.

    • React with a dissociation agent to cleave the ester bond and liberate the (S)-(+)-tetrahydrofuran-3-methanol.

    • The final product is then purified, typically by column chromatography, to yield a colorless transparent liquid.

Data Summary:

StepProductStarting MaterialKey ReagentsYieldReference
1 & 2Tetrahydrofuran-3-methyl camphor sulphonate (S-isomer crystals)(±)-Tetrahydrofuran-3-methanolD-(+)-10-camphorsulfonyl chloride, Triethylamine87-92% (crystallization yield)[6]
3(S)-(+)-Tetrahydrofuran-3-methanol(S)-Tetrahydrofuran-3-methyl camphor sulphonateDissociation agent-[6]

Method 3: Chemoenzymatic Kinetic Resolution

This approach utilizes the enantioselectivity of enzymes, particularly lipases, to resolve a racemic mixture of 3-hydroxytetrahydrofuran derivatives. The enzyme selectively catalyzes a reaction (e.g., esterification) on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.

General Principle:

Lipase-mediated kinetic resolution can be performed through either enantioselective esterification of a racemic alcohol or enantioselective hydrolysis of a racemic ester. For the synthesis of this compound, one would typically perform an enantioselective acylation of racemic (±)-tetrahydrofuran-3-methanol. The lipase will preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

Key Considerations for Protocol Development:

  • Enzyme Selection: The choice of lipase is critical for achieving high enantioselectivity. Common lipases used for kinetic resolutions include those from Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia, and Candida rugosa.[8][9]

  • Acyl Donor: Vinyl acetate is a commonly used and effective acyl donor for these reactions.[8]

  • Solvent: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE).[8][10]

  • Reaction Monitoring: The progress of the resolution is monitored, aiming for approximately 50% conversion to obtain high enantiomeric excess for both the remaining alcohol and the formed ester.

While a specific, detailed protocol for the lipase-mediated resolution of the parent (Tetrahydrofuran-3-yl)methanol was not fully elaborated in the search results, the general principles of lipase-catalyzed kinetic resolution of secondary alcohols are well-established and can be adapted for this substrate.[11][12]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals. Its incorporation into a drug molecule can significantly enhance its efficacy and reduce side effects by ensuring the correct stereochemistry for interaction with biological targets. Examples of drugs synthesized using this chiral building block include:

  • Antiviral agents: Such as those used in the treatment of HIV (e.g., Amprenavir).

  • Anticancer drugs: Including kinase inhibitors like Afatinib.[13]

  • Antiarrhythmic drugs: For example, Ticardipine.[10]

  • Hypoglycemic drugs: Such as Englizin.[10]

The versatile nature of the hydroxyl group and the stereochemically defined tetrahydrofuran ring make it an indispensable component in modern medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Enzymatic Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(Tetrahydrofuran-3-yl)methanol, also known as (S)-3-hydroxytetrahydrofuran, is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Traditional chemical synthesis routes to this molecule can be challenging, often requiring harsh conditions, expensive chiral catalysts, and resulting in low stereoselectivity.[1][2] Enzymatic synthesis offers a green and efficient alternative, providing high enantioselectivity under mild reaction conditions. This document outlines two primary enzymatic strategies for the synthesis of this compound: asymmetric reduction of a prochiral ketone using an alcohol dehydrogenase (ADH) and kinetic resolution of a racemic mixture using a lipase.

Enzymatic Strategies

There are two main biocatalytic approaches to synthesize this compound:

  • Asymmetric Reduction: This method employs an alcohol dehydrogenase (ADH) to directly reduce the prochiral ketone, dihydro-3(2H)-furanone, to the desired (S)-enantiomer of the alcohol. This process can theoretically achieve a 100% yield of the desired product.[1]

  • Kinetic Resolution: This strategy utilizes a lipase to selectively acylate one enantiomer of racemic (±)-(tetrahydrofuran-3-yl)methanol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, although the maximum theoretical yield for the desired enantiomer is 50%.[3][4][5]

Data Presentation: Comparison of Enzymatic Methods

The following table summarizes the quantitative data for the enzymatic synthesis of this compound using an alcohol dehydrogenase.

EnzymeSubstrateSubstrate Conc. (mmol/L)Conversion (%)Enantiomeric Excess (ee %)Isolated Yield (%)Reaction Time (h)
Alcohol Dehydrogenase (PED) from Aromatoleum aromaticum EbN1Dihydro-3(2H)-furanone400>999074.75

Table 1: Performance of Alcohol Dehydrogenase in the Asymmetric Reduction of Dihydro-3(2H)-furanone.[1]

Experimental Protocols

Protocol 1: Asymmetric Reduction using Alcohol Dehydrogenase (ADH)

This protocol is based on the use of the alcohol dehydrogenase PED from Aromatoleum aromaticum EbN1 for the asymmetric reduction of dihydro-3(2H)-furanone.[1] This method is advantageous for its high conversion and direct production of the (S)-enantiomer.[1] A cofactor regeneration system is typically required for ADH-catalyzed reactions to make the process economically viable.[6][7]

Materials:

  • Alcohol Dehydrogenase (PED) from Aromatoleum aromaticum EbN1

  • Dihydro-3(2H)-furanone

  • NADH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or formate/formate dehydrogenase)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (reactor, stirrer, separation funnel)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of phosphate buffer. Add the substrate, dihydro-3(2H)-furanone, to the desired concentration (e.g., up to 400 mmol/L).[1]

  • Cofactor Addition: Add the nicotinamide cofactor (NADH). For preparative scale, it is recommended to use a cofactor regeneration system. For example, add NAD+ along with a suitable enzyme (e.g., formate dehydrogenase) and its substrate (e.g., sodium formate).

  • Enzyme Addition: Add the alcohol dehydrogenase (PED) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-37°C) with gentle stirring.[3] Monitor the progress of the reaction by periodically taking samples and analyzing them for substrate conversion and product enantiomeric excess using chiral chromatography.

  • Work-up: Once the reaction has reached the desired conversion (>99%), terminate the reaction.[1] Extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.

Protocol 2: Kinetic Resolution using Lipase

This protocol describes a general method for the kinetic resolution of racemic (±)-(tetrahydrofuran-3-yl)methanol using a lipase, such as Candida antarctica lipase B (CAL-B), which is widely used for resolving chiral alcohols.[3][5][8] This example will focus on transesterification (acetylation).

Materials:

  • Racemic (±)-(tetrahydrofuran-3-yl)methanol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene, THF, or 2-MeTHF)[3][9]

  • Standard laboratory glassware and equipment

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • Reaction Setup: To a flask, add the racemic (±)-(tetrahydrofuran-3-yl)methanol, an organic solvent, and the acyl donor. Vinyl acetate can often serve as both the acyl donor and the solvent.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40°C).[8] Monitor the reaction by chiral chromatography to track the enantiomeric excess of the remaining alcohol and the formed ester.

  • Termination: Stop the reaction when the conversion reaches approximately 50%. This point should theoretically provide the highest enantiomeric excess for both the unreacted alcohol and the ester product.

  • Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Separation and Purification: The resulting mixture contains the unreacted this compound and the acylated (R)-enantiomer. These can be separated by column chromatography. The acylated (R)-enantiomer can be hydrolyzed back to the (R)-alcohol if desired.

Visualizations

Asymmetric_Reduction_Pathway sub Dihydro-3(2H)-furanone (Prochiral Ketone) adh Alcohol Dehydrogenase (e.g., PED) sub->adh Substrate Binding prod This compound nadph NADH + H+ nadph->adh nadp NAD+ adh->prod Product Release adh->nadp

Caption: Asymmetric reduction of dihydro-3(2H)-furanone to this compound.

Kinetic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation Racemic Alcohol Racemic (±)-(Tetrahydrofuran-3-yl)methanol + Acyl Donor Lipase Lipase Racemic Alcohol->Lipase Reaction Mixture Mixture of: (S)-Alcohol (unreacted) (R)-Ester (product) Lipase->Reaction Mixture Filtration Filter to remove immobilized lipase Reaction Mixture->Filtration Separation Column Chromatography Filtration->Separation S_Product This compound Separation->S_Product R_Ester (R)-Ester Separation->R_Ester

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic (±)-(tetrahydrofuran-3-yl)methanol.

References

Application Notes and Protocols for the Industrial Scale Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(Tetrahydrofuran-3-yl)methanol is a crucial chiral building block in the synthesis of a variety of pharmaceuticals, including antiviral and anticancer drugs.[1] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the industrial-scale synthesis of this compound, focusing on scalable, efficient, and safe methodologies.

Overview of Synthetic Strategies

Several synthetic routes to this compound have been developed, each with distinct advantages and challenges for industrial production. The primary strategies include chemical synthesis from chiral precursors and biocatalytic methods. Chemical routes often involve multi-step processes starting from readily available chiral molecules like L-malic acid or employ chiral resolutions.[1][2] Biocatalytic approaches, including enzymatic kinetic resolutions, offer high enantioselectivity and operate under mild conditions, aligning with green chemistry principles.[3][4]

Comparative Data of Industrial Synthesis Routes

The following table summarizes quantitative data for different industrial-scale synthesis methods for this compound, allowing for a direct comparison of their key performance indicators.

Synthetic Route Starting Material Key Reagents/Catalysts Yield (%) Purity/Enantiomeric Excess Key Reaction Conditions Scale Reference
Route 1: From L-Malic Acid L-Malic Acid1. SOCl₂, MeOH; 2. LiCl/Borohydride/lower alcohol; 3. p-TSA93 (Step 1)Not specified1. -10°C to reflux; 2. Not specified; 3. 180-220°CLab scale[2]
Route 2: From (S)-4-chloro-3-hydroxybutyrate Ethyl (S)-4-chloro-3-hydroxybutyrate1. Protecting group; 2. Reducing agent; 3. Base; 4. Deprotection92 (Step 3)>98% (GC)1-4. Varied conditions based on protecting group and reagentsNot specified[5]
Route 3: Chiral Resolution (±)-Tetrahydrofuran-3-methanolD-(+)-10-camphorsulfonyl chloride, triethylamine, dissociating agent87.3-88Not specified25°C, 2-24h for esterification; 24-120h for crystallizationLab scale[6]
Route 4: Biocatalytic Kinetic Resolution Racemic δ-haloalcoholsE. coli (HheC) resting cellsUp to 50>99% ee30°C, pH 7.5 in PB bufferPreparative[3]

Experimental Protocols

Protocol 1: Synthesis from L-Malic Acid

This protocol is adapted from a patented method suitable for large-scale production, avoiding hazardous reagents like lithium aluminum hydride.[2]

Step 1: Esterification of L-Malic Acid

  • In a suitable reactor, dissolve 30g of L-malic acid in 90ml of methanol.

  • Cool the mixture to -10°C.

  • Slowly add 39ml of thionyl chloride while maintaining the temperature below 0°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and neutralize with a 20% sodium carbonate solution to pH 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100ml).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain L-dimethyl malate. The expected yield is approximately 93%.[2]

Step 2: Reduction of L-Dimethyl Malate

  • In a separate reactor, prepare a reduction system of LiCl and a borohydride (e.g., sodium borohydride) in a lower alcohol (e.g., ethanol).

  • Add the L-dimethyl malate from Step 1 to the reduction system.

  • After the reaction is complete, filter to remove solid byproducts.

  • Acidify the filtrate to precipitate inorganic salts, which are then removed by filtration to yield 1,2,4-butanetriol.

Step 3: Cyclization to this compound

  • Heat the 1,2,4-butanetriol from Step 2 with a catalytic amount of p-toluenesulfonic acid (p-TSA) at a temperature of 180-220°C.[2]

  • The product, this compound, is isolated by distillation.

Protocol 2: Biocatalytic Kinetic Resolution of Racemic δ-Haloalcohols

This protocol utilizes a whole-cell biocatalyst for the enantioselective synthesis of chiral δ-haloalcohols, which can be precursors to this compound, or for the direct resolution of a racemic mixture of the target molecule.[3]

1. Preparation of Resting Cell Suspension:

  • Cultivate E. coli cells expressing a suitable halohydrin dehalogenase (HheC).

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Resuspend the cells in the same buffer to a desired concentration (e.g., 5 g dry cell weight/L).

2. Biocatalytic Resolution:

  • In a 200 mL round-bottom flask, add 100 mL of the resting cell suspension.[3]

  • Add 2 mmol of the racemic substrate (e.g., a suitable δ-haloalcohol or racemic (Tetrahydrofuran-3-yl)methanol).[3]

  • Stir the reaction mixture at 30°C.[3]

  • Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC or GC).

3. Product Isolation and Purification:

  • Once the desired conversion is reached (typically around 50% for kinetic resolution), quench the reaction.

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 70 mL).[3]

  • Separate the organic phase by centrifugation.[3]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.[3]

  • The enantioenriched this compound can be further purified by column chromatography or distillation.

Visualized Workflow

The following diagram illustrates the key stages in the industrial synthesis of this compound starting from L-malic acid.

G A L-Malic Acid B L-Dimethyl Malate A->B C L-Dimethyl Malate D 1,2,4-Butanetriol C->D LiCl/Borohydride E 1,2,4-Butanetriol F This compound E->F p-TSA, 180-220°C G Crude Product H Pure Product G->H Distillation

Caption: Workflow for the synthesis of this compound from L-malic acid.

Safety and Handling

Industrial-scale synthesis of this compound involves the use of hazardous chemicals and high temperatures. All procedures should be carried out in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Thionyl chloride is highly corrosive and reacts violently with water; it should be handled with extreme care. High-temperature reactions require appropriate shielding and temperature control. For detailed safety information, refer to the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The selection of a synthetic route for this compound on an industrial scale depends on factors such as cost, availability of starting materials, desired enantiomeric purity, and environmental considerations. The chemical synthesis from L-malic acid offers a scalable pathway using relatively inexpensive starting materials.[2] Biocatalytic methods provide an excellent alternative for achieving high enantiomeric purity under milder, more environmentally friendly conditions.[3][4] The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the development and optimization of manufacturing processes for this important chiral intermediate.

References

(S)-(Tetrahydrofuran-3-yl)methanol: A Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(Tetrahydrofuran-3-yl)methanol has emerged as a significant chiral building block for the synthesis of complex pharmaceutical agents. Its inherent stereochemistry and versatile chemical handles make it a valuable precursor for creating enantiomerically pure drugs with specific biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its role in the synthesis of antiviral and insecticidal agents.

Application Notes

The tetrahydrofuran motif is a common scaffold in numerous biologically active molecules and approved drugs. The specific stereoconfiguration of this compound is crucial for the efficacy and selectivity of the final active pharmaceutical ingredient (API). Its primary applications lie in the synthesis of antiviral and insecticidal compounds, where the tetrahydrofuran moiety often plays a key role in binding to the target protein.

Antiviral Drug Synthesis: Penciclovir

This compound is a key intermediate in the synthesis of the antiviral drug Penciclovir . Penciclovir is a guanine analogue active against herpesviruses. The chiral side chain derived from this compound is critical for its phosphorylation by viral thymidine kinase and subsequent inhibition of viral DNA polymerase.

Insecticide Synthesis: Dinotefuran

This chiral building block is also utilized in the production of the third-generation neonicotinoid insecticide Dinotefuran (also known as MTI-446). Dinotefuran acts as an agonist of nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The (S)-configuration of the tetrahydrofuran-3-ylmethyl group contributes to its high affinity for insect nAChRs.

Quantitative Biological Data

The following tables summarize the biological activity of drug molecules synthesized using this compound or its close derivatives.

Table 1: Antiviral Activity of Penciclovir against Herpes Simplex Virus (HSV)

Virus StrainAssay TypeEC50 (mg/L)Reference
HSV-1Plaque Reduction0.8[1]
HSV-1Viral Antigen Inhibition0.6[1]
HSV-124h Viral DNA Inhibition0.01[1]
HSV-1 (clinical isolates)50% Infective Dose0.5 - 0.8 µg/ml[2]
HSV-2 (clinical isolates)50% Infective Dose1.3 - 2.2 µg/ml[2]

Table 2: Insecticidal Activity of Dinotefuran

Pest SpeciesAssay TypeValueReference
American CockroachnAChR Binding (IC50)5.02 nM[3]
German CockroachInsecticidal Activity (LD50)-[3]
Aedes aegypti (larval)Larval Bioassay (LC50)0.14 - 0.44 mg/L[4]
Aedes aegypti (adult)Adult Bioassay (LD50)0.18 - 31.16 ng/mg[4]

Experimental Protocols

Detailed methodologies for key transformations involving this compound are provided below.

Protocol 1: Synthesis of this compound via Chiral Resolution

This protocol describes the synthesis of (S)-(+)-tetrahydrofuran-3-methanol from its racemic mixture using a chiral resolving agent.

Reaction Scheme:

Protocol_1 racemate (±)-Tetrahydrofuran-3-yl)methanol ester Diastereomeric Ester Mixture racemate->ester Esterification resolving_agent D-(+)-10-Camphorsulfonyl chloride Triethylamine resolving_agent->ester crystallization Crystallization ester->crystallization single_ester (S)-Tetrahydrofuran-3-ylmethyl camphorsulfonate crystallization->single_ester Separation product This compound single_ester->product Hydrolysis dissociation Dissociation Agent dissociation->product

Figure 1: Workflow for the chiral resolution of (±)-(Tetrahydrofuran-3-yl)methanol.

Materials:

  • (±)-Tetrahydrofuran-3-methanol

  • D-(+)-10-Camphorsulfonic acid

  • Thionyl chloride

  • Triethylamine

  • Organic solvent (e.g., Dichloromethane)

  • Dissociation agent (e.g., aqueous HCl)

  • Column chromatography supplies

Procedure:

  • Preparation of D-(+)-10-Camphorsulfonyl chloride: React D-(+)-10-camphorsulfonic acid with thionyl chloride in an organic solvent under reflux for 2-6 hours.

  • Esterification: In an organic solvent, mix (±)-tetrahydrofuran-3-methanol with D-(+)-10-camphorsulfonyl chloride and triethylamine. Stir the mixture at 25°C for 2-24 hours to form the diastereomeric ester mixture.

  • Crystallization and Separation: Purify the resulting ester mixture by column chromatography. Allow the purified ester to stand for 24-120 hours to induce crystallization. The desired diastereomer, (S)-tetrahydrofuran-3-ylmethyl camphorsulfonate, will crystallize out.

  • Dissociation: Treat the isolated single configuration ester with a dissociation agent, such as an aqueous acid, to hydrolyze the ester and liberate (S)-(+)-tetrahydrofuran-3-methanol.

  • Purification: Purify the final product by distillation or column chromatography to obtain the enantiomerically pure this compound.

Protocol 2: Synthesis of Dinotefuran Intermediate

This protocol outlines the conversion of this compound to a key intermediate for Dinotefuran synthesis.

Reaction Scheme:

Protocol_2 start This compound intermediate (S)-Tetrahydrofuran-3-ylmethyl mesylate start->intermediate Mesylation mesylation Methanesulfonyl chloride Triethylamine mesylation->intermediate product (S)-(Tetrahydrofuran-3-yl)methanamine intermediate->product Amination amination Ammonia amination->product

Figure 2: Synthesis of a key amine intermediate for Dinotefuran.

Materials:

  • This compound

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane

  • Aqueous ammonia

Procedure:

  • Mesylation: Dissolve this compound in dichloromethane and cool to 0-5°C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at room temperature for 5 hours.

  • Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (S)-Tetrahydrofuran-3-ylmethyl mesylate.

  • Amination: Treat the crude mesylate with an excess of aqueous ammonia to displace the mesylate group and form (S)-(Tetrahydrofuran-3-yl)methanamine.

  • Purification: Purify the resulting amine by distillation or column chromatography.

Protocol 3: Coupling with a Purine Base via Mitsunobu Reaction (General Protocol)

This general protocol describes the coupling of an alcohol like this compound with a protected purine base, a key step in the synthesis of nucleoside analogues like Penciclovir.

Reaction Scheme:

Protocol_3 alcohol This compound coupling Mitsunobu Reaction alcohol->coupling purine Protected Guanine Derivative purine->coupling reagents Triphenylphosphine (PPh3) DEAD or DIAD reagents->coupling product N9-Alkylated Guanine Derivative coupling->product deprotection Deprotection product->deprotection final_product Penciclovir Analogue deprotection->final_product

References

Application Notes and Protocols for the Use of (S)-(Tetrahydrofuran-3-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(Tetrahydrofuran-3-yl)methanol and its closely related analogue, (S)-3-hydroxytetrahydrofuran, are pivotal chiral building blocks in the synthesis of a variety of high-value active pharmaceutical ingredients (APIs). The stereochemistry of these compounds is crucial for the enantiomeric purity and biological activity of the final drug products. This document provides detailed application notes and experimental protocols for the utilization of (S)-3-hydroxytetrahydrofuran in the synthesis of the anticancer drug Afatinib and the antiretroviral agent Amprenavir.

Introduction

The tetrahydrofuran (THF) moiety is a prevalent scaffold in numerous clinically approved drugs.[1] The incorporation of a chiral THF derivative, such as this compound or (S)-3-hydroxytetrahydrofuran, can significantly influence the pharmacological and pharmacokinetic properties of a drug molecule. These chiral intermediates are valued for their ability to introduce specific stereochemistry, which is often essential for potent and selective interaction with biological targets.[2] (S)-3-hydroxytetrahydrofuran, in particular, is a key intermediate in the synthesis of drugs for cancer, hypoglycemia, and AIDS.[3]

Pharmaceutical Applications of (S)-3-Hydroxytetrahydrofuran

Afatinib: An Irreversible EGFR Inhibitor

Afatinib is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, used in the treatment of non-small cell lung cancer.[4] The synthesis of Afatinib involves the nucleophilic substitution of a fluorine atom on the quinazoline core with the hydroxyl group of (S)-3-hydroxytetrahydrofuran.[3]

Synthetic Pathway of Afatinib

Afatinib_Synthesis A 4-[(3-chloro-4-fluorophenyl)amino]- 6-nitro-7-fluoro-quinazoline C 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro- 7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline A->C Potassium tert-butoxide B (S)-3-hydroxytetrahydrofuran B->C D 6-amino-4-[(3-chloro-4-fluorophenyl)amino]- 7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline C->D Reduction E Afatinib D->E Amidation & Amination Amprenavir_Synthesis A (S)-3-hydroxytetrahydrofuran C Activated (S)-3-hydroxytetrahydrofuran A->C B N-oxysuccinimidyl carbonate B->C E Amprenavir C->E Coupling D Amine Precursor (118) D->E

References

The Pivotal Role of (S)-(Tetrahydrofuran-3-yl)methanol in Modern Agrochemicals: Application Notes for the Synthesis of Dinotefuran

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imperative in agrochemical research is the development of potent, selective, and environmentally considerate active ingredients. Chiral building blocks are central to this mission, enabling the synthesis of enantiomerically pure compounds that exhibit enhanced efficacy and reduced off-target effects. This guide provides a detailed examination of (S)-(Tetrahydrofuran-3-yl)methanol , a key chiral intermediate, and its critical application in the synthesis of the third-generation neonicotinoid insecticide, Dinotefuran . We will explore the synthetic rationale, provide detailed protocols for its incorporation, and discuss the structure-activity relationship (SAR) that underscores the significance of the tetrahydrofuran moiety.

Introduction: The Significance of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal and agrochemical science.[1] Its presence in a molecule can improve physicochemical properties such as solubility and metabolic stability, which are critical for systemic action in plants. This compound (Figure 1) is a versatile chiral building block that introduces this valuable moiety with a specific stereochemistry, a factor often crucial for precise interaction with biological targets.

Its primary application in the agrochemical sector is as a key intermediate in the synthesis of Dinotefuran, a neonicotinoid insecticide developed by Mitsui Chemicals.[2] Dinotefuran is distinguished from other neonicotinoids by its unique tetrahydro-3-furylmethyl group, which replaces the traditional chloropyridine or chlorothiazole ring.[2] This structural modification confers distinct properties, including high water solubility and a unique mode of action profile.[2]

Compound This compound
Synonyms (S)-3-Hydroxymethyltetrahydrofuran
CAS Number 88981-37-9
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Appearance Colorless Liquid
Boiling Point 198.6 °C at 760 mmHg

Table 1: Physicochemical Properties of this compound.

Application in Dinotefuran Synthesis: A Strategic Overview

Dinotefuran, chemically named (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine, functions by acting on the nicotinic acetylcholine receptors (nAChR) in insects, leading to nerve overstimulation and death.[3][4] The synthesis of Dinotefuran heavily relies on the successful incorporation of the tetrahydro-3-furylmethyl side chain, a process for which this compound is a pivotal precursor.

The overall synthetic strategy involves a convergent approach. In one key pathway, this compound is first "activated" by converting its hydroxyl group into a better leaving group. This activated intermediate is then coupled with a nitroguanidine derivative via a nucleophilic substitution reaction to form the final Dinotefuran molecule.[5][6]

G A This compound (Starting Material) B Activation Step (e.g., Mesylation) A->B MsCl, Base C Activated THF Intermediate (e.g., Mesylate Ester) B->C E Nucleophilic Substitution (Coupling Reaction) C->E D 1-Methyl-2-nitroguanidine (Coupling Partner) D->E F Dinotefuran (Final Product) E->F Formation of C-N bond

Figure 2: General workflow for Dinotefuran synthesis.

Experimental Protocols: Synthesis of Dinotefuran Intermediate

This section provides a representative, two-step protocol for the synthesis of Dinotefuran from this compound, based on methodologies described in the patent literature.[6][7]

Protocol 1: Activation via Mesylation

Objective: To convert the primary alcohol of this compound into a mesylate, creating an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, ice bath, round-bottom flask, dropping funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(methanesulfonyloxymethyl)tetrahydrofuran .

Protocol 2: Nucleophilic Substitution to form Dinotefuran

Objective: To couple the activated mesylate intermediate with the nitroguanidine core to form Dinotefuran.

Materials:

  • 3-(methanesulfonyloxymethyl)tetrahydrofuran (from Protocol 1)

  • 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine (a precursor to 1-methyl-2-nitroguanidine)[7]

  • Acetonitrile or DMF, anhydrous

  • Potassium carbonate (K₂CO₃) or other suitable base

Procedure:

  • In a reaction vessel, suspend 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Add the 3-(methanesulfonyloxymethyl)tetrahydrofuran (1.1 eq), dissolved in acetonitrile, to the suspension.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-12 hours, with stirring.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude Dinotefuran by recrystallization or column chromatography to yield the final product as a white crystalline solid.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling start Dissolve (S)-THF-3-yl-methanol and TEA in DCM add_mscl Add MsCl dropwise at 0°C start->add_mscl react Stir at RT for 2-4h add_mscl->react workup Quench & Aqueous Workup react->workup product1 Isolate Activated Intermediate (Mesylate) workup->product1 start2 Combine Mesylate, Nitroguanidine precursor, and K₂CO₃ in ACN product1->start2 Use in next step reflux Reflux for 6-12h start2->reflux filter Cool and Filter Salts reflux->filter purify Concentrate and Purify filter->purify product2 Obtain Pure Dinotefuran purify->product2

Figure 3: Detailed experimental workflow for Dinotefuran synthesis.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The choice of the (tetrahydro-3-furylmethyl) group is not arbitrary; it is the result of deliberate molecular design aimed at optimizing insecticidal activity.[8]

  • Role of the THF Ring: The THF moiety in Dinotefuran is a key pharmacophore. SAR studies have shown that the non-substituted THF ring provides the highest level of insecticidal activity.[2][8] Introducing substituents on the ring, particularly at the 2 and 3-positions, leads to a significant loss of activity.[2][8] This suggests that the size, shape, and electronic properties of the unsubstituted THF ring are optimal for binding to the insect's nicotinic acetylcholine receptor.

  • Conformational Advantage: Computational analyses indicate that the flexible THF ring allows Dinotefuran to more easily adopt the ideal conformation for receptor binding compared to other neonicotinoids.[8] This conformational flexibility is a key advantage conferred by the building block.

  • Stereochemistry: While commercial Dinotefuran is often sold as a racemate ((RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine), the use of enantiomerically pure starting materials like this compound is a critical strategy in modern agrochemical development.[4] Synthesis of single enantiomers can lead to products with higher specific activity, reducing the required application rates and minimizing potential environmental impact by eliminating the less active or inactive enantiomer.

Conclusion

This compound is a high-value chiral intermediate whose application is exemplified in the synthesis of the potent insecticide Dinotefuran. Its incorporation imparts crucial structural and conformational features that are directly linked to the final product's high efficacy. The protocols outlined herein demonstrate a viable synthetic route, while the SAR analysis provides a clear rationale for the selection of this specific building block. As the demand for more sophisticated and selective agrochemicals continues to grow, the strategic use of such chiral synthons will remain a cornerstone of innovative pesticide development.

References

Application Notes and Protocols: Derivatization of (S)-(Tetrahydrofuran-3-yl)methanol for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of novel ester and ether derivatives from (S)-(tetrahydrofuran-3-yl)methanol. This chiral building block is a valuable scaffold in medicinal chemistry, and its derivatization opens avenues for exploring new chemical entities with potential therapeutic applications in areas such as antiviral and anticancer research.

Introduction

This compound is a versatile chiral starting material that is incorporated into a variety of biologically active molecules. Its tetrahydrofuran ring can partake in crucial hydrogen bonding and van der Waals interactions within enzyme active sites, while the hydroxyl group provides a convenient handle for structural modifications. This document outlines protocols for the synthesis of representative ester and ether derivatives, summarizes their biological activities, and provides insights into their mechanisms of action.

Data Presentation

Table 1: Antiproliferative Activity of this compound Derivatives
Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 Tetrahydrofuran analog of FR901464HCT-116 (Colon)>10[1]
1 Tetrahydrofuran analog of FR901464LS174T (Colon)>10[1]
1 Tetrahydrofuran analog of FR901464A549 (Lung)>10[1]
Ftorafur Metabolite Hydroxylated TetrahydrofuranHeLa (Cervical)200 µg/mL[2]
Table 2: Anti-HIV Activity of Tetrahydrofuran-Containing Protease Inhibitors
Compound IDDerivative TypeTargetKᵢ (nM)IC₅₀ (nM)Reference
Cp-THF Derivative (10) Fused TetrahydrofuranHIV-1 Protease0.148[3]
Meso-bicyclic ether (24) Dioxolane-basedHIV-1 Protease-3.8[3]
Tris-THF PI (18) Tris-tetrahydrofuranHIV-1 Protease-Potent[3]

Experimental Protocols

Protocol 1: Synthesis of (S)-(Tetrahydrofuran-3-yl)methyl Benzoate (Esterification)

This protocol describes a standard procedure for the esterification of this compound using benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure (S)-(tetrahydrofuran-3-yl)methyl benzoate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of (S)-3-(Benzyloxymethyl)tetrahydrofuran (Williamson Ether Synthesis)

This protocol details the synthesis of a benzyl ether derivative via the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needles

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the pure (S)-3-(benzyloxymethyl)tetrahydrofuran.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action and Signaling Pathways

Anticancer Activity: Induction of Apoptosis via PI3K/Akt/mTOR Pathway Inhibition

Certain furan and benzofuran derivatives have been shown to induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by novel this compound derivatives could represent a promising strategy for cancer therapy.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Derivative (S)-Tetrahydrofuran-3-yl Methanol Derivative Derivative->PI3K inhibits Derivative->Akt inhibits Derivative->mTORC1 inhibits HIV_Protease_Inhibition cluster_protease HIV_Protease HIV-1 Protease Active Site Inhibition Inhibition of Viral Polyprotein Cleavage HIV_Protease->Inhibition leads to Asp29 Asp29 Backbone Asp30 Asp30 Backbone S2_Subsite S2 Subsite Derivative (S)-Tetrahydrofuran-3-yl Methanol Derivative (P2 Ligand) Derivative->HIV_Protease Binds to Derivative->Asp29 H-Bond Derivative->Asp30 H-Bond Derivative->S2_Subsite van der Waals Interactions Experimental_Workflow Start Start: This compound Derivatization Derivatization Reaction (Esterification or Etherification) Start->Derivatization Workup Aqueous Workup & Extraction Derivatization->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation (e.g., Cytotoxicity, Enzyme Assay) Characterization->Bioassay End Novel Bioactive Compound Bioassay->End

References

Application Notes and Protocols for the Reaction of (S)-(Tetrahydrofuran-3-yl)methanol with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the reaction of (S)-(Tetrahydrofuran-3-yl)methanol with Grignard reagents. Due to the acidic proton of the primary alcohol, which would be deprotonated by the strongly basic Grignard reagent, a protection-deprotection strategy is employed. The hydroxyl group is first protected as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to Grignard reaction conditions. Following the addition of the Grignard reagent to an appropriate electrophile (in this case, an aldehyde is used as an example), the TBDMS protecting group is removed to yield the final chiral diol. This methodology allows for the stereoselective synthesis of valuable chiral 1,5-diols, which are important building blocks in medicinal chemistry and natural product synthesis.

Reaction Overview

The overall synthetic strategy involves a three-step sequence:

  • Protection: The primary hydroxyl group of this compound is protected as a tert-butyldimethylsilyl (TBDMS) ether.

  • Grignard Reaction: The protected tetrahydrofuran derivative is not directly reacted as it lacks a suitable electrophilic site for the Grignard reagent. Instead, this chiral building block can be envisioned in a synthesis where a Grignard reagent adds to an aldehyde, and the resulting alkoxide is quenched. For the purpose of this protocol, we will illustrate a representative Grignard reaction where a generic Grignard reagent (R-MgX) reacts with an aldehyde. This will be followed by the deprotection of a silyl ether on a different molecule to illustrate the full sequence.

  • Deprotection: The TBDMS protecting group is selectively removed to afford the final chiral diol.

Data Presentation

The following tables summarize the quantitative data for each step of the reaction sequence. The data is representative of typical yields and conditions for these types of transformations.

Table 1: Protection of this compound

StepReactantReagentsSolventTemp. (°C)Time (h)ProductYield (%)
1This compound1.2 eq. TBDMS-Cl, 2.5 eq. ImidazoleDMF2512-24(S)-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran>95

Table 2: Representative Grignard Reaction with an Aldehyde

StepAldehydeGrignard ReagentSolventTemp. (°C)Time (h)ProductYield (%)
2Benzaldehyde1.2 eq. Phenylmagnesium bromideTHF0 to 251-2Diphenylmethanol~90
2Propanal1.2 eq. Ethylmagnesium bromideTHF0 to 251-2Pentan-3-ol~85

Table 3: Deprotection of a TBDMS Ether

StepSubstrateReagentSolventTemp. (°C)Time (h)ProductYield (%)
3TBDMS-protected alcohol1.1 eq. TBAF (1M in THF)THF251-4Alcohol>95

Experimental Protocols

Protocol 1: Protection of this compound with TBDMS-Cl

This protocol describes the formation of (S)-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

  • Slowly add a solution of TBDMS-Cl (1.2 eq.) in anhydrous DMF to the mixture at room temperature with stirring.

  • Stir the reaction mixture for 12-24 hours and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and then with brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (S)-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran.[1][2][3]

Protocol 2: General Procedure for Grignard Addition to an Aldehyde

This protocol provides a general method for the reaction of a Grignard reagent with an aldehyde.

Materials:

  • Aldehyde

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the aldehyde (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the corresponding secondary alcohol.[4][5][6]

Protocol 3: Deprotection of a TBDMS Ether using TBAF

This protocol details the cleavage of the TBDMS ether to reveal the free alcohol.

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.

  • Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.[7][8]

  • Monitor the reaction by TLC. The deprotection is typically complete within 1-4 hours.[7][9]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final diol.

Mandatory Visualization

Reaction_Workflow cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction (Example) cluster_deprotection Step 3: Deprotection start This compound protected (S)-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran start->protected  TBDMS-Cl, Imidazole, DMF   aldehyde Aldehyde (R'-CHO) protected->aldehyde Use in subsequent Grignard reaction product_alkoxide Intermediate Alkoxide aldehyde->product_alkoxide grignard Grignard Reagent (R-MgX) grignard->product_alkoxide product_alcohol Secondary Alcohol product_alkoxide->product_alcohol  H₃O⁺ workup   protected_final TBDMS-protected Diol final_product Chiral 1,5-Diol protected_final->final_product  TBAF, THF  

Caption: Workflow for the synthesis of a chiral diol using this compound.

References

Application Notes and Protocols: Esterification of (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(Tetrahydrofuran-3-yl)methanol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereochemistry is crucial for the efficacy of many active pharmaceutical ingredients (APIs). Esterification of the primary hydroxyl group of this compound allows for the introduction of various functional groups, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This document provides detailed application notes and protocols for the esterification of this compound, focusing on chemical and enzymatic methods.

Applications in Drug Development

Esters of this compound are key intermediates in the synthesis of a range of therapeutic agents. The tetrahydrofuran motif is a common feature in many biologically active compounds, and the ability to append different ester side chains provides a versatile strategy for lead optimization in drug discovery.

Chemical Esterification Protocols

Chemical esterification methods offer a direct and often high-yielding route to synthesize esters of this compound. These methods typically involve the reaction of the alcohol with a carboxylic acid or its activated derivative in the presence of a catalyst.

Protocol 1: Fischer Esterification with Sulfuric Acid Catalyst

This classic method involves the reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst.

Experimental Protocol:

  • To a round-bottom flask, add this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.).

  • Add a suitable solvent, such as toluene or the carboxylic acid itself if it is a liquid at the reaction temperature.

  • Carefully add concentrated sulfuric acid (0.1 eq.) as a catalyst.

  • Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Fischer Esterification):

Carboxylic AcidCatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic AcidH₂SO₄Toluene110485
Propionic AcidH₂SO₄Toluene110582
Benzoic AcidH₂SO₄Toluene110878

DOT Script for Fischer Esterification Workflow:

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Alcohol This compound Reaction Reaction Alcohol->Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction Catalyst H₂SO₄ Catalyst->Reaction Solvent Toluene Solvent->Reaction Temperature Reflux Temperature->Reaction Neutralization Neutralization (NaHCO₃) Extraction Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product Ester Product Purification->Product Reaction->Neutralization

Caption: Workflow for Fischer Esterification.

Enzymatic Esterification Protocols

Enzymatic esterification offers a milder and more selective alternative to chemical methods, often proceeding with high enantioselectivity and avoiding the need for protecting groups. Lipases are commonly employed for these transformations.

Protocol 2: Lipase-Catalyzed Acylation

This protocol utilizes an immobilized lipase to catalyze the acylation of this compound with an acyl donor.

Experimental Protocol:

  • To a flask, add this compound (1.0 eq.) and a suitable organic solvent (e.g., tetrahydrofuran, THF).

  • Add the acyl donor (e.g., vinyl acetate, 1.5 eq.).

  • Add the immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B). The amount of enzyme will depend on its activity.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) with gentle shaking.

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography if necessary.

Quantitative Data Summary (Lipase-Catalyzed Acylation):

Acyl DonorLipaseSolventTemperature (°C)Time (h)Conversion (%)
Vinyl AcetateNovozym 435THF4024>95
Vinyl PropionateNovozym 435THF4036>90
Palmitic AnhydrideNovozym 435THF4048~99[1]

DOT Script for Lipase-Catalyzed Acylation Workflow:

Lipase_Acylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up Alcohol This compound Reaction Reaction Alcohol->Reaction Acyl_Donor Acyl Donor Acyl_Donor->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Solvent Organic Solvent (e.g., THF) Solvent->Reaction Temperature Controlled Temperature Temperature->Reaction Filtration Enzyme Filtration Concentration Solvent Removal Filtration->Concentration Product Ester Product Concentration->Product Reaction->Filtration

Caption: Workflow for Lipase-Catalyzed Acylation.

Logical Relationship of Esterification Methods

The choice between chemical and enzymatic esterification depends on several factors, including the desired selectivity, reaction scale, and the nature of the substrates.

DOT Script for Method Selection Logic:

Method_Selection Start Esterification of this compound High_Selectivity High Selectivity Required? Start->High_Selectivity Mild_Conditions Mild Conditions Preferred? High_Selectivity->Mild_Conditions No Enzymatic_Method Enzymatic Esterification High_Selectivity->Enzymatic_Method Yes Large_Scale Large Scale Synthesis? Mild_Conditions->Large_Scale No Mild_Conditions->Enzymatic_Method Yes Chemical_Method Chemical Esterification Large_Scale->Chemical_Method Yes Large_Scale->Chemical_Method No

Caption: Decision tree for selecting an esterification method.

Conclusion

The esterification of this compound is a critical transformation in the synthesis of chiral pharmaceuticals. Both chemical and enzymatic methods provide effective means to achieve this, with the choice of method depending on the specific requirements of the synthesis. The protocols and data presented here offer a guide for researchers to select and implement the most suitable esterification strategy for their applications.

References

Application Note: Strategic Implementation of (S)-(Tetrahydrofuran-3-yl)methanol in Chiral API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-(Tetrahydrofuran-3-yl)methanol as a pivotal chiral building block in the synthesis of Active Pharmaceutical Ingredients (APIs). We will delve into the rationale behind its selection, provide field-proven protocols for its activation and subsequent functionalization, and outline robust analytical methods for quality control. The focus is on explaining the causality behind experimental choices to ensure reproducible and scalable outcomes.

Introduction: The Strategic Value of this compound

This compound is a versatile chiral building block widely employed in the synthesis of complex pharmaceutical molecules.[1] Its significance lies in the stereospecificity conferred by the (S)-configuration at the C3 position of the tetrahydrofuran ring. This specific three-dimensional arrangement is crucial for enantiomerically pure compounds, as different enantiomers of a drug often exhibit vastly different pharmacological activities and metabolic profiles.[2][3]

The tetrahydrofuran moiety is a common substructure in a wide range of biologically active natural products and synthetic drugs.[4] this compound provides a ready-made, enantiopure scaffold, simplifying complex synthetic routes and ensuring the desired stereochemical outcome in the final API.[5] It is a key intermediate in the synthesis of molecules such as the third-generation nicotinic insecticide MTI-446 and antiviral medications like Penciclovir.[3] The structure-activity relationship in these compounds is directly influenced by the S-configuration of the tetrahydrofuran ring, which dictates specific interactions with biological receptors and enzymes.[2]

Physicochemical & Handling Profile

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource(s)
CAS Number 124391-75-9[1][6][7]
Molecular Formula C₅H₁₀O₂[1][2][7]
Molecular Weight 102.13 g/mol [1][2][7]
Appearance Colorless to light yellow liquid[7]
Boiling Point 198.6 ± 0.0 °C at 760 mmHg[1][7]
Density 1.038 ± 0.06 g/cm³[7]
Optical Rotation [α]²³_D_ +24.3° (c=2.14 in MeOH)[3]
Storage 2-8°C, under inert atmosphere, dry and sealed[1][7]

Core Protocol I: Activation of the Hydroxyl Group via Tosylation

Expert Rationale: The primary alcohol of this compound is a poor leaving group (-OH). To facilitate nucleophilic substitution—a cornerstone of building molecular complexity—it must first be converted into an excellent leaving group. Tosylation (reaction with p-toluenesulfonyl chloride, TsCl) transforms the hydroxyl group into a tosylate (-OTs). The tosylate anion is a highly stable, non-nucleophilic species, making it an ideal leaving group for SN2 reactions. This activation step is critical for preserving the stereochemistry at the chiral center, as SN2 reactions proceed with inversion of configuration at the reaction site (the -CH₂- group), leaving the C3 stereocenter of the ring untouched.

Workflow for Tosylation

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve this compound and Triethylamine in DCM B Cool to 0°C (Ice Bath) A->B C Slowly add p-Toluenesulfonyl Chloride (TsCl) in DCM B->C D Stir at 0°C, then warm to RT Monitor by TLC C->D E Quench with H₂O D->E F Separate organic layer E->F G Wash with 1M HCl, sat. NaHCO₃, and Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Column Chromatography (Silica Gel, Hexanes/EtOAc) I->J K Obtain pure (S)-(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate J->K

Caption: Step-by-step workflow for the tosylation of this compound.

Detailed Experimental Protocol: Tosylation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 eq, e.g., 5.0 g, 49.0 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (TEA, 1.5 eq, e.g., 10.2 mL, 73.5 mmol). The TEA acts as a base to neutralize the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side product formation.

  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 1.2 eq, e.g., 11.2 g, 58.8 mmol) in anhydrous DCM (50 mL) and add it dropwise to the cooled solution over 30 minutes via an addition funnel.

  • Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 2:1 v/v) until the starting alcohol spot is consumed.

  • Quenching & Work-up: Carefully quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess TEA, saturated aqueous NaHCO₃ (1 x 50 mL) to neutralize any remaining acid, and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude tosylate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%). Combine the pure fractions and remove the solvent in vacuo to yield the product, (S)-(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, typically as a colorless oil or white solid.

Core Protocol II: SN2 Displacement for C-O Bond Formation

Expert Rationale: With the activated tosylate in hand, the next logical step is a nucleophilic substitution to form a new bond, a common strategy in API synthesis. The reaction of the tosylate with a phenoxide nucleophile is a classic Williamson ether synthesis. This SN2 reaction is highly efficient and proceeds with predictable stereochemistry. It is a key transformation in the synthesis of kinase inhibitors like Afatinib, where a substituted aniline is coupled with a chiral tetrahydrofuran moiety.[8]

Overall Synthetic Pathway

SN2_Pathway A This compound B Tosylation (TsCl, TEA, DCM) A->B Activation C (S)-(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate B->C D Nucleophilic Substitution (Ar-OH, NaH, DMF) C->D Coupling E Final Product: (S)-3-((Aryloxy)methyl)tetrahydrofuran D->E

Caption: Two-step synthesis of a chiral ether from the starting alcohol.

Detailed Experimental Protocol: Williamson Ether Synthesis
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a substituted phenol (Ar-OH, 1.1 eq) and anhydrous N,N-Dimethylformamide (DMF, sufficient to dissolve).

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Allow the mixture to stir at 0°C for 30 minutes, during which time the phenoxide salt will form.

  • Coupling Reaction: Dissolve the tosylate intermediate from Protocol I (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the phenoxide solution.

  • Heating: Allow the reaction to warm to room temperature, then heat to 60-80°C. The optimal temperature may vary depending on the reactivity of the phenol.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the tosylate is fully consumed (typically 4-12 hours).

  • Quenching & Work-up: Cool the reaction to 0°C and very carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water (2 x volumes) and brine (1 x volume) to remove DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether product by flash column chromatography on silica gel.

Analytical Quality Control

Trustworthiness through Validation: Rigorous analytical characterization is non-negotiable in API synthesis. Each step must be validated to ensure purity, identity, and stereochemical integrity.

AnalyteTechniquePurposeExpected Observations
Starting Material Chiral GC/HPLCEnantiomeric Purityee > 99% for (S)-enantiomer
Reaction Monitoring TLCTracking ConversionDisappearance of starting material spot and appearance of a new, less polar product spot.
Tosylate Intermediate ¹H NMRStructure ConfirmationAppearance of aromatic protons from the tosyl group (~7.4-7.8 ppm) and a characteristic methyl singlet (~2.4 ppm).
¹³C NMRStructure ConfirmationAppearance of corresponding aromatic and methyl carbons.
Final Ether Product ¹H & ¹³C NMRStructure ConfirmationSignals corresponding to both the tetrahydrofuran moiety and the aromatic nucleophile.
LC-MSIdentity & PurityObservation of the correct mass-to-charge ratio (m/z) for the molecular ion.
Chiral HPLCStereochemical IntegrityConfirmation that no racemization has occurred during the two-step sequence.

Safety & Handling

  • This compound: Handle in a well-ventilated area. May cause skin and eye irritation.[7]

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Handle exclusively in a fume hood. Reacts with moisture.

  • Triethylamine (TEA): Flammable and corrosive. Strong odor. Use in a fume hood.

  • Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water. Must be handled under an inert atmosphere (N₂ or Ar).

  • Solvents (DCM, DMF): Handle with appropriate chemical-resistant gloves and eye protection in a well-ventilated fume hood.

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these protocols.

Conclusion

This compound is a high-value chiral building block whose utility in API synthesis is unlocked through strategic chemical activation. The conversion of its primary alcohol to a tosylate is a robust and reliable method for preparing it for nucleophilic substitution, enabling the stereospecific construction of complex ether linkages common in modern pharmaceuticals. The protocols and analytical guidelines presented here provide a comprehensive framework for the successful and validated implementation of this key intermediate in drug development and manufacturing.

References

Application of (S)-(Tetrahydrofuran-3-yl)methanol's Precursor in the Synthesis of Afatinib: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib, an irreversible ErbB family blocker, is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1][2] A key chiral intermediate in the synthesis of Afatinib is (S)-tetrahydrofuran-3-ol. This document provides detailed application notes and experimental protocols for the incorporation of this key structural motif into the Afatinib scaffold. It is important to note that while the topic specifies (S)-(Tetrahydrofuran-3-yl)methanol, extensive review of synthetic routes indicates that (S)-tetrahydrofuran-3-ol is the actual precursor utilized in the etherification step to introduce the critical tetrahydrofuran-3-oxy moiety.

Synthesis of Afatinib Intermediate via Mitsunobu Reaction

The introduction of the (S)-tetrahydrofuran-3-oxy group onto the quinazoline core is efficiently achieved through a Mitsunobu reaction. This reaction facilitates the etherification of a hydroxyl group with a pronucleophile under mild conditions using a combination of a phosphine and an azodicarboxylate.

Experimental Protocol: Synthesis of 4-chloro-6-amino-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline

This protocol is adapted from a patented synthesis method.[3]

Materials:

  • 4-chloro-6-amino-7-hydroxyquinazoline

  • (S)-3-hydroxytetrahydrofuran

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid

  • Saturated Sodium Carbonate solution

  • Ethyl Acetate

Procedure:

  • In a 100 mL three-necked flask, dissolve triphenylphosphine (4.0 g, 15 mmol) in 25 mL of tetrahydrofuran (THF) at room temperature.

  • To this solution, add diisopropyl azodicarboxylate (3 mL, 15 mmol) and stir for 2 hours at room temperature.

  • Under a nitrogen atmosphere, a solution of (S)-3-hydroxytetrahydrofuran (0.3 g, 3.4 mmol) in 5 mL of THF is added dropwise to the reaction mixture.

  • Following the addition, a solution of 4-chloro-6-amino-7-hydroxyquinazoline (0.59 g, 3.0 mmol) in THF is added, and the mixture is stirred at room temperature for 4 hours.

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed by vacuum distillation.

  • The residue is redissolved in ethyl acetate, and the pH is adjusted to 5-6 with dilute hydrochloric acid for an aqueous wash.

  • The organic phase is then washed with a saturated sodium carbonate solution to adjust the pH to 10-11.

  • The organic layer is separated, dried, and the solvent is removed.

  • The resulting solid is freeze-dried to yield off-white solid 4-chloro-6-amino-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline.

Quantitative Data
IntermediateStarting MaterialReagentsProductYieldReference
4-chloro-6-amino-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline4-chloro-6-amino-7-hydroxyquinazoline(S)-3-hydroxytetrahydrofuran, PPh3, DIAD4-chloro-6-amino-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline86.8%[3]
Afatinib Free Base (Overall Process)4-[(3-chloro-4-fluorphenyl) amino]-6-nitro-7-fluoro quinazolineMultiple stepsAfatinib84%[4][5][6]

Afatinib's Mechanism of Action: Targeting the ErbB Signaling Pathway

Afatinib functions as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (ErbB4).[1][7] The binding of a ligand to these receptors triggers dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event activates several downstream signaling pathways, primarily the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and migration.[8][9][10] Afatinib covalently binds to a cysteine residue in the kinase domain of these receptors, leading to irreversible inhibition of their signaling.[1]

ErbB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF) ErbB ErbB Receptor (EGFR, HER2, ErbB4) Ligand->ErbB Binding & Dimerization Ras Ras ErbB->Ras Activation PI3K PI3K ErbB->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Afatinib Afatinib Afatinib->ErbB

Caption: ErbB Signaling Pathway and Afatinib Inhibition.

Synthetic Workflow for Afatinib

The synthesis of Afatinib is a multi-step process. A representative workflow starts from a substituted quinazoline, which undergoes etherification with (S)-tetrahydrofuran-3-ol. The resulting intermediate is then subjected to nitro group reduction, followed by amidation and subsequent reactions to build the side chain, ultimately yielding Afatinib.

Afatinib_Synthesis_Workflow A 4-chloro-6-amino- 7-hydroxyquinazoline C Etherification (Mitsunobu Reaction) A->C B (S)-3-hydroxytetrahydrofuran B->C D 4-chloro-6-amino-7- [(S)-(tetrahydrofuran-3-yl)oxy]quinazoline C->D Yield: 86.8% E Subsequent Reaction Steps (e.g., Acylation, Condensation) D->E F Afatinib E->F

Caption: Key step in Afatinib synthesis workflow.

References

Application Notes and Protocols for the Reduction of Furan to Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the furan ring to its saturated analog, tetrahydrofuran (THF), is a fundamental transformation in organic synthesis. THF is a versatile and widely used aprotic polar solvent in both laboratory and industrial settings. It also serves as a precursor for various polymers, most notably poly(tetramethylene ether) glycol (PTMEG). This document provides detailed experimental procedures for the catalytic hydrogenation of furan to tetrahydrofuran, targeting researchers, scientists, and professionals in drug development.

The primary method detailed is catalytic hydrogenation, a robust and scalable technique for this transformation. Various catalysts and reaction conditions are presented to offer flexibility depending on available equipment and desired outcomes.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is the most common and efficient method for the reduction of furan. This process involves the reaction of furan with hydrogen gas in the presence of a metal catalyst. Several catalysts are effective for this transformation, with palladium- and nickel-based catalysts being the most frequently employed.

Key Reaction Parameters

The success of the furan reduction is contingent on several experimental parameters:

  • Catalyst: The choice of catalyst is critical and influences reaction rate, temperature, and pressure requirements. Common catalysts include palladium on carbon (Pd/C), palladous oxide (Adams' catalyst), and Raney nickel.

  • Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen gas. The required pressure can range from a few atmospheres to over 100 atm, depending on the catalyst and reaction scale.

  • Temperature: The hydrogenation of furan is an exothermic process. While some catalyst systems operate at room temperature, others require elevated temperatures to achieve a reasonable reaction rate.

  • Solvent: The reduction can be performed neat (without a solvent) or in a suitable solvent like an alcohol (e.g., ethanol).

  • Substrate Purity: The purity of the starting furan is crucial, as impurities can poison the catalyst and hinder the reaction.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for different catalytic systems used in the reduction of furan to tetrahydrofuran.

CatalystStarting MaterialHydrogen PressureTemperatureReaction TimeYield (%)Reference
Palladous OxideFuran~7 atm25-50°C15-20 hours90-93[1][2]
Raney NickelFuran100-150 atm100-150°CRapidHigh[1]
3% Pd/CFurfural~34 atm (500 psi)220°C5 hoursup to 41 (selectivity to THF from furfural)[3][4][5][6]

Experimental Protocols

Protocol 1: Reduction of Furan using Palladous Oxide (Adams' Catalyst)

This protocol is adapted from a well-established procedure and is suitable for laboratory-scale synthesis.[1][2]

Materials:

  • Furan (redistilled, b.p. 31-32°C)

  • Palladous oxide (PdO)

  • Hydrogen gas

  • Pressure bottle for catalytic reduction

Procedure:

  • To a pressure bottle designed for catalytic reduction, add 10 g of pure furan and 0.2 g of palladous oxide.[1]

  • Securely seal the apparatus and purge the system thoroughly with hydrogen gas to remove any air.

  • Pressurize the bottle with hydrogen to an initial pressure of approximately 7 atm (100 psi).[1][2]

  • Initiate shaking or stirring of the reaction mixture. The reaction is exothermic, and the temperature may rise to 40-50°C.

  • Monitor the hydrogen uptake. The theoretical amount of hydrogen should be absorbed within about an hour for the initial charge.

  • For larger scale reactions, the process can be continued by carefully adding more furan and catalyst in batches.[1]

  • After the reaction is complete (no more hydrogen uptake), allow the catalyst to settle.

  • Decant the crude tetrahydrofuran and purify by distillation. The boiling point of tetrahydrofuran is 64-66°C.

  • The expected yield of redistilled tetrahydrofuran is between 90-93%.[1][2]

Safety Precautions:

  • Hydrogen gas is highly flammable. Ensure the apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.

  • The pressure bottle should be inspected for any defects before use and should be shielded during the reaction.

  • Palladium catalysts can be pyrophoric upon exposure to air, especially after the reaction. Handle the catalyst with care.

Protocol 2: Reduction of Furan using Raney Nickel

This method is highly efficient but requires high-pressure equipment.[1]

Materials:

  • Furan

  • Raney Nickel catalyst

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, charge furan and Raney nickel catalyst. A typical ratio is 120 g of furan to 10 g of Raney nickel catalyst.[1]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 100-150 atm.

  • Heat the mixture to 100-150°C while stirring. The reaction is rapid and highly exothermic.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the Raney nickel catalyst.

  • Purify the resulting tetrahydrofuran by distillation.

Safety Precautions:

  • This procedure must be conducted in a high-pressure autoclave rated for the specified temperatures and pressures.

  • Raney nickel is pyrophoric and must be handled with extreme care, typically under a layer of water or solvent.

  • The reaction is highly exothermic and requires careful temperature monitoring and control.

Visualizations

Experimental Workflow for Furan Reduction

The following diagram illustrates the general workflow for the catalytic hydrogenation of furan to tetrahydrofuran.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification furan Furan reactor Pressure Reactor furan->reactor catalyst Catalyst (e.g., PdO, Raney Ni) catalyst->reactor hydrogenation Catalytic Hydrogenation reactor->hydrogenation 1. Purge with H₂ 2. Pressurize 3. Heat & Stir filtration Catalyst Filtration hydrogenation->filtration Reaction Mixture distillation Distillation filtration->distillation Crude THF thf Pure Tetrahydrofuran distillation->thf Purified THF

Caption: General workflow for the reduction of furan.

Logical Relationship of Reaction Parameters

This diagram shows the relationship between the key experimental parameters and the desired outcome.

G cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_process Process cluster_output Output furan Furan reduction Reduction Reaction furan->reduction catalyst Catalyst catalyst->reduction hydrogen Hydrogen hydrogen->reduction pressure Pressure pressure->reduction temperature Temperature temperature->reduction time Reaction Time time->reduction thf Tetrahydrofuran reduction->thf

Caption: Key parameters influencing furan reduction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-(Tetrahydrofuran-3-yl)methanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (S)-(Tetrahydrofuran-3-yl)methanol via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Vacuum distillation is the recommended method for purifying this compound. This technique is particularly suitable for high-boiling-point and temperature-sensitive compounds, as it allows for distillation at a lower temperature, thereby minimizing thermal degradation.[1][2]

Q2: What are the key physical properties of this compound relevant to its distillation?

A2: Understanding the physical properties of this compound is crucial for a successful distillation. Key data is summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₁₀O₂[3]
Molecular Weight102.13 g/mol [3]
Boiling Point (at 760 mmHg)198.6 ± 0.0 °C[3]
Boiling Point (under vacuum)76-77 °C at 4 mmHg[4][5]
Density (at 25 °C)1.061 g/mL
Refractive Index (n20/D)1.456

Q3: What are potential impurities that might be present in crude this compound?

A3: Potential impurities can originate from starting materials, side reactions, or degradation. Common impurities may include residual solvents used in synthesis (e.g., methanol, ethanol, dichloromethane, ethyl acetate), unreacted starting materials, and by-products from the synthetic route.[6][7][8] The synthesis of related compounds can sometimes result in process-related impurities that may require removal.[9]

Q4: Can this compound form azeotropes?

Troubleshooting Guide

Problem 1: The system is not reaching the target vacuum pressure.

  • Possible Cause: Leaks in the distillation apparatus.

  • Solution:

    • Inspect all glassware: Before assembly, check for any cracks, stars, or defects in the glassware that could lead to implosion under vacuum.[15]

    • Grease all joints: Ensure all ground glass joints are properly greased to create an airtight seal.[15]

    • Check tubing: Use thick-walled vacuum tubing and ensure it is securely connected to the vacuum adapter and the vacuum source.[15]

    • Perform a leak test: Isolate the system from the vacuum pump and monitor the pressure. A rapid rise in pressure indicates a significant leak.[16]

    • Systematic check: If a leak is suspected, methodically check each component by isolating different parts of the system to pinpoint the source of the leak.[16]

Problem 2: The compound is not distilling over, even at the expected temperature and pressure.

  • Possible Cause 1: Inaccurate pressure reading.

  • Solution: Ensure your manometer or vacuum gauge is calibrated and functioning correctly. Pressure fluctuations can significantly affect the boiling point.[1]

  • Possible Cause 2: Insufficient heating or heat loss.

  • Solution:

    • Ensure the heating mantle is in good contact with the distillation flask.

    • Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss, especially for high-boiling compounds.[15]

  • Possible Cause 3: The presence of non-volatile impurities.

  • Solution: If the crude material contains a significant amount of non-volatile impurities, this can elevate the boiling point of the mixture. Consider a pre-purification step if necessary.

Problem 3: The distillation is proceeding very slowly.

  • Possible Cause: A vacuum leak or an inefficient vacuum source.

  • Solution: A poor vacuum will result in a higher boiling point, requiring more energy and time for distillation. Address any leaks as described in Problem 1 and ensure your vacuum pump is in good working order.[16]

Problem 4: Bumping or violent boiling is occurring in the distillation flask.

  • Possible Cause: Lack of smooth boiling.

  • Solution:

    • Use a stir bar: A magnetic stir bar should always be used to ensure smooth boiling.[15] Boiling stones are not effective under vacuum as the trapped air is quickly removed.[15]

    • Heat slowly: Begin heating gradually to avoid superheating the liquid.

Problem 5: The distillate appears cloudy or contains water.

  • Possible Cause: Presence of water in the crude material, which may co-distill.

  • Solution:

    • Dry the crude material: Before distillation, dry the crude this compound using a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.

    • Use a vacuum trap: A cold trap placed between the receiving flask and the vacuum source is essential to condense any volatile impurities and prevent them from contaminating the vacuum pump or the distillate.[15]

Experimental Protocol: Vacuum Distillation of this compound

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (recommended to prevent bumping into the condenser), a distillation head with a thermometer, a condenser, a vacuum adapter, and a receiving flask.[15]
  • Use a magnetic stirrer and a heating mantle.
  • Ensure all ground-glass joints are lightly greased.[15]
  • Connect the vacuum adapter to a cold trap and then to a vacuum pump using thick-walled tubing.[15]

2. Procedure:

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
  • Begin stirring.
  • Turn on the vacuum pump to slowly evacuate the system.[15] This initial reduction in pressure will help remove any highly volatile solvents.
  • Once the target vacuum is reached and stable (e.g., 4 mmHg), begin to gently heat the distillation flask.
  • Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the product begins to distill. Collect the fraction that distills over at a constant temperature and pressure (e.g., 76-77 °C at 4 mmHg).[4][5] Pure compounds may still distill over a small range due to minor pressure fluctuations.[15]
  • After collecting the desired fraction, remove the heating mantle and allow the apparatus to cool completely before slowly re-introducing air into the system.[15]
  • Turn off the vacuum pump only after the system has returned to atmospheric pressure to prevent back-suction.[15]

Visual Guides

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Crude this compound B Add Stir Bar A->B C Assemble Distillation Apparatus B->C D Grease Joints C->D E Start Stirring D->E F Evacuate System E->F G Apply Heat F->G H Monitor Temperature & Pressure G->H I Collect Pure Fraction H->I J Cool Apparatus I->J K Vent System J->K L Turn Off Vacuum K->L M Collect Product L->M

Caption: Experimental workflow for the vacuum distillation of this compound.

Troubleshooting_Guide cluster_vacuum Vacuum Problems cluster_distillate Distillation Problems cluster_boiling Boiling Issues Start Distillation Issue Occurs V1 Cannot Reach Target Vacuum Start->V1 D1 No Distillate Collected Start->D1 B1 Violent Bumping Start->B1 V2 Check for Leaks (Joints, Tubing) V1->V2 Action V3 Inspect Glassware for Cracks V2->V3 Action V4 Verify Pump Function V3->V4 Action D2 Check Thermometer Placement D1->D2 Action D3 Insulate Column D2->D3 Action D4 Verify Pressure Reading D3->D4 Action B2 Ensure Stirring is Adequate B1->B2 Action B3 Heat Slowly and Evenly B2->B3 Action

Caption: Troubleshooting guide for common issues in vacuum distillation.

References

Technical Support Center: Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of (S)-(Tetrahydrofuran-3-yl)methanol.

Troubleshooting Guides

Issue 1: The final product is contaminated with the starting material, (S)-1,2,4-butanetriol.

Question: My final product, this compound, shows a significant peak corresponding to (S)-1,2,4-butanetriol in the NMR spectrum after the cyclization step. How can I remove this impurity?

Answer:

This issue typically arises from an incomplete cyclization reaction. (S)-1,2,4-butanetriol is significantly more polar than the desired product due to its additional hydroxyl group, which can be exploited for purification.

Recommended Solution:

A straightforward approach is to use column chromatography. Alternatively, a carefully executed vacuum distillation can also be effective, as the boiling points of the two compounds are different.

Experimental Protocol: Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel (Geduran Si 60, 0.040-0.063 mm) using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 70% ethyl acetate). The less polar product, this compound, will elute before the more polar (S)-1,2,4-butanetriol.

  • Monitor Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation:

CompoundRetention Factor (Rf) in 3:7 Ethyl Acetate/HexanesElution Order
This compound~0.4-0.5First
(S)-1,2,4-butanetriol~0.1-0.2Second

Experimental Workflow for Purification

G crude_product Crude Product ((S)-THF-3-yl)methanol + (S)-1,2,4-butanetriol) dissolve Dissolve in Minimal Eluent crude_product->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Gradient (Hexanes/Ethyl Acetate) load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify pure fractions concentrate Concentrate under Reduced Pressure combine_pure->concentrate pure_product Pure this compound concentrate->pure_product G product_with_solvent Product with Residual Methanol/THF vacuum_distillation High-Vacuum Distillation product_with_solvent->vacuum_distillation low_bp_fraction Low Boiling Fraction (Methanol, THF) vacuum_distillation->low_bp_fraction Discard high_bp_fraction High Boiling Fraction (Pure Product) vacuum_distillation->high_bp_fraction Collect analysis Purity Analysis (GC/NMR) high_bp_fraction->analysis

Technical Support Center: Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-(Tetrahydrofuran-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important chiral intermediate.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its precursor, (S)-3-hydroxytetrahydrofuran.

Synthesis Route 1: From L-malic acid

This popular route involves the esterification of L-malic acid, reduction of the resulting diester to (S)-1,2,4-butanetriol, and subsequent cyclization to (S)-3-hydroxytetrahydrofuran, which is then reduced to the final product.

Q1: My esterification of L-malic acid is incomplete. What could be the cause?

A1: Incomplete esterification can be due to several factors:

  • Insufficient Catalyst: Ensure the correct molar ratio of the acid catalyst (e.g., sulfuric acid or thionyl chloride) is used.

  • Presence of Water: The reaction is sensitive to water. Use anhydrous alcohol and dried glassware.

  • Inadequate Reaction Time or Temperature: Ensure the reaction is refluxed for a sufficient duration as specified in the protocol. Monitor the reaction progress by TLC or GC.

Q2: The reduction of dimethyl L-malate with sodium borohydride (NaBH₄) gives a low yield of (S)-1,2,4-butanetriol. How can I improve this?

A2: Low yields in this reduction step are a common problem. Here are some troubleshooting tips:

  • Purity of Dimethyl L-malate: Ensure your starting material is pure and free of acidic impurities that can quench the reducing agent.

  • Reaction Temperature: The addition of NaBH₄ should be done at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.

  • Portion-wise Addition of NaBH₄: Adding the reducing agent in portions can help maintain a controlled reaction and improve efficiency.

  • Use of Additives: The addition of Lewis acids like lithium chloride (LiCl) can enhance the reducing power of NaBH₄ for esters.[1]

  • Solvent System: The choice of solvent is crucial. A mixture of an ether (like THF) and an alcohol (like methanol or ethanol) is often used.

Q3: I am having difficulty purifying (S)-1,2,4-butanetriol after the NaBH₄ reduction. What is the best way to remove the borate byproducts?

A3: The formation of borate-diol complexes is a primary challenge in the workup. To break these complexes and remove boron-containing impurities, you can:

  • Acidic Workup: Carefully add an acid (e.g., HCl or H₂SO₄) to the reaction mixture. This will hydrolyze the borate complexes.

  • Co-distillation with Methanol: After the acidic workup, repeated co-distillation with methanol can remove boric acid as volatile trimethyl borate.

  • Ion-Exchange Chromatography: For very high purity, using a boron-specific ion-exchange resin can be effective in removing residual boron impurities.[2][3]

Q4: The cyclization of (S)-1,2,4-butanetriol to (S)-3-hydroxytetrahydrofuran is resulting in a low yield and impurities. How can I optimize this step?

A4: The acid-catalyzed dehydration and cyclization step is sensitive to reaction conditions:

  • Catalyst Loading: Use the optimal amount of p-toluenesulfonic acid (PTSA). Too much acid can lead to side reactions.

  • Reaction Temperature: The temperature needs to be high enough for the reaction to proceed but not so high that it causes decomposition or racemization. A typical range is 180-220°C under vacuum.[1][4]

  • Efficient Water Removal: The reaction produces water, which should be continuously removed to drive the equilibrium towards the product. A Dean-Stark trap or vacuum distillation is effective.

  • Side Reactions: At high temperatures, side reactions like dehydration and oxidation can occur.[5] Consider protecting the secondary hydroxyl group if this becomes a significant issue.

Q5: How do I reduce (S)-3-hydroxytetrahydrofuran to this compound?

A5: This reduction can be achieved by first converting the hydroxyl group to a better leaving group, followed by reduction. A common method involves:

  • Tosylation: Reacting (S)-3-hydroxytetrahydrofuran with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form the tosylate.

  • Reduction: Reducing the tosylate with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether).

Synthesis Route 2: From (S)-4-chloro-3-hydroxybutyric acid ethyl ester

This alternative route involves the reduction of the ester to the corresponding alcohol, followed by a base-mediated cyclization.

Q6: My reduction of (S)-4-chloro-3-hydroxybutyric acid ethyl ester is not going to completion. What should I check?

A6: Similar to the reduction of dimethyl L-malate, ensure:

  • Purity of Starting Material: The starting ester should be of high purity.

  • Activity of Reducing Agent: Use fresh and active NaBH₄.

  • Reaction Conditions: Maintain the recommended temperature and reaction time.

Q7: The cyclization of (S)-4-chloro-3-hydroxy-1-butanol is giving a low yield. How can I improve it?

A7: The intramolecular Williamson ether synthesis is typically base-mediated.

  • Choice of Base: A strong base like sodium hydroxide or potassium hydroxide is commonly used.

  • Solvent: An aqueous or alcoholic solvent is typically used.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

Synthesis Route 3: Chiral Resolution

This method involves the separation of a racemic mixture of 3-hydroxytetrahydrofuran or a derivative.

Q8: What are the common methods for the chiral resolution of racemic 3-hydroxytetrahydrofuran?

A8: Common methods for chiral resolution include:

  • Formation of Diastereomeric Salts: Reacting the racemic alcohol with a chiral acid to form diastereomeric esters or salts, which can then be separated by crystallization due to their different solubilities.[6]

  • Enzymatic Resolution: Using enzymes like lipases to selectively acylate one of the enantiomers, allowing for the separation of the acylated and unreacted enantiomers.

  • Chiral Chromatography: Using a chiral stationary phase in HPLC or GC to separate the enantiomers.[7]

Q9: My chiral resolution by diastereomeric salt crystallization is not working well. What can I do?

A9: Troubleshooting diastereomeric crystallization involves:

  • Solvent Screening: The choice of solvent is critical for achieving good separation. A solvent screen is often necessary to find a system where the solubilities of the two diastereomers are significantly different.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.

  • Seeding: Seeding the supersaturated solution with a pure crystal of the desired diastereomer can induce its crystallization.[7]

Quantitative Data Presentation

The following tables summarize quantitative data from various synthesis methods for (S)-3-hydroxytetrahydrofuran, a key precursor.

Table 1: Synthesis of Dimethyl L-malate from L-malic acid

CatalystAlcoholReaction ConditionsYield (%)Purity (%)Reference
Thionyl chlorideMethanol-10°C to 0°C, then rt for 4h, then 60-70°C for 1h88.497.9[8]
Sulfuric acidMethanol60-70°C reflux for 10h85.298.9[8]
Thionyl chlorideEthanol-10°C to 0°C, then rt for 4h, then 70-80°C for 1h84.199.0[8]
Sulfuric acidIsopropanol60-70°C reflux for 10h81.998.7[8]

Table 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol

Reducing AgentSolventReaction ConditionsYield (%)Optical Purity (% ee)Reference
NaBH₄Toluene/Methanol20°C for 6h89.599.0[2]
NaBH₄Toluene/Methanol70°C for 5h90.499.1[2]
NaBH₄/LiClMethanolRefluxN/AN/A[1]

Table 3: Cyclization of (S)-1,2,4-Butanetriol to (S)-3-Hydroxytetrahydrofuran

CatalystReaction ConditionsYield (%)Reference
p-Toluenesulfonic acid180-220°C, vacuum distillation81-88[4]

Table 4: Synthesis of (S)-3-Hydroxytetrahydrofuran from (S)-4-chloro-3-hydroxybutyric acid ethyl ester

StepsOverall Yield (%)Reference
Reduction and Cyclization85[9]

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-malic acid

Step 1: Esterification of L-malic acid to Dimethyl L-malate [8]

  • To a three-necked flask, add L-malic acid (100g) and methanol (300ml).

  • Cool the mixture to -10°C to 0°C.

  • With stirring, slowly add thionyl chloride (120ml) over 2 hours.

  • Stir at room temperature for 4 hours.

  • Heat the reaction mixture to 60-70°C and maintain for 1 hour.

  • Cool the mixture and concentrate under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is 7-8.

  • Concentrate the mixture, add water, and extract with ethyl acetate.

  • Wash the organic phase, dry over anhydrous sodium sulfate, and concentrate to obtain dimethyl L-malate as a colorless liquid.

Step 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol [2]

  • In a reaction vessel, suspend sodium borohydride (41.5g) in toluene (260g).

  • Prepare a solution of dimethyl L-malate (100g) in methanol (78g).

  • Add the dimethyl L-malate solution dropwise to the sodium borohydride suspension.

  • Stir the reaction mixture at 70°C for 5 hours.

  • Cool the reaction mixture and add a 35% aqueous HCl solution (120ml).

  • Filter the resulting insoluble materials.

  • Add methanol (1600ml) to the filtrate and distill off the methanol under acidic conditions to remove boron.

  • Purify the product by distillation under reduced pressure to obtain (S)-1,2,4-butanetriol.

Step 3: Cyclization of (S)-1,2,4-Butanetriol to (S)-3-Hydroxytetrahydrofuran [4]

  • In a flask equipped for vacuum distillation, add (S)-1,2,4-butanetriol (318g) and p-toluenesulfonic acid monohydrate (3g).

  • Heat the mixture with swirling to dissolve the acid.

  • Heat the flask in a bath at 180-220°C and collect the distillate.

  • Refractionate the collected distillate to obtain pure (S)-3-hydroxytetrahydrofuran.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_cyclization Step 3: Cyclization cluster_final_reduction Step 4: Final Reduction L-malic acid L-malic acid Dimethyl L-malate Dimethyl L-malate L-malic acid->Dimethyl L-malate Methanol, Thionyl Chloride (S)-1,2,4-butanetriol (S)-1,2,4-butanetriol Dimethyl L-malate->(S)-1,2,4-butanetriol NaBH4, Toluene/Methanol (S)-3-hydroxytetrahydrofuran (S)-3-hydroxytetrahydrofuran (S)-1,2,4-butanetriol->(S)-3-hydroxytetrahydrofuran p-TSA, 180-220°C This compound This compound (S)-3-hydroxytetrahydrofuran->this compound 1. TsCl, Pyridine 2. LiAlH4, THF

Caption: Workflow for the synthesis of this compound from L-malic acid.

Troubleshooting Logic for NaBH₄ Reduction

TroubleshootingReduction start Low Yield of (S)-1,2,4-butanetriol? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes purification_issue Purification Issues? start->purification_issue No check_reagents Check Purity of Dimethyl Malate and Activity of NaBH4 incomplete_reaction->check_reagents Yes optimize_conditions Optimize Reaction Conditions: - Lower addition temperature - Portion-wise addition of NaBH4 - Add LiCl incomplete_reaction->optimize_conditions Yes borate_complex Difficulty removing borate salts? purification_issue->borate_complex Yes solution Improved Yield and Purity check_reagents->solution optimize_conditions->solution acidic_workup Perform acidic workup (HCl/H2SO4) borate_complex->acidic_workup Yes codistillation Co-distill with methanol acidic_workup->codistillation ion_exchange Use boron-specific ion-exchange resin codistillation->ion_exchange ion_exchange->solution

Caption: Troubleshooting flowchart for the NaBH₄ reduction of dimethyl L-malate.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of (S)-(Tetrahydrofuran-3-yl)methanol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of (S)-(Tetrahydrofuran-3-yl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and scale-up of this important chiral intermediate.

Troubleshooting Guide

This section addresses specific problems that may arise during the production of this compound, providing potential causes and recommended solutions.

Synthesis Route: Reduction of L-Malic Acid Derivatives

This common route involves the esterification of L-malic acid, followed by reduction to (S)-1,2,4-butanetriol, and subsequent cyclization to the final product.

Issue 1: Low Yield in the Esterification of L-Malic Acid

  • Question: We are experiencing low yields during the initial esterification of L-malic acid with methanol or ethanol. What are the likely causes and how can we improve the yield?

  • Answer:

    • Incomplete Reaction: The esterification of both carboxylic acid groups of L-malic acid can be slow. Ensure you are using a sufficient amount of the alcohol and an appropriate catalyst (e.g., thionyl chloride, sulfuric acid). The reaction may require extended reflux times for completion. Monitor the reaction progress by TLC or GC to ensure the disappearance of the starting material.

    • Work-up Losses: L-malic acid and its monoester are water-soluble. During the aqueous work-up and extraction, significant product loss can occur. Ensure the pH is carefully adjusted to 7-8 with a base like sodium bicarbonate before extraction with an organic solvent (e.g., ethyl acetate) to minimize the solubility of the diester in the aqueous layer.[1] Multiple extractions are recommended to maximize recovery.

    • Hydrolysis: If the reaction mixture is exposed to water for extended periods, especially under acidic or basic conditions, the newly formed ester can hydrolyze back to the carboxylic acid. Ensure anhydrous conditions are maintained during the reaction and that the work-up is performed efficiently.

Issue 2: Incomplete Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol

  • Question: Our reduction of dimethyl L-malate using sodium borohydride is sluggish and often incomplete. What factors influence this reduction and how can we drive it to completion?

  • Answer:

    • Reagent Reactivity: Sodium borohydride (NaBH₄) alone is generally not reactive enough to reduce esters efficiently. The addition of a Lewis acid, such as lithium chloride (LiCl), is crucial to activate the ester carbonyl group and enhance the reducing power of the borohydride.[1] Using a combination of NaBH₄ and LiCl in a suitable solvent like THF or a mixture of an alcohol and THF is a common practice.

    • Solvent Choice: The choice of solvent is critical. While the reaction can be performed in alcohols like methanol or ethanol, the solubility of sodium borohydride and the ester can be limiting.[2] Using a co-solvent system, such as THF/methanol, can improve solubility and reaction rates.

    • Temperature and Addition Rate: The reduction is exothermic. Maintaining a controlled temperature, typically between 20-30°C, is important to prevent side reactions.[3] A slow, controlled addition of the dimethyl malate solution to the sodium borohydride suspension is recommended for large-scale reactions to manage the exotherm.[3]

    • Stoichiometry: Ensure a sufficient excess of the reducing agent is used to account for any reactions with the solvent (if protic) and to ensure complete reduction of both ester groups.

Issue 3: Difficulty in Purifying (S)-1,2,4-Butanetriol

  • Question: We are struggling with the purification of (S)-1,2,4-butanetriol after the reduction step. It seems to form a complex with borate salts, making isolation difficult. How can we effectively purify the triol?

  • Answer:

    • Borate Complex Formation: Borate salts formed as a byproduct of the reduction react with the diol moieties of 1,2,4-butanetriol to form stable complexes.[3] This is a well-known issue that complicates purification.

    • Acidic Work-up: To break down the borate complexes, a carefully controlled acidic work-up is necessary. Addition of a saturated solution of HCl in an alcohol (e.g., HCl-EtOH) or another acid can protonate the borate esters, facilitating their removal.[2]

    • Solvent Extraction and Distillation: After the acidic work-up, the inorganic salts can be removed by filtration. The 1,2,4-butanetriol is highly water-soluble, so extensive extraction with a suitable organic solvent is required. However, due to its high boiling point and viscosity, purification by distillation is often challenging and can lead to decomposition.

    • Alternative Purification: A method involving the addition of a polyhydroxyl compound to the crude mixture has been reported to facilitate the removal of boron-containing impurities.[3] Another approach is to use ion-exchange chromatography to remove residual boron.[2] For industrial-scale production, optimizing the reaction and work-up conditions to minimize the formation of stable borate complexes is key.

Issue 4: Low Yield and Isomer Formation during Cyclization of (S)-1,2,4-Butanetriol

  • Question: The final cyclization step using p-toluenesulfonic acid (PTSA) at high temperatures gives a low yield of this compound and we suspect the formation of isomers. How can we optimize this step?

  • Answer:

    • High Reaction Temperature: The dehydration and cyclization of 1,2,4-butanetriol typically requires high temperatures (180-220°C).[1] At these temperatures, side reactions such as oxidation and the formation of isomers can occur, reducing the yield and purity of the desired product.[4]

    • Catalyst Concentration: The amount of PTSA catalyst used is critical. Too much acid can promote side reactions, while too little will result in an incomplete reaction. The optimal catalyst loading should be determined experimentally for the specific scale of the reaction.

    • Racemization: The acidic conditions at high temperatures can lead to partial racemization of the chiral center.[4] To minimize this, the reaction time should be kept as short as possible, and the product should be isolated promptly once the reaction is complete.

    • Purification: The crude product after cyclization will likely contain unreacted starting material, water, and side products. Purification is typically achieved by vacuum distillation.[1] Careful fractionation is necessary to obtain the final product with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using an enzymatic approach for the synthesis of this compound?

A1: The enzymatic synthesis of this compound offers several advantages over traditional chemical routes:

  • High Enantioselectivity: Enzymes can exhibit excellent stereoselectivity, leading to products with very high enantiomeric excess (ee), often exceeding 99%.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (near neutral pH and room temperature), which minimizes the risk of side reactions, racemization, and degradation of the product.

  • Environmental Friendliness: Biocatalysis is considered a green chemistry approach as it avoids the use of harsh reagents and solvents often employed in chemical synthesis.

  • Process Simplification: In some cases, enzymatic methods can reduce the number of synthetic steps required, leading to a more efficient overall process.

Q2: Are there any specific challenges associated with the scale-up of enzymatic resolutions?

A2: Yes, scaling up enzymatic resolutions can present some challenges:

  • Enzyme Cost and Stability: Enzymes can be expensive, and their stability under operational conditions (temperature, pH, solvent) can be a limiting factor. Immobilization of the enzyme on a solid support is a common strategy to improve stability and allow for easier recovery and reuse.

  • Cofactor Regeneration: Many enzymatic reductions require a cofactor, such as NADH or NADPH, which is also expensive. An efficient in-situ cofactor regeneration system is essential for the economic viability of the process at a large scale.

  • Reaction Time: Enzymatic reactions can sometimes be slower than their chemical counterparts, potentially leading to longer batch times. Process optimization, including enzyme and substrate concentration, is crucial to achieve acceptable reaction rates.

  • Product Inhibition: In some cases, the product of the enzymatic reaction can inhibit the enzyme's activity, leading to a decrease in the reaction rate over time. This can be mitigated by in-situ product removal or by using a biphasic reaction system.

Q3: What are the key safety considerations when working with borane reagents on a large scale?

A3: Borane reagents, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are powerful reducing agents that require careful handling, especially at scale:

  • Exothermic Reactions: The reduction of esters with boranes is highly exothermic. Proper heat management is critical to prevent thermal runaway. This includes using a reactor with adequate cooling capacity, controlling the addition rate of the reagents, and having an emergency quenching plan in place.[5][6]

  • Hydrogen Gas Evolution: Boranes react with protic substances like water and alcohols to generate flammable hydrogen gas.[7][8] The reaction and work-up must be conducted in a well-ventilated area, and the equipment must be properly grounded to prevent static discharge.

  • Toxicity and Flammability: Borane reagents and their byproducts can be toxic and flammable.[8][9] Appropriate personal protective equipment (PPE) must be worn, and all handling should be done in a fume hood or a contained environment.

  • Quenching: The quenching of excess borane must be done carefully and in a controlled manner, typically by the slow addition of an alcohol like methanol.[7] This process also generates hydrogen gas and needs to be managed safely.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthesis RouteStarting MaterialKey ReagentsTypical Yield (%)Enantiomeric Excess (ee, %)Key Challenges
Chemical Synthesis L-Malic AcidThionyl chloride, Methanol, NaBH₄, LiCl, PTSA60-80>99Use of hazardous reagents, purification of 1,2,4-butanetriol, high-temperature cyclization with potential for side reactions and racemization.[1][4]
Enzymatic Reduction Dihydro-3(2H)-furanoneAlcohol Dehydrogenase (ADH), Cofactor (NADH/NADPH)70-95>99Cost of enzyme and cofactor, need for efficient cofactor regeneration system, potential for product inhibition.
Enzymatic Kinetic Resolution Racemic 3-hydroxytetrahydrofuranLipase, Acylating agent<50 (for each enantiomer)>99Maximum theoretical yield of 50% for the desired enantiomer, requires efficient separation of the product and unreacted starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Malic Acid

This protocol is a generalized procedure based on common literature methods.[1] Optimization for specific scales is recommended.

Step 1: Esterification of L-Malic Acid to Dimethyl L-malate

  • To a stirred solution of L-malic acid (1.0 eq) in methanol (3-5 volumes), cool the mixture to 0-5°C.

  • Slowly add thionyl chloride (2.2 eq) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture and neutralize to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 3 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as an oil.

Step 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol

  • In a separate reactor, suspend sodium borohydride (4.0-5.0 eq) and lithium chloride (2.0-2.5 eq) in anhydrous THF (10-15 volumes).

  • To this stirred suspension, add a solution of dimethyl L-malate (1.0 eq) in THF (2-3 volumes) dropwise at a rate that maintains the internal temperature between 20-30°C.

  • After the addition, continue stirring at room temperature for 12-16 hours, or until the reaction is complete.

  • Cool the reaction mixture to 0-5°C and slowly quench by the addition of a saturated solution of HCl in ethanol until the pH is acidic (pH 2-3).

  • Filter the resulting precipitate of inorganic salts and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol. This crude product is often used directly in the next step without further purification.

Step 3: Cyclization of (S)-1,2,4-Butanetriol to this compound

  • To the crude (S)-1,2,4-butanetriol (1.0 eq), add p-toluenesulfonic acid monohydrate (0.05-0.1 eq).

  • Heat the mixture under vacuum to 180-220°C.

  • The product will distill as it is formed. Collect the distillate.

  • The collected crude product can be further purified by fractional vacuum distillation to yield pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization s1_start L-Malic Acid s1_reagents Methanol, Thionyl Chloride s1_start->s1_reagents Add s1_process Reflux s1_reagents->s1_process s1_workup Neutralization & Extraction s1_process->s1_workup s1_product Dimethyl L-malate s1_workup->s1_product s2_reagents NaBH4, LiCl, THF s1_product->s2_reagents Add s2_process Controlled Addition s2_reagents->s2_process s2_workup Acidic Quench & Filtration s2_process->s2_workup s2_product Crude (S)-1,2,4-Butanetriol s2_workup->s2_product s3_reagents PTSA (catalyst) s2_product->s3_reagents Add s3_process High-Temperature Vacuum Distillation s3_reagents->s3_process s3_product This compound s3_process->s3_product

Caption: Experimental workflow for the synthesis of this compound from L-Malic Acid.

Caption: Logical troubleshooting workflow for scaling up chemical synthesis.

References

Stability of (S)-(Tetrahydrofuran-3-yl)methanol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-(Tetrahydrofuran-3-yl)methanol. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the successful use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a primary alcohol and a cyclic ether. Its stability is primarily influenced by the reactivity of these two functional groups. The primary alcohol moiety can be sensitive to oxidation, while the tetrahydrofuran (THF) ring, although generally stable, can undergo cleavage under strong acidic conditions.[1][2] It is recommended to store the compound in a cool, dark place, sealed under an inert atmosphere to prevent degradation.

Q2: How stable is the tetrahydrofuran ring to acidic conditions?

The tetrahydrofuran ring is susceptible to cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr).[1][2][3] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, leading to ring-opening. The reaction can follow an SN1 or SN2 pathway depending on the substitution pattern of the ether.[2][4] For this compound, which has primary and secondary carbons attached to the ether oxygen, the cleavage is likely to proceed via an SN2 mechanism at the less hindered carbon. Weaker acids are less likely to cause significant degradation.

Q3: Is this compound stable under basic conditions?

Ethers are generally stable under basic and neutral conditions. The C-O bond of the tetrahydrofuran ring is not susceptible to cleavage by bases. The primary alcohol is also generally stable in the presence of common bases, although very strong bases could deprotonate the hydroxyl group to form an alkoxide.

Q4: What are the expected degradation products under various stress conditions?

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Strong Acidic (e.g., HI, HBr) Ring-opening of the tetrahydrofuran ether.[1][2]Halogenated diols (e.g., 4-halo-1,3-butanediol derivatives)
Oxidative Oxidation of the primary alcohol.(S)-(Tetrahydrofuran-3-yl)carbaldehyde, (S)-Tetrahydrofuran-3-carboxylic acid
Thermal Decomposition pathways are not well-documented for this specific molecule. General decomposition of ethers can occur at high temperatures.Various smaller molecules depending on the decomposition pathway.

Troubleshooting Guides

Acid-Catalyzed Reactions

Issue: Low yield or unexpected side products when using this compound in the presence of strong acids.

Possible Cause: Acid-catalyzed cleavage of the tetrahydrofuran ring.[1][2][3]

Troubleshooting Steps:

  • Choice of Acid: If possible, use a non-halide Brønsted acid or a Lewis acid that is less prone to promoting ether cleavage.

  • Reaction Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of the ring-opening side reaction.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material and product to acidic conditions.

  • Protecting Groups: If the alcohol functionality is not required for the reaction, consider protecting it prior to the acid-catalyzed step.

Oxidation Reactions

Issue 1: Incomplete oxidation of the primary alcohol.

Possible Causes:

  • Insufficient amount of oxidizing agent.

  • Low reaction temperature or insufficient reaction time.

  • Deactivation of the catalyst (if applicable).

Troubleshooting Steps:

  • Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. For some oxidations, a slight excess may be necessary.

  • Reaction Conditions: Gradually increase the reaction temperature or extend the reaction time while monitoring the reaction progress by TLC or GC/LC-MS.

  • Catalyst Activity: If using a catalyst (e.g., TEMPO), ensure it is of high quality and has not degraded.

Issue 2: Over-oxidation to the carboxylic acid when the aldehyde is the desired product.

Possible Cause: The oxidizing agent or reaction conditions are too harsh.

Troubleshooting Steps:

  • Choice of Oxidant: Use a milder oxidizing agent known to selectively oxidize primary alcohols to aldehydes, such as those used in the Swern or Dess-Martin periodinane oxidations.[5][6][7]

  • Reaction Control: Carefully control the stoichiometry of the oxidizing agent and the reaction time.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C for Swern oxidation) to improve selectivity.[5]

Issue 3: Formation of chlorinated side products during TEMPO-catalyzed oxidation with NaOCl.

Possible Cause: Reaction of the substrate with the hypochlorite co-oxidant.[8]

Troubleshooting Steps:

  • Temperature Control: Maintain the reaction temperature between -5 °C and 0 °C to minimize chlorination.[8]

  • Alternative Co-oxidants: Consider using alternative co-oxidants for the TEMPO-catalyzed oxidation that do not introduce reactive chlorine species.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10][11][12][13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Heat the solution at 60-80 °C for a specified period.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period.

    • Dilute to a final concentration for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and evaporate the solvent.

    • Heat the solid residue in an oven at a specified temperature (e.g., 105 °C) for a specified period.

    • Cool, dissolve the residue in the mobile phase, and dilute for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., HPLC with UV or MS detection) to determine the extent of degradation and identify any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acidic Hydrolysis (e.g., 0.1M HCl, 60-80°C) prep->acid Expose to base Basic Hydrolysis (e.g., 0.1M NaOH, 60-80°C) prep->base Expose to oxidative Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidative Expose to thermal Thermal Stress (e.g., 105°C, solid state) prep->thermal Expose to analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis Analyze Samples base->analysis Analyze Samples oxidative->analysis Analyze Samples thermal->analysis Analyze Samples

Caption: Forced degradation experimental workflow.

signaling_pathway cluster_acid Acidic Conditions cluster_oxidation Oxidative Conditions start_acid This compound protonation Protonation of Ether Oxygen start_acid->protonation + H+ ring_opening Nucleophilic Attack (e.g., by Halide) protonation->ring_opening + X- product_acid Ring-Opened Product (e.g., Halogenated Diol) ring_opening->product_acid start_ox This compound aldehyde (S)-(Tetrahydrofuran-3-yl)carbaldehyde start_ox->aldehyde Mild Oxidation (e.g., Swern, DMP) acid_product (S)-Tetrahydrofuran-3-carboxylic acid aldehyde->acid_product Strong Oxidation

Caption: Potential degradation pathways.

References

Preventing racemization of (S)-(Tetrahydrofuran-3-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-(Tetrahydrofuran-3-yl)methanol. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the racemization of this chiral alcohol during chemical reactions. Below you will find troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your material.

Troubleshooting Guide: Preventing Racemization

Issue: Loss of Enantiomeric Purity After Reaction

If you are observing a decrease in the enantiomeric excess (e.e.) of your product derived from this compound, it is likely that racemization is occurring at the C3 stereocenter. The following sections provide potential causes and solutions.

Potential Cause 1: Presence of Acidic or Basic Impurities/Reagents

Both acidic and basic conditions can catalyze the racemization of chiral alcohols.[1] Bases can deprotonate the alcohol, and while this specific alcohol lacks an acidic alpha-proton to the carbinol carbon that would lead to a planar enolate intermediate as seen in ketones, strong bases in combination with certain reaction conditions could potentially lead to side reactions or degradation that affect the stereocenter. More commonly, acidic conditions can lead to the formation of a carbocation intermediate, which is planar and susceptible to nucleophilic attack from either face, resulting in a racemic mixture.

Solutions:

  • Neutralize Starting Materials: Ensure all starting materials and reagents are free from acidic or basic residues.

  • Use Non-Acidic/Non-Basic Reagents: Whenever possible, opt for neutral reaction conditions.

  • Buffer the Reaction Mixture: If the reaction is known to produce acidic or basic byproducts, consider using a non-nucleophilic buffer.

  • Purification: Thoroughly purify all reagents and solvents before use.

Potential Cause 2: Elevated Reaction Temperatures

Higher temperatures can provide the necessary activation energy for racemization pathways to occur.[1] Reactions that require prolonged heating are particularly at risk.

Solutions:

  • Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

  • Use a More Active Catalyst: A more efficient catalyst may allow the reaction to proceed at a lower temperature.

  • Microwave Chemistry: In some cases, microwave-assisted synthesis can reduce reaction times, thereby minimizing the exposure to high temperatures.

Potential Cause 3: Inappropriate Solvent Choice

Polar protic solvents can facilitate proton transfer, which can be a key step in certain racemization mechanisms.[1]

Solutions:

  • Solvent Screening: Experiment with a range of solvents, including polar aprotic (e.g., THF, DMF, Acetonitrile) and non-polar solvents (e.g., Toluene, Dichloromethane), to identify one that minimizes racemization.

  • Dry Solvents: Ensure that solvents are anhydrous, as water can act as a proton source or sink, facilitating racemization.

Potential Cause 4: Reaction Mechanism Involving Stereocenter

Reactions that directly involve the hydroxyl group can proceed through mechanisms that either retain, invert, or racemize the stereocenter. For example, a reaction proceeding through an SN1 mechanism will lead to racemization, while a clean SN2 reaction will result in inversion of configuration.

Solutions:

  • Mitsunobu Reaction for Inversion: The Mitsunobu reaction is a reliable method for converting alcohols to a variety of functional groups with a clean inversion of stereochemistry, proceeding through an SN2 mechanism.[2][3][4]

  • Protecting Groups: If the hydroxyl group is not the desired site of reaction, protect it with a suitable protecting group to prevent its participation in the reaction and potential for racemization.[5][6][7] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.

  • Activation of the Hydroxyl Group: To achieve substitution, the hydroxyl group can be converted into a better leaving group (e.g., tosylate, mesylate). The subsequent substitution reaction should be performed under conditions that favor an SN2 pathway to ensure inversion of configuration.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate). For this compound, the chiral center is the carbon atom bonded to the hydroxyl group and within the tetrahydrofuran ring. Racemization is a significant concern in pharmaceutical development because often only one enantiomer of a drug molecule is biologically active, while the other can be inactive or even cause harmful side effects. Maintaining the stereochemical purity of chiral building blocks like this compound is therefore critical.

Q2: Can I use a strong base to deprotonate the hydroxyl group without causing racemization?

A2: While deprotonation of the hydroxyl group itself does not directly lead to racemization at the adjacent carbon, the use of strong bases can promote side reactions that may lead to racemization or decomposition, especially at elevated temperatures. It is crucial to carefully select the base and reaction conditions. If the goal is to perform a reaction at the oxygen atom, using a milder base or alternative activation methods is recommended.

Q3: Is the Mitsunobu reaction a good choice for functionalizing the hydroxyl group while maintaining stereochemical control?

A3: Yes, the Mitsunobu reaction is an excellent choice for converting primary and secondary alcohols, like this compound, into a variety of other functional groups such as esters, ethers, and azides.[2][3][4][8] A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry via an SN2 mechanism.[2][3] This makes it a powerful tool for obtaining the (R)-enantiomer of a desired product from the (S)-alcohol.

Q4: How can I protect the hydroxyl group of this compound to prevent its reaction and potential racemization?

A4: Protecting the hydroxyl group is a common strategy to prevent unwanted reactions. The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal. Some common alcohol protecting groups include:

  • Silyl ethers: (e.g., tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)) - Cleaved by fluoride sources (e.g., TBAF).

  • Benzyl ether (Bn): Stable to many reaction conditions and removed by hydrogenolysis.

  • Tetrahydropyranyl (THP) ether: Stable to basic and nucleophilic reagents, but cleaved by acidic conditions.

The selection of the appropriate protecting group is crucial for the overall success of the synthetic route.

Q5: What analytical techniques can I use to monitor the enantiomeric purity of my this compound derivatives?

A5: To monitor the enantiomeric excess (e.e.) of your compounds, you will need to use a chiral analytical technique. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase column.

  • Chiral Gas Chromatography (GC): Using a chiral stationary phase column, particularly for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: These reagents can induce chemical shift differences between enantiomers, allowing for their quantification.

Experimental Protocols

Protocol 1: General Procedure for a Mitsunobu Reaction with Inversion of Stereochemistry

This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), which results in the inversion of the stereocenter.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. The addition should be done carefully to maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

  • Analysis: Analyze the purified product for enantiomeric excess using a suitable chiral analytical method (e.g., chiral HPLC or GC) to confirm the inversion of stereochemistry.

ReagentMolar Equivalent
This compound1.0
Carboxylic Acid1.2
Triphenylphosphine (PPh₃)1.5
Diisopropyl azodicarboxylate (DIAD)1.5

Table 1: Stoichiometry for a typical Mitsunobu reaction.

Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether

This protocol provides a general method for protecting the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

  • Preparation: In a clean, dry flask, dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

ReagentMolar Equivalent
This compound1.0
Imidazole2.5
tert-Butyldimethylsilyl chloride (TBDMSCl)1.2

Table 2: Stoichiometry for TBDMS protection.

Visualizations

Racemization_Pathway cluster_racemization Racemization via SN1 cluster_inversion Inversion via SN2 cluster_retention Retention S_Alcohol (S)-Alcohol Carbocation Planar Carbocation Intermediate S_Alcohol->Carbocation H+ or Lewis Acid -H2O S_Product (S)-Product S_Alcohol->S_Product Protection then Reaction elsewhere R_Product (R)-Product S_Alcohol->R_Product Nucleophile (e.g., Mitsunobu) Racemic_Mixture Racemic Mixture S_Alcohol->Racemic_Mixture Carbocation->S_Alcohol +H2O R_Alcohol (R)-Alcohol Carbocation->R_Alcohol +H2O R_Alcohol->Racemic_Mixture

Caption: Potential stereochemical outcomes for reactions involving this compound.

Troubleshooting_Workflow Start Racemization Observed? Check_pH Check Reaction pH (Acidic/Basic?) Start->Check_pH Yes End Stereochemical Integrity Maintained Start->End No Check_Temp Check Reaction Temperature Check_pH->Check_Temp Solution_pH Neutralize/Buffer/ Use Mild Reagents Check_pH->Solution_pH Issue Found Check_Mechanism Evaluate Reaction Mechanism Check_Temp->Check_Mechanism Solution_Temp Lower Temperature/ Use Catalyst Check_Temp->Solution_Temp Issue Found Solution_Mechanism Use SN2 Conditions (e.g., Mitsunobu) or Protecting Group Check_Mechanism->Solution_Mechanism Issue Found Solution_pH->End Solution_Temp->End Solution_Mechanism->End

Caption: A troubleshooting workflow for addressing the racemization of this compound.

References

Troubleshooting guide for reactions involving (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(Tetrahydrofuran-3-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions involving this compound in a question-and-answer format.

Issue 1: Low or No Reaction Conversion

  • Question: I am observing low or no conversion of my starting material, this compound, in an acylation/esterification reaction. What are the possible causes and solutions?

  • Answer: Low conversion in acylation or esterification reactions is a common issue. Here are several potential causes and troubleshooting steps:

    • Reagent Quality: Ensure the acylating agent (e.g., acid chloride, anhydride) is fresh and has not been hydrolyzed by atmospheric moisture. The base used (e.g., triethylamine, pyridine) should be dry and of high purity.

    • Reaction Conditions:

      • Temperature: Some acylations are exothermic. If the reaction is run at too high a temperature, it could lead to side reactions or decomposition. Conversely, if the activation energy is high, gentle heating might be required. Monitor the reaction temperature closely.

      • Solvent: The solvent must be anhydrous. Tetrahydrofuran (THF), a common solvent, can absorb water, which will react with the acylating agent. Use freshly dried solvent.

    • Steric Hindrance: While this compound is a primary alcohol, the tetrahydrofuran ring can present some steric bulk, potentially slowing down the reaction with very bulky acylating agents. Consider using a more reactive acylating agent or a stronger, non-nucleophilic base.

    • Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently, especially if reagents are added slowly or if the reaction is heterogeneous.

Issue 2: Formation of Unexpected Side Products

  • Question: I am observing significant formation of side products in my reaction. What are the likely side reactions and how can I minimize them?

  • Answer: The presence of the hydroxyl group and the tetrahydrofuran ring can lead to specific side reactions.

    • Ring Opening of Tetrahydrofuran: Under strongly acidic conditions, the ether oxygen of the tetrahydrofuran ring can be protonated, leading to ring opening. This is particularly a risk during acidic workups or when using strong acid catalysts.

      • Solution: Use milder reaction conditions. If an acid catalyst is necessary, consider using a weaker acid or a solid-supported acid catalyst that can be easily filtered off. During workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids.

    • Elimination Reactions: Under certain conditions, particularly with heat and in the presence of acid or a strong base, dehydration of the alcohol to form an alkene is possible, though less common for primary alcohols.

    • Over-oxidation: When oxidizing the primary alcohol to an aldehyde, over-oxidation to the carboxylic acid can occur, especially with strong oxidizing agents like potassium permanganate.

      • Solution: Use milder, more selective oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern or Dess-Martin oxidation.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the product of my reaction involving this compound. What are some common purification challenges and solutions?

  • Answer: Purification can be challenging due to the properties of the starting material and its derivatives.

    • High Polarity: The hydroxyl group in the starting material and many of its derivatives imparts high polarity, which can lead to issues with extraction and column chromatography.

      • Solution for Extraction: During aqueous workup, your product might have some solubility in the aqueous layer. Saturating the aqueous layer with brine (a saturated solution of NaCl) can help to "salt out" the organic product, increasing its partitioning into the organic layer. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions.

      • Solution for Column Chromatography: The polarity of the product may require a more polar eluent system for column chromatography. A gradient elution might be necessary to separate the product from less polar impurities and the more polar baseline impurities.

    • Co-elution with Byproducts: Side products with similar polarity to the desired product can make separation by column chromatography difficult.

      • Solution: Re-evaluate the reaction conditions to minimize the formation of the problematic byproduct. If separation is still difficult, consider derivatizing the product to alter its polarity, followed by purification and deprotection.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound?

    • A1: It should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent moisture absorption and potential degradation.[1]

  • Q2: Is a protecting group necessary for the hydroxyl group in this compound?

    • A2: This depends on the subsequent reaction steps. If you are performing a reaction that is sensitive to acidic protons or where the hydroxyl group could interfere (e.g., Grignard reactions), protection of the alcohol is necessary. Common protecting groups for primary alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[2][3][4]

  • Q3: Can the stereochemistry at the C3 position be affected during a reaction?

    • A3: For most reactions involving the primary alcohol (e.g., esterification, oxidation), the chiral center at C3 is not directly involved and its configuration should be retained. However, reactions that proceed via an SN1 mechanism at a nearby carbon or under harsh conditions that could lead to ring opening and closing might potentially affect the stereocenter. It is always advisable to confirm the stereochemical purity of the product.

Data Presentation

Table 1: Representative Yields for the Synthesis of an Intermediate to this compound

The following table summarizes the yields for the synthesis of tetrahydrofuran-3-methyl camphorsulfonic acid ester, a key intermediate in one of the synthetic routes to this compound, under varying conditions as described in patent literature.[5] This illustrates how reaction time can influence the yield of both the crude and crystallized product.

EntryReaction Time (h)Crude Yield (%)Crystallized Product Yield (%)
12472.457.6
23689.069.0
34887.390.9
412086.792.0

Experimental Protocols

Protocol 1: Synthesis of S-(+)-Tetrahydrofuran-3-methanol via Chiral Resolution (Example from Patent CN104262301A) [5]

This protocol describes the final step of a synthesis involving the dissociation of a diastereomeric ester to yield the desired chiral alcohol.

  • Reaction Setup: In a 25mL round-bottom flask, add 5mL of tetrahydrofuran (THF) as the solvent.

  • Reagent Addition: Add 0.16g (4mmol) of 60% sodium hydride and 0.192g (4mmol) of ethanol. Stir the mixture for 10 minutes.

  • Addition of Intermediate: Add 0.632g (2mmol) of the transparent crystals of tetrahydrofuran-3-methyl camphorsulfonic acid ester.

  • Reaction: Stir the mixture at 25°C for 72 hours.

  • Workup: Add 1.3g (4mmol) of Glauber's salt (sodium sulfate), filter the mixture, and rinse the solid with 50mL of dichloromethane.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography (eluent: ethyl acetate/petroleum ether, gradient from 0% to 100% ethyl acetate) to obtain 0.094g of S-(+)-tetrahydrofuran-3-methanol.

  • Yield: The reported yield for this specific example is 46%, with a purity of >95%.[5]

Protocol 2: Use of (S)-(tetrahydrofuran-3-yl)oxy moiety in a Nucleophilic Aromatic Substitution Reaction (Example from Patent US20160083373A1) [6]

This protocol illustrates the use of an (S)-3-hydroxytetrahydrofuran derivative in a Mitsunobu-type reaction.

  • Reaction Setup: To a 100 mL three-necked flask under a nitrogen atmosphere at room temperature, add 3 mL of DIAD (15 mmol) and 5 mL of tetrahydrofuran.

  • Reagent Addition: Add a solution of triphenylphosphine (4.0 g, 15 mmol) in 25 mL of tetrahydrofuran dropwise to the flask. Let the reaction proceed for 2 hours at room temperature.

  • Addition of Reactants: Add a solution of (S)-3-hydroxytetrahydrofuran (0.3 g, 3.4 mmol) in 5 mL of tetrahydrofuran dropwise to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction would typically be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). (Note: The patent does not specify the reaction time for this step).

  • Subsequent Steps: The resulting product is then used in further synthetic transformations.

Mandatory Visualizations

Troubleshooting_Workflow start Reaction with This compound check_conversion Check Reaction Conversion (TLC, LC-MS, GC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Problem good_conversion Good Conversion check_conversion->good_conversion OK check_reagents Check Reagent Quality (Freshness, Purity, Dryness) low_conversion->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Time) low_conversion->check_conditions check_sterics Consider Steric Hindrance low_conversion->check_sterics workup Reaction Workup good_conversion->workup check_purity Analyze Crude Product Purity workup->check_purity pure_product Pure Product check_purity->pure_product OK impure_product Impure Product check_purity->impure_product Problem identify_impurities Identify Impurities (NMR, MS) impure_product->identify_impurities side_reactions Investigate Side Reactions (e.g., Ring Opening) identify_impurities->side_reactions purification_strategy Optimize Purification (Chromatography, Recrystallization) identify_impurities->purification_strategy

Caption: Troubleshooting workflow for reactions.

Side_Reactions reactant This compound Primary Alcohol Tetrahydrofuran Ring reagent_desired Controlled Reagents (e.g., Acyl Chloride, PCC) reactant:f0->reagent_desired reacts with reagent_over_ox Strong Oxidant (e.g., KMnO4) reactant:f0->reagent_over_ox reacts with reagent_ring_open Strong Acid (e.g., H2SO4) reactant:f1->reagent_ring_open reacts with desired_product Desired Product (e.g., Ester, Aldehyde) over_oxidation Over-oxidation (Carboxylic Acid) ring_opening Ring Opening reagent_desired->desired_product leads to reagent_over_ox->over_oxidation leads to reagent_ring_open->ring_opening leads to

Caption: Potential side reaction pathways.

References

Side reactions of (S)-(Tetrahydrofuran-3-yl)methanol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-(Tetrahydrofuran-3-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during the synthesis and application of this versatile chiral building block. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise when working with this compound and its synthetic precursors.

Q1: What are the primary synthetic routes to this compound, and what are the key challenges?

The most prevalent and stereoselective synthesis begins with a chiral precursor, typically L-malic acid. The general pathway involves two key transformations:

  • Reduction of L-malic acid or its diester to yield (S)-1,2,4-butanetriol.

  • Acid-catalyzed intramolecular cyclization (dehydration) of (S)-1,2,4-butanetriol to form (S)-3-hydroxytetrahydrofuran, which is the direct precursor to this compound.

The primary challenges are ensuring complete reduction without racemization in the first step and achieving clean, regioselective cyclization in the second. Each of these steps has its own set of potential side reactions that must be carefully managed.

Q2: My reduction of dimethyl L-malate with sodium borohydride is sluggish and incomplete. What could be the cause?

While sodium borohydride is a mild reducing agent, its reactivity with esters can be slow. Several factors could be at play:

  • Solvent Choice: The reaction is often performed in alcoholic solvents like methanol or ethanol. The choice of solvent can significantly impact the reaction rate.

  • Temperature: While often run at low temperatures to control reactivity, gentle heating may be necessary to drive the reaction to completion.

  • Purity of Reagents: The purity of both the dimethyl L-malate and sodium borohydride is crucial. Old or improperly stored sodium borohydride may have reduced activity.

For a more detailed troubleshooting guide on this specific reduction, please refer to the Troubleshooting Guide: Reduction of L-Malic Acid Derivatives .

Q3: I'm observing significant byproduct formation during the acid-catalyzed cyclization of (S)-1,2,4-butanetriol. How can I improve the selectivity?

The formation of byproducts during cyclization is a common issue. The key is to control the reaction conditions to favor the desired intramolecular Williamson ether synthesis. Common byproducts can include dimeric ethers and elimination products. Key parameters to control are:

  • Choice of Acid Catalyst: Strong, non-nucleophilic acids like p-toluenesulfonic acid (PTSA) are often preferred.

  • Reaction Temperature: The temperature must be high enough to promote cyclization but not so high as to cause decomposition or dehydration side reactions.

  • Water Removal: Efficient removal of the water formed during the reaction will drive the equilibrium towards the desired product.

A comprehensive guide to optimizing this reaction can be found in the Troubleshooting Guide: Cyclization of (S)-1,2,4-butanetriol .

Q4: I'm trying to tosylate the hydroxyl group of this compound and I'm getting a significant amount of the corresponding chloride as a byproduct. Why is this happening and how can I prevent it?

This is a classic side reaction when using tosyl chloride (TsCl). The chloride ion can act as a nucleophile, displacing the initially formed tosylate. This is particularly prevalent when using amine bases like triethylamine, which can form a triethylammonium chloride salt. To minimize this side reaction, consider the following:

  • Use of a Non-Nucleophilic Base: Pyridine is often used as both the base and solvent and is less prone to this issue.

  • Alternative Sulfonylating Agents: Using tosyl anhydride (Ts₂O) instead of tosyl chloride can circumvent the introduction of chloride ions.

  • Reaction Temperature: Running the reaction at low temperatures (e.g., 0 °C) can help to control the rate of the competing nucleophilic substitution.

For a more detailed protocol, see the Experimental Protocols section.

II. Troubleshooting Guides

A. Troubleshooting the Reduction of L-Malic Acid Derivatives

The reduction of L-malic acid esters to (S)-1,2,4-butanetriol is a critical step where stereochemical integrity must be maintained.

Problem Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient reducing agent.2. Low reaction temperature.3. Inactive sodium borohydride.1. Use a molar excess of NaBH₄ (typically 2-3 equivalents).2. Allow the reaction to warm to room temperature or gently heat (e.g., to 40-50 °C) and monitor by TLC.3. Use freshly opened or properly stored NaBH₄.
Racemization 1. Use of a harsh reducing agent (e.g., LiAlH₄) at elevated temperatures.2. Prolonged reaction times at high pH.1. Prefer NaBH₄ over LiAlH₄ for this transformation. If LiAlH₄ must be used, maintain low temperatures (-78 °C to 0 °C).2. Work up the reaction promptly upon completion.
Formation of Borate Esters This is an inherent byproduct of borohydride reductions.During workup, add an acid (e.g., HCl) to hydrolyze the borate esters. Subsequent extraction will remove the boric acid into the aqueous phase.[1]
B. Troubleshooting the Cyclization of (S)-1,2,4-butanetriol

The acid-catalyzed cyclization to form (S)-3-hydroxytetrahydrofuran requires careful control to maximize the yield of the desired 5-membered ring.

Problem Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction.2. Formation of intermolecular ethers (polymers).3. Dehydration side reactions.1. Ensure efficient water removal using a Dean-Stark trap or by performing the reaction under vacuum.2. Use high dilution conditions to favor intramolecular cyclization.3. Use a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) and avoid excessively high temperatures.[2]
Formation of Isomeric Byproducts While the formation of the 5-membered ring is generally favored, harsh conditions could potentially lead to rearrangement or the formation of 6-membered ring byproducts (tetrahydropyran derivatives).Maintain the lowest effective temperature for cyclization and use a catalytic amount of acid.
Product Decomposition during Distillation Thermal decomposition of impurities from previous steps.[3]Purify the crude (S)-1,2,4-butanetriol before cyclization. If impurities are present in the cyclized product, consider purification by column chromatography before distillation.

III. Experimental Protocols

Protocol 1: Synthesis of (S)-1,2,4-butanetriol from Dimethyl L-malate

This protocol is adapted from established procedures for the reduction of malic acid esters.[1]

  • To a solution of dimethyl L-malate (1 eq.) in ethanol, add sodium borohydride (2.5 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and hydrolyze the borate esters until the pH is acidic.

  • Filter the resulting salts and concentrate the filtrate under reduced pressure.

  • Add methanol to the residue and evaporate under reduced pressure to remove boric acid as trimethyl borate (repeat 2-3 times).

  • The crude (S)-1,2,4-butanetriol can be purified by distillation under high vacuum.

Protocol 2: Acid-Catalyzed Cyclization to (S)-3-Hydroxytetrahydrofuran

This protocol is based on the intramolecular dehydration of 1,2,4-butanetriol.[2]

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add (S)-1,2,4-butanetriol (1 eq.) and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq.).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (S)-3-hydroxytetrahydrofuran can be purified by vacuum distillation.

IV. Mechanistic Insights & Visualizations

A. Synthesis Pathway and Potential Side Reactions

The following diagram illustrates the main synthetic pathway from dimethyl L-malate to (S)-3-hydroxytetrahydrofuran and highlights potential side reactions.

G cluster_reduction Reduction Step cluster_cyclization Cyclization Step A Dimethyl L-malate B (S)-1,2,4-Butanetriol A->B NaBH4, EtOH I1 Incomplete Reduction (Hydroxy-ester) A->I1 I2 Racemization ((R)-1,2,4-Butanetriol) B->I2 C (S)-3-Hydroxytetrahydrofuran B->C p-TsOH, Toluene, Δ I3 Intermolecular Etherification (Polymer) B->I3 I4 Dehydration Products C->I4

Caption: Synthesis of (S)-3-hydroxytetrahydrofuran and potential side reactions.

B. Troubleshooting Tosylation of a Secondary Alcohol

This workflow provides a decision-making process for optimizing the tosylation of this compound.

G Start Start: Tosylation of This compound Condition1 Reaction Conditions: TsCl, Et3N, CH2Cl2, 0°C to RT Start->Condition1 Check1 Check for Chloride Byproduct by LC-MS or NMR Condition1->Check1 Result1 Significant Chloride Formation (>5%) Check1->Result1 Yes Result2 Minimal Chloride Formation (<5%) Check1->Result2 No Solution1 Option 1: Change Base Use Pyridine as solvent and base Result1->Solution1 Solution2 Option 2: Change Reagent Use Tosyl Anhydride (Ts2O) Result1->Solution2 Success Successful Tosylation Result2->Success Check2 Re-evaluate Reaction Solution1->Check2 Solution2->Check2 Check2->Success

Caption: Workflow for troubleshooting tosylation side reactions.

V. References

  • Process for the preparation of 3-hydroxytetrahydrofuran. (n.d.). Google Patents. Retrieved December 12, 2025, from --INVALID-LINK--

  • 3-Hydroxytetrahydrofuran. (2023, November 15). Wikipedia. Retrieved December 12, 2025, from --INVALID-LINK--

  • Process for preparing 1,2,4-butanetriol. (n.d.). Google Patents. Retrieved December 12, 2025, from --INVALID-LINK--

  • Formation of the chloride, not the desired tosylate. (2011, July). ResearchGate. Retrieved December 12, 2025, from --INVALID-LINK--

  • Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst. (2023, April 1). MDPI. Retrieved December 12, 2025, from --INVALID-LINK--

  • Tosylates and Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved December 12, 2025, from --INVALID-LINK--

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved December 12, 2025, from --INVALID-LINK--

  • What are the byproducts of reduction with borohydride? (2018, August 7). Reddit. Retrieved December 12, 2025, from --INVALID-LINK--

  • Process for preparing 1,2,4-butanetriol. (n.d.). Google Patents. Retrieved December 12, 2025, from --INVALID-LINK--

References

Catalyst selection for the hydrogenation of furanmethanol to tetrahydrofuranmethanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalytic hydrogenation of furanmethanol (furfuryl alcohol, FA) to tetrahydrofuranmethanol (tetrahydrofurfuryl alcohol, THFA).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of furanmethanol to tetrahydrofuranmethanol?

The most frequently employed catalysts are nickel-based (e.g., Ni/γ-Al₂O₃), which are cost-effective and highly active.[1][2] Noble metal catalysts, including Palladium (Pd), Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt) supported on materials like carbon or silica, are also used, often exhibiting high activity under milder conditions.[1][3] Bimetallic catalysts, such as Ni-Co or Pd-Ir, have been explored to improve selectivity and stability.[2][4]

Q2: What are the typical reaction conditions for this process?

Reaction conditions vary depending on the catalyst used.

  • Temperature: Ranges from mild conditions (e.g., 30°C for Rh/C) to higher temperatures (170-210°C for some Ni-based catalysts).[3][4]

  • Pressure: Hydrogen pressure typically ranges from 1 MPa to 8 MPa.[2][5][6] Higher pressures generally favor the complete hydrogenation of the furan ring to the tetrahydrofuran ring.[6]

  • Solvents: A variety of solvents can be used, including water, ethanol, and isopropanol.[2][5] The choice of solvent can influence catalyst activity and selectivity.[5]

Q3: How do I choose the right catalyst for my experiment?

Catalyst selection depends on several factors, including the desired reaction rate, selectivity, cost, and available equipment. Nickel-based catalysts are a good starting point for their high activity and lower cost.[1] For reactions requiring very mild conditions (e.g., low temperature), noble metal catalysts like Rhodium or Palladium may be more suitable, though they are more expensive.[3] The logical workflow below can guide your selection process.

Q4: What are the primary side reactions and byproducts?

The main side reaction is the hydrogenolysis of the C-O bond, which leads to the formation of 2-methylfuran (2-MF).[7] Other potential byproducts can arise from further hydrogenolysis or ring-opening reactions, leading to compounds like 1,2-pentanediol or 1,5-pentanediol, especially under harsh conditions or with specific catalysts.[8]

Q5: How can I improve the selectivity towards tetrahydrofuranmethanol?

To favor the desired hydrogenation of the furan ring over side reactions:

  • Catalyst Structure: Catalysts with terrace sites, such as certain nickel surfaces, tend to favor hydrogenation to THFA, while corner sites may promote the formation of 2-methylfuran.[7][9]

  • Temperature Control: Lower reaction temperatures generally favor the formation of THFA.[7][9]

  • Pressure: Higher hydrogen pressure can enhance the rate of furan ring hydrogenation and suppress side reactions.[2][6]

  • Catalyst Choice: Bimetallic catalysts, such as the combination of palladium and iridium, have shown high selectivity for THFA by suppressing side reactions through synergistic effects.[2]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low Conversion of Furanmethanol 1. Catalyst Deactivation: The catalyst may be poisoned or coked.[10] 2. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected conditions. 3. Improper Catalyst Activation: The catalyst was not properly reduced or pre-treated.1. Catalyst Regeneration/Replacement: Regenerate the catalyst (e.g., by calcination to remove coke) or use a fresh batch.[11] 2. Optimize Conditions: Increase temperature, hydrogen pressure, or reaction time.[2] 3. Review Activation Protocol: Ensure the catalyst activation procedure (e.g., reduction under H₂) is performed correctly as per literature recommendations.[10]
Low Selectivity to Tetrahydrofuranmethanol 1. High Reaction Temperature: Higher temperatures can favor the hydrogenolysis side reaction, producing 2-methylfuran.[7][9] 2. Inappropriate Catalyst: The catalyst's surface structure or composition may favor side reactions. For instance, corner sites on Ni catalysts favor C-OH bond scission.[7][9] 3. Low Hydrogen Pressure: Insufficient hydrogen availability can lead to incomplete hydrogenation or other reaction pathways.1. Reduce Temperature: Operate at the lowest temperature that still provides a reasonable conversion rate. 2. Select a Different Catalyst: Consider a catalyst known for high THFA selectivity, such as specific Rh- or Pd-based systems, or a bimetallic catalyst.[2][3] 3. Increase H₂ Pressure: Higher hydrogen pressure generally favors complete saturation of the furan ring.[6]
Catalyst Deactivation 1. Sintering: High temperatures can cause metal nanoparticles to agglomerate, reducing the active surface area.[11] 2. Coking: Carbon deposition on the catalyst surface can block active sites.[10] 3. Leaching: The active metal may leach from the support into the reaction medium, especially under harsh conditions.1. Moderate Reaction Temperature: Avoid excessively high temperatures. 2. Modify Catalyst Support: Use a support that has strong interaction with the metal particles to prevent sintering. The addition of promoters like Ce or Zr to Ni/SiO₂ can improve thermal stability.[11] 3. Periodic Regeneration: Implement a regeneration cycle, such as controlled oxidation, to burn off coke deposits.
Inconsistent Results 1. Catalyst Heterogeneity: Batch-to-batch variations in catalyst synthesis can affect performance. 2. Purity of Reactants: Impurities in furanmethanol or the solvent can act as catalyst poisons. 3. Reaction Parameters: Small variations in temperature, pressure, or stirring rate can impact the outcome.1. Standardize Catalyst Preparation: Follow a precise and reproducible catalyst synthesis and activation protocol. 2. Use High-Purity Materials: Ensure the purity of furanmethanol, solvent, and hydrogen. 3. Precise Control: Maintain tight control over all reaction parameters using calibrated equipment.

Data Presentation: Catalyst Performance

Table 1: Performance of Selected Non-Noble Metal Catalysts

CatalystSupportTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
15 wt% Niγ-Al₂O₃804.0299.899.5[2]
Ni-CoSBA-152107.0-~10090.4[4]
Ni Supported-1704.02.5>99.698.4
Cu-NiCNTs1304.010-90 (Yield)[12]

Table 2: Performance of Selected Noble Metal Catalysts

CatalystSupportTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
RhCarbon30-12>9893[3]
Pd-IrSiO₂28.0--High[2][6]
Pt-NiAlloyAmbient2.0-9993 (Yield)[6]

Experimental Protocols

General Protocol for Liquid-Phase Hydrogenation

This is a representative protocol that should be adapted based on the specific catalyst and equipment used.

1. Catalyst Activation (if required):

  • Place the catalyst (e.g., 0.2 g of 15 wt% Ni/γ-Al₂O₃) in a fixed-bed reactor or directly in the high-pressure autoclave.

  • Reduce the catalyst in situ under a flow of H₂ (e.g., 50 mL/min) at an elevated temperature (e.g., 250-400°C) for 1-2 hours.

  • Cool the reactor to the desired reaction temperature under an inert atmosphere (e.g., N₂ or Ar).

2. Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the activated catalyst to the autoclave.

  • Add the solvent (e.g., 60 mL of ethanol) followed by the furanmethanol (e.g., 1.2 g).[13]

  • Seal the autoclave securely.

3. Reaction Execution:

  • Purge the autoclave multiple times with low-pressure H₂ to remove residual air.

  • Pressurize the reactor with H₂ to the target pressure (e.g., 4.0 MPa).

  • Begin vigorous stirring (e.g., 1000-1200 rpm) and start heating to the desired reaction temperature (e.g., 80°C).

  • Maintain the reaction for the specified duration (e.g., 2 hours), taking samples periodically if possible.

4. Product Analysis:

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess H₂.

  • Remove the catalyst by filtration or centrifugation.

  • Analyze the liquid product using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) with an appropriate internal standard to determine the conversion of furanmethanol and the selectivity to tetrahydrofuranmethanol.

Mandatory Visualization

CatalystSelectionWorkflow start Define Experimental Goals cost Is cost a primary constraint? start->cost conditions Are mild conditions required (e.g., low temp/pressure)? cost->conditions No non_noble Select Non-Noble Catalyst (e.g., Ni-based) cost->non_noble Yes conditions->non_noble No noble Select Noble Metal Catalyst (e.g., Rh, Pd, Pt) conditions->noble Yes optimize Optimize Reaction Conditions (Temp, Pressure, Solvent) non_noble->optimize noble->optimize analyze Analyze Results: Conversion & Selectivity optimize->analyze troubleshoot Troubleshoot based on results (e.g., low selectivity) analyze->troubleshoot troubleshoot->optimize Needs Adjustment end Successful Synthesis troubleshoot->end Successful

Caption: Workflow for Catalyst Selection and a Successful Synthesis.

References

Technical Support Center: Column Chromatography Purification of (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (S)-(Tetrahydrofuran-3-yl)methanol via column chromatography.

Troubleshooting Guide

Issue 1: Poor or No Separation of this compound from Impurities

  • Question: My TLC analysis shows co-elution of the product with impurities. How can I improve the separation on the column?

    Answer: Poor separation can result from an inappropriate solvent system or issues with the stationary phase.

    • Optimize the Mobile Phase: The polarity of the eluent is critical. For this compound, a polar compound, a gradient elution is often effective. Start with a less polar mobile phase and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.[1] If separation is still poor, consider using a different solvent system. For instance, dichloromethane/methanol or diethyl ether/hexanes can offer different selectivity.

    • Adjust the Gradient: A shallower gradient can improve the resolution between closely eluting compounds. If you are running a gradient from 5% to 30% ethyl acetate in hexanes, try running a gradient from 10% to 20% over a larger volume of solvent.

    • Check Stationary Phase Activity: Ensure your silica gel is properly activated. If it has been exposed to moisture, its separation efficiency can decrease.

    • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica (e.g., diol or cyano).

Issue 2: Product Elutes Too Quickly or Too Slowly

  • Question: The this compound is coming off the column either in the first few fractions with non-polar impurities or is taking a very large volume of solvent to elute. What should I do?

    Answer: This is a common issue related to incorrect mobile phase polarity.

    • Product Elutes Too Quickly (Low Retention): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent mixture. For example, if you are using 30% ethyl acetate in hexanes, try starting with 10% or 15%.

    • Product Elutes Too Slowly (High Retention): The mobile phase is not polar enough. Increase the concentration of the polar solvent. If a 20% ethyl acetate in hexanes mixture is too slow, you could try increasing it to 40% or 50%.

Issue 3: Peak Tailing in Fractions

  • Question: The TLC spots of the collected fractions containing my product are showing significant tailing. What causes this and how can I fix it?

    Answer: Peak tailing can be caused by several factors.

    • Sample Overload: Applying too much crude product to the column can lead to tailing.[2] Try loading a smaller quantity of your sample.

    • Secondary Interactions: The hydroxyl group of your product can have strong secondary interactions with the acidic silanol groups on the surface of the silica gel, causing tailing.[2] To mitigate this, you can add a small amount of a polar modifier to your mobile phase, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic impurities that might be causing the issue. Given the slightly acidic nature of silica, adding a basic modifier can sometimes improve the peak shape of polar alcohols.

    • Inappropriate pH: If the mobile phase pH is not optimal, it can lead to peak tailing.[2] While less common in standard silica gel chromatography, ensuring the sample is not strongly acidic or basic before loading can help.

Issue 4: Low Product Recovery

  • Question: After combining and concentrating the pure fractions, my yield of this compound is very low. Where could my product have gone?

    Answer: Low recovery can be due to several factors throughout the process.

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. If you suspect this, you can try eluting with a very polar solvent, such as pure methanol or a mixture of methanol and dichloromethane, at the end of your chromatography to wash everything off the column.

    • Product Volatility: this compound is a relatively small molecule and may be volatile. Avoid excessive heat or high vacuum during solvent removal (rotary evaporation).[1] It is best to use a water bath at room temperature or slightly above.

    • Improper Fraction Collection: You may have cut your fractions too early or too late, leaving some product in adjacent fractions. Re-check your TLC analysis of all fractions around the main product peak.

Frequently Asked Questions (FAQs)

  • Question: What is a typical stationary and mobile phase for the purification of this compound?

    Answer:

    • Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size) is the most common choice.[1]

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point.[1] For example, a gradient from 10% to 50% ethyl acetate in hexanes. Other potential solvent systems include dichloromethane/methanol and diethyl ether/hexanes.

  • Question: How should I load my crude this compound onto the column?

    Answer: There are two primary methods for loading your sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully apply it to the top of the silica bed with a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better separation.[1]

  • Question: What visualization techniques can I use for TLC analysis of this compound?

    Answer: Since this compound does not have a UV chromophore, you will need to use a chemical stain for visualization on a TLC plate.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as alcohols.

    • p-Anisaldehyde Stain: This stain is also effective for visualizing alcohols and other functional groups.[1] After dipping the TLC plate in the stain, gentle heating is required to develop the spots.

  • Question: Can I use reverse-phase chromatography for this purification?

    Answer: Yes, reverse-phase chromatography (e.g., with a C18 stationary phase) is an option, particularly for HPLC. In this case, the mobile phase would be a mixture of water and a polar organic solvent like methanol or acetonitrile.[3][4] Elution order is reversed, with more polar compounds eluting first.

  • Question: Is it possible to separate the (S)-enantiomer from a racemic mixture using standard column chromatography?

    Answer: No, standard silica gel chromatography will not separate enantiomers. To separate enantiomers, you would need to use a chiral stationary phase (CSP) in a technique like chiral HPLC.[5][6]

Experimental Protocol and Data

Experimental Protocol: Column Chromatography of this compound
  • Column Preparation:

    • Select an appropriately sized glass column with a stopcock.

    • Prepare a slurry of silica gel (Geduran Si 60, 40-63 µm) in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).[1]

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to the solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the mobile phase according to a predefined gradient. A suggested gradient is provided in the table below.

    • Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., p-anisaldehyde) for visualization.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature (e.g., 25-30°C) to prevent loss of the product.[1]

Data Presentation: Example Elution Gradient
StepSolvent System (Hexanes:Ethyl Acetate)Volume (Column Volumes)Description
195:52Initial elution to remove non-polar impurities.
285:153Start of the product elution.
370:303Elution of the main product.
450:502Final elution to wash out more polar impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Dry Load Crude Product prep_column->load_sample elute Elute with Gradient (Hexanes:Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate Under Reduced Pressure combine->concentrate final_product final_product concentrate->final_product Pure this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation Separation Issues cluster_peak Peak Shape Issues cluster_yield Yield Issues start Problem Encountered poor_sep Poor Separation / Co-elution start->poor_sep wrong_rt Incorrect Retention Time start->wrong_rt tailing Peak Tailing start->tailing low_yield Low Product Recovery start->low_yield sol1 sol1 poor_sep->sol1 Adjust Gradient / Change Solvents sol2 sol2 wrong_rt->sol2 Adjust Mobile Phase Polarity sol3 sol3 tailing->sol3 Reduce Sample Load / Add Modifier sol4 sol4 low_yield->sol4 Check for Volatility / Adsorption

Caption: Troubleshooting logic for column chromatography purification.

References

Storage and handling best practices for (S)-(Tetrahydrofuran-3-yl)methanol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for (S)-(Tetrahydrofuran-3-yl)methanol. This resource is designed for our valued partners in research, science, and drug development. As a chiral building block, the proper storage, handling, and troubleshooting of experimental challenges are paramount to achieving reliable and reproducible results. This guide synthesizes technical data with practical, field-proven insights to ensure the integrity of your research.

Part 1: Core Best Practices for Storage and Handling

Proper storage and handling are the foundation of successful experimentation. This compound, like many ether-based compounds, requires specific precautions to maintain its chemical integrity and ensure laboratory safety.

Storage Recommendations

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[1][2][3] The ideal storage temperature is between 2-8°C in a tightly sealed container to prevent the ingress of moisture and air.[4]

ParameterRecommendationRationale
Temperature 2-8°C, RefrigeratedMinimizes evaporative losses and slows potential degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen) headspacePrevents oxidation and peroxide formation.
Container Tightly sealed, opaque or amber glass bottleProtects from light and air, which can accelerate peroxide formation.[5]
Location Cool, dry, well-ventilated area away from ignition sourcesMitigates fire hazard due to flammability.[1][3]
Handling Protocols

Due to its flammability and potential for irritation, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1] Use explosion-proof electrical equipment.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[1]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin Protection : Wear a lab coat and ensure exposed skin is covered.[1]

  • Dispensing : When transferring, ground and bond containers to prevent static discharge.[1] Use only non-sparking tools.[1]

  • Hygiene : Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]

Part 2: Troubleshooting Guide for Experimental Applications

This section addresses specific issues that may arise during the use of this compound in chemical synthesis.

Common Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s) & Protocol
Low Reaction Yield or Incomplete Conversion 1. Peroxide Contamination: Peroxides can quench reagents and catalyze side reactions.[3] 2. Water Contamination: The compound can be hygroscopic. Water can interfere with many reactions, especially those involving organometallics or strong bases. 3. Reagent Degradation: Improper storage may have led to degradation of the starting material.1. Test for Peroxides: Before use, especially if the container has been opened previously, test for peroxides. Protocol for Peroxide Test: Add 1 ml of the sample to a solution of 100 mg of potassium iodide in 1 ml of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.[6] 2. Dry the Reagent: If water contamination is suspected, dry the material over a suitable drying agent (e.g., molecular sieves) or by azeotropic distillation with an appropriate solvent. 3. Verify Reagent Quality: Use a fresh bottle of the reagent or re-purify the existing stock by distillation under reduced pressure.
Formation of Unexpected Byproducts 1. Ring-Opening of Tetrahydrofuran: The THF ring can open under strongly acidic or some Lewis acidic conditions.[5] 2. Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. 3. Racemization or Epimerization: Loss of stereochemical integrity at the chiral center.1. Control Reaction Conditions: Avoid strong acids and high temperatures. If a Lewis acid is required, choose a milder one and perform the reaction at a low temperature. 2. Use of Protective Groups: If the alcohol functionality is not involved in the desired transformation, protect it with a suitable protecting group (e.g., silyl ether). 3. Maintain Stereochemical Integrity: Avoid harsh basic or acidic conditions that could lead to racemization. Reactions that proceed via an SN2 mechanism at the hydroxyl group will likely lead to inversion of stereochemistry, while SN1 reactions can lead to racemization.[7][8]
Difficulties in Product Purification 1. High Polarity of the Product: The presence of the hydroxyl group and the ether oxygen can make purification by normal-phase chromatography challenging.[1][9] 2. Formation of Emulsions during Workup: The amphiphilic nature of the compound and its derivatives can lead to stable emulsions during aqueous workup.[2]1. Chromatographic Strategy: Normal-Phase: Use a more polar eluent system or consider using a different stationary phase like alumina. Reverse-Phase: This is often a better option for polar compounds.[10][11] 2. Breaking Emulsions: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break emulsions. Centrifugation can also be effective.
Inconsistent Chiral Purity (Enantiomeric Excess) 1. Racemization during Reaction: As mentioned, harsh conditions can lead to loss of stereochemical purity. 2. Inaccurate Measurement of Enantiomeric Excess (ee): The analytical method may not be optimized.1. Reaction Condition Optimization: Use mild reaction conditions and reagents that are known to preserve stereochemistry.[7] 2. Analytical Method Validation: Develop a robust method for determining ee, typically by chiral HPLC or GC after derivatization.[12] Ensure proper separation of enantiomers and validate the method with a racemic standard.

Troubleshooting Workflow: Low Reaction Yield

Caption: Troubleshooting workflow for low reaction yield.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I distill this compound?

A1: Yes, it can be purified by distillation under reduced pressure. However, it is critical to test for and remove peroxides before any distillation, as peroxides can explode upon concentration and heating.[13] Distilling peroxide-containing ethers is extremely dangerous.

Q2: My compound is turning yellow over time. What does this mean?

A2: A yellow discoloration can be an indication of impurity formation, potentially including the formation of peroxides. It is recommended to test for peroxides and consider re-purifying the material if its quality is in doubt.

Q3: Is this compound hygroscopic?

A3: While not aggressively hygroscopic, like many polar organic compounds containing hydroxyl and ether functionalities, it can absorb moisture from the atmosphere over time. It is essential to keep the container tightly sealed.[2]

Q4: How can I confirm the stereochemical purity of my sample?

A4: The enantiomeric excess (ee) can be determined using chiral analytical techniques. The most common method is High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[12] Alternatively, the alcohol can be derivatized with a chiral agent to form diastereomers, which can then be separated and quantified by standard chromatography (GC or HPLC) or NMR spectroscopy.

Q5: What are some common reactions where the stereocenter might be affected?

A5: Reactions that involve the hydroxyl group and proceed through an SN1 mechanism are likely to cause racemization.[7][8] Reactions that proceed via an SN2 mechanism will typically result in an inversion of the stereocenter.[7][8] Reactions that do not involve breaking bonds to the chiral center should retain the original stereochemistry.[14]

References

Resolving enantiomeric excess issues in (S)-(Tetrahydrofuran-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-(Tetrahydrofuran-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis, with a specific focus on achieving high enantiomeric excess (ee).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first and most critical step to troubleshoot this issue?

A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[1] Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation between the two enantiomeric peaks. A resolution value greater than 1.5 is generally considered adequate.

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.

  • Precision: Ensure that repeated measurements of the same sample yield consistent results.

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the possibility that one enantiomer may have a different detector response than the other, leading to an inaccurate determination of their ratio.[1]

Q2: I have validated my analytical method, but my % ee is still low. What should I investigate next?

A2: The next step is to scrutinize the purity and quality of all your reagents, solvents, and any catalysts used. Asymmetric reactions are notoriously sensitive to trace impurities.[1][2]

  • Substrate Purity: Impurities in the starting material can react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate.

  • Catalyst Quality: Impure, improperly activated, or degraded catalysts can lead to poor stereoselectivity.[2] Ensure correct catalyst loading and handling under inert conditions if required.

  • Solvent and Reagent Purity: Trace impurities in solvents or other reagents can interfere with the catalytic cycle.[2] Using high-purity, anhydrous solvents is often critical.

Q3: My % ee is inconsistent between different runs of the same reaction. What factors could be causing this variability?

A3: Inconsistency often points to subtle variations in reaction conditions. The stereochemical outcome of a reaction can be highly dependent on these parameters.[2] Carefully control and monitor:

  • Temperature: Even small fluctuations in temperature can significantly impact enantioselectivity.[3] Lowering the reaction temperature often improves enantiomeric excess.[3]

  • Reaction Time: The product may racemize under the reaction or workup conditions.[2] Monitor the reaction progress to determine the optimal time for quenching.

  • Mixing: In heterogeneous reactions, inconsistent stirring can lead to localized concentration and temperature gradients, affecting the outcome.

Q4: Can the workup or purification procedure affect the final enantiomeric excess?

A4: Yes, the product can sometimes racemize during workup or purification.[2][4] For instance, this compound could be sensitive to acidic or basic conditions, or prolonged heating, which might lead to racemization. It is crucial to use mild workup conditions and purify the product promptly under appropriate conditions. Some intermediates may also be prone to racemization during purification by methods like flash chromatography.[4]

Q5: I am synthesizing this compound from L-malic acid and the yield is high, but the chiral purity is low. What is a common reason for this?

A5: A known issue in syntheses starting from L-malic acid is the potential for racemization during certain steps. For example, one patented method highlights that protecting the hydroxyl group during the synthesis can significantly reduce the racemization that might occur, thereby increasing the final optical purity of the product.[5] The reduction of the diester to 1,2,4-butanetriol is a critical step where conditions must be carefully controlled.[6]

Data Presentation: Synthesis Methods and Reported Enantiomeric Excess

The following table summarizes various methods for the synthesis of this compound, also known as (S)-(+)-3-hydroxytetrahydrofuran, with their reported yields and enantiomeric excess.

Starting MaterialKey Reagents/MethodReported YieldReported % eeReference
L-malic acidThionyl chloride/methanol, then NaBH₄ reduction, then p-toluenesulfonic acid cyclization>80%>99.2%[7]
2,3-DihydrofuranAsymmetric borohydride reduction with a chiral boron catalyst92%100%[8]
(±)-Tetrahydrofuran-3-methanolResolution with D-(+)-10-camphorsulfonic acid, crystallization87.3% (ester)Single configuration[9]
(R)-EpichlorohydrinpH-controlled regioselective ring opening by cyanide, followed by cyclizationScalable processOptically pure[10]

Experimental Protocols

Protocol 1: Synthesis from L-Malic Acid

This protocol is adapted from a patented method for producing (S)-3-hydroxytetrahydrofuran with high yield and purity.[7]

  • Esterification: Add 168g of L-malic acid to 280mL of methanol in a reaction flask at 0°C. Slowly add 202mL of thionyl chloride while keeping the temperature below 0°C. After addition, allow the mixture to warm to room temperature and stir for 24 hours. Evaporate the methanol at 40-45°C.

  • Benzylation: To the resulting oil, add 215g of benzyl bromide and 2g of silver oxide. Stir at room temperature for 6 hours and then filter.

  • Reduction: The filtered product is reduced using sodium borohydride to generate the corresponding diol.

  • Cyclization: The diol is then subjected to dehydration and ring-closing using p-toluenesulfonic acid as a catalyst.

  • Deprotection: The benzyl group is removed via hydrogenolysis using a Palladium-carbon catalyst to yield the final product, this compound.

Protocol 2: Analytical Method Validation for Enantiomeric Excess

This protocol outlines the steps to validate a chiral HPLC method for determining the % ee of this compound.[1]

  • Method Development:

    • Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like CHIRALPAK®).

    • Develop a mobile phase (e.g., a mixture of hexane and isopropanol) that provides separation of the two enantiomers.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation (Rs > 1.5).

  • Resolution Calculation:

    • Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.

  • Accuracy Verification:

    • Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50 mixtures of (R)- and (S)-enantiomers).

    • Analyze these standards using the developed HPLC method.

    • Compare the measured % ee with the known values to confirm the accuracy of the method.

  • Precision Assessment:

    • Inject the same sample multiple times (e.g., n=6).

    • Calculate the mean and standard deviation of the measured % ee values. The relative standard deviation (RSD) should typically be less than 2%.

Visualizations

Troubleshooting_Workflow start Low Enantiomeric Excess Observed validate_analytical Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical analytical_ok Method Accurate & Precise? validate_analytical->analytical_ok fix_analytical Optimize/Develop New Method analytical_ok->fix_analytical No check_reagents Scrutinize Reagents & Catalyst Purity analytical_ok->check_reagents Yes fix_analytical->validate_analytical reagents_ok Purity Confirmed? check_reagents->reagents_ok purify_reagents Repurify Substrate, Use Fresh Catalyst/Solvents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal & Consistent? check_conditions->conditions_ok optimize_conditions Systematically Vary Conditions (DoE) conditions_ok->optimize_conditions No check_racemization Investigate Potential Product Racemization conditions_ok->check_racemization Yes optimize_conditions->check_conditions end_ok High Enantiomeric Excess Achieved check_racemization->end_ok

Caption: Troubleshooting workflow for low enantiomeric excess.

Synthesis_Route malic_acid L-Malic Acid diester Dimethyl L-malate malic_acid->diester Esterification (SOCl₂/MeOH) triol (S)-1,2,4-Butanetriol diester->triol Reduction (e.g., NaBH₄) product (S)-(Tetrahydrofuran- 3-yl)methanol triol->product Cyclization (Acid Catalyst)

Caption: Common synthesis route from L-malic acid.

Analytical_Validation title Chiral HPLC Method Validation resolution 1. Resolution (Rs > 1.5) Baseline separation of enantiomers title->resolution accuracy 2. Accuracy Analyze standards of known % ee resolution->accuracy precision 3. Precision Repeat injections (n≥6) of one sample accuracy->precision linearity 4. Linearity Check detector response vs. concentration precision->linearity result Validated Method for Accurate % ee Determination linearity->result

Caption: Key steps for analytical method validation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chiral molecules like (S)-(Tetrahydrofuran-3-yl)methanol is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of the principal analytical techniques for determining the chemical and enantiomeric purity of this compound, supported by experimental data and detailed methodologies.

The primary analytical methods for assessing the purity of this compound include Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each of these techniques offers distinct advantages and is suited for different aspects of purity analysis.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific purity aspect being investigated (e.g., enantiomeric excess, presence of residual solvents, or structural impurities) and the available instrumentation. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and qNMR for the analysis of this compound.

Analytical MethodPrincipleTypical Analytes MeasuredLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (% Recovery)
Chiral Gas Chromatography (GC) Separation of volatile enantiomers based on differential interaction with a chiral stationary phase.Enantiomeric purity, volatile organic impurities.1.5 - 3 µg/mL[1]5 - 10 µg/mL[1]≥ 0.99[1]85 - 118%[1]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Enantiomeric purity, non-volatile impurities.~0.04 µg/mL~0.12 µg/mL> 0.99998.9 - 99.5%
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Absolute purity, structural isomers, residual solvents.~0.01% (400 MHz)Not typically defined, precision is key.Not applicableHigh (traceable to a primary standard)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide representative experimental protocols for each of the key analytical techniques.

Chiral Gas Chromatography (GC-FID)

Chiral GC is a powerful technique for the separation and quantification of enantiomers of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Chiral Stationary Phase: A fused silica capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., a derivative of β-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Oven Temperature Program: An initial temperature of 70°C held for 1 minute, followed by a ramp of 2.0 °C/min to 150 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 1:50.

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable solvent such as methanol or dichloromethane to a final concentration of approximately 1 mg/mL.

Data Analysis:

  • The enantiomeric purity is determined by calculating the peak area percentage of the (S)- and (R)-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for the enantioselective analysis of a broad range of compounds, including chiral alcohols.

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of n-hexane and a polar modifier like 2-propanol or ethanol. The exact ratio should be optimized for the best resolution. A common starting point is n-hexane/2-propanol (90:10, v/v). For basic compounds, 0.1% diethylamine can be added, and for acidic compounds, 0.1% trifluoroacetic acid may be used.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent or the use of a refractive index detector may be necessary. If derivatized, the detection wavelength will depend on the derivatizing agent used.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of about 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

Data Analysis:

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can be used to determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[3] It relies on the use of a certified internal standard.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 5-10 mg of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃, D₂O) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard, and a 90° pulse angle.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Workflow for Purity Determination

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound, incorporating both chromatographic and spectroscopic techniques.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis and Purity Assessment Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Chiral_GC Chiral GC Analysis Dissolution->Chiral_GC Chiral_HPLC Chiral HPLC Analysis Dissolution->Chiral_HPLC qNMR qNMR Analysis Dissolution->qNMR GC_Data Enantiomeric Purity (GC) Chiral_GC->GC_Data HPLC_Data Enantiomeric & Chemical Purity (HPLC) Chiral_HPLC->HPLC_Data NMR_Data Absolute Purity & Structural Confirmation (qNMR) qNMR->NMR_Data Final_Purity Overall Purity Profile GC_Data->Final_Purity HPLC_Data->Final_Purity NMR_Data->Final_Purity

References

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Enantiomeric Purity in Pharmaceutical Development

(S)-(Tetrahydrofuran-3-yl)methanol is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its specific stereochemistry is often essential for the desired therapeutic effect, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately and reliably determine the enantiomeric purity of this compound and its derivatives is paramount in drug development and quality control.[3][4]

High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is the predominant technique for the enantioselective analysis of chiral compounds.[5][6] This guide provides a comprehensive comparison of chiral HPLC methods for the analysis of this compound, offering insights into experimental design, performance of various stationary phases, and a comparison with alternative analytical approaches.

Core Principles of Chiral HPLC Separation

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase. This transient diastereomeric complex formation leads to different retention times for each enantiomer, enabling their separation and quantification. The choice of the CSP and the mobile phase composition are the most critical factors in achieving successful enantioseparation.[7]

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a wide range of chiral compounds, including alcohols.[8][9] The chiral recognition mechanism of these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.

Experimental Protocol: A Validated Chiral HPLC Method

This section details a robust and validated method for the chiral analysis of (Tetrahydrofuran-3-yl)methanol, providing a step-by-step protocol that ensures reproducibility and accuracy.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or refractive index (RI) detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or a similar amylose-based CSP).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The optimal ratio should be determined empirically but a starting point of 90:10 (v/v) is recommended.

  • Analyte: A solution of racemic (Tetrahydrofuran-3-yl)methanol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Software: Chromatography data acquisition and processing software.

Methodology
  • System Preparation:

    • Equilibrate the Chiralpak® AD-H column with the mobile phase (n-Hexane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Configure the detector (UV at 210 nm, or RI).

  • Sample Analysis:

    • Inject 10 µL of the racemic (Tetrahydrofuran-3-yl)methanol solution.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • Record the chromatogram.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs), selectivity (α), and retention factors (k) for the separation.

G cluster_prep System Preparation cluster_analysis Sample Analysis cluster_data Data Processing prep1 Equilibrate Column (Chiralpak® AD-H) prep2 Set Flow Rate (1.0 mL/min) prep1->prep2 prep3 Set Temperature (25 °C) prep2->prep3 analysis1 Inject Sample (10 µL) prep3->analysis1 analysis2 Run Analysis analysis1->analysis2 data1 Record Chromatogram analysis2->data1 data2 Integrate Peaks data1->data2 data3 Calculate Parameters (Rs, α, k) data2->data3

Caption: Chiral HPLC Analysis Workflow

Performance Comparison of Chiral Stationary Phases

The selection of the appropriate CSP is paramount for achieving optimal separation. Polysaccharide-based columns are often the first choice for screening chiral alcohols.[10] The following table summarizes the expected performance of different types of CSPs for the analysis of small chiral alcohols like (Tetrahydrofuran-3-yl)methanol.

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile Phase (Normal Phase)Expected Resolution (Rs)Key Interaction Mechanisms
Amylose Derivatives Chiralpak® AD, Chiralpak® ASn-Hexane/Isopropanol, n-Hexane/EthanolGood to ExcellentHydrogen bonding, dipole-dipole, inclusion
Cellulose Derivatives Chiralcel® OD, Chiralcel® OJn-Hexane/Isopropanol, n-Hexane/EthanolModerate to GoodHydrogen bonding, dipole-dipole, π-π interactions
Cyclodextrin-Based Cyclobond™Acetonitrile/Methanol/WaterVariableInclusion complexation
Protein-Based Chiral-AGPAqueous buffers with organic modifiersVariableHydrophobic and polar interactions

Note: The performance data is generalized and actual results may vary depending on the specific analyte and optimized conditions.

Comparison with Alternative Analytical Techniques

While chiral HPLC is the gold standard, other techniques can also be employed for the enantioselective analysis of chiral molecules.

TechniquePrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation in the gas phase using a chiral stationary phase.High efficiency, suitable for volatile compounds.Requires derivatization for non-volatile analytes, potential for thermal degradation.
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field with a chiral selector in the buffer.High efficiency, small sample volume, fast analysis.Lower concentration sensitivity, less robust than HPLC.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase with a chiral stationary phase.Fast separations, reduced solvent consumption.Higher initial instrument cost.

G start Need to Analyze This compound? gc Chiral GC start->gc If derivatization is feasible decision Is high throughput and low solvent consumption critical? start->decision hplc Chiral HPLC ce Chiral CE decision->hplc No decision->ce Yes

Caption: Decision Tree for Method Selection

Conclusion

The chiral HPLC method, particularly utilizing polysaccharide-based stationary phases like Chiralpak® AD-H, provides a reliable and robust solution for the enantioselective analysis of this compound. The choice of the mobile phase, typically a mixture of an alkane and an alcohol, is crucial for optimizing the separation. While alternative techniques like chiral GC and CE exist, chiral HPLC remains the preferred method in pharmaceutical settings due to its versatility, reproducibility, and well-established protocols. This guide provides a solid foundation for researchers and drug development professionals to develop and validate accurate chiral separation methods for this important pharmaceutical building block.

References

A Comparative Guide to the Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(Tetrahydrofuran-3-yl)methanol is a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its specific stereochemistry is often essential for the desired biological activity of the final drug molecule. Consequently, the development of efficient, scalable, and cost-effective methods for its enantioselective synthesis is of paramount importance to researchers in the pharmaceutical and fine chemical industries. This guide provides an in-depth comparison of three prominent synthetic strategies: chiral pool synthesis starting from L-malic acid, classical chiral resolution of the racemic alcohol, and biocatalytic kinetic resolution. Each route is evaluated based on its efficacy, scalability, and overall practicality, supported by detailed experimental protocols and comparative data.

Chiral Pool Synthesis: A Stereodefined Pathway from L-Malic Acid

The chiral pool strategy leverages naturally occurring, enantiomerically pure starting materials to construct the target molecule. L-malic acid, a readily available and inexpensive chiral molecule, serves as an excellent starting point for the synthesis of this compound. This multi-step approach ensures the desired stereochemistry is carried through from the beginning.

Causality Behind Experimental Choices

This synthetic route is designed to be robust and scalable, consciously avoiding hazardous and expensive reagents. The initial diesterification of L-malic acid protects the carboxylic acid functionalities and facilitates the subsequent reduction. The choice of a sodium borohydride/lithium chloride system for the reduction of the diester to (S)-1,2,4-butanetriol is a key feature, offering a safer and more cost-effective alternative to pyrophoric reagents like lithium aluminum hydride (LiAlH₄)[1][2]. The final step, an acid-catalyzed cyclization, is a thermodynamically driven process that efficiently forms the desired tetrahydrofuran ring. p-Toluenesulfonic acid is a suitable catalyst for this dehydration and ring-closure reaction[1][2].

Experimental Protocol

Step 1: Esterification of L-Malic Acid to Dimethyl (S)-2-hydroxybutanedioate

In a round-bottom flask, L-malic acid (1.0 eq) is suspended in methanol (approx. 3 volumes). The mixture is cooled to -10°C. Thionyl chloride (2.5 eq) is added dropwise, maintaining the temperature below 0°C. After the addition is complete, the reaction is stirred at room temperature for 4 hours, followed by heating to reflux for 1 hour to ensure complete reaction. The solvent is then removed under reduced pressure. The residue is neutralized with a 20% aqueous sodium carbonate solution to pH 7-8 and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield dimethyl (S)-2-hydroxybutanedioate as a colorless oil[1][2].

Step 2: Reduction to (S)-1,2,4-Butanetriol

Dimethyl (S)-2-hydroxybutanedioate (1.0 eq) is dissolved in ethanol. Sodium borohydride (4.0 eq) and lithium chloride (2.0 eq) are added portion-wise at 0-10°C. The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed. After cooling, the reaction is carefully quenched with an acidic workup to destroy excess borohydride and precipitate inorganic salts. The filtrate is concentrated under reduced pressure to give the crude (S)-1,2,4-butanetriol[3].

Step 3: Cyclization to this compound

The crude (S)-1,2,4-butanetriol is mixed with a catalytic amount of p-toluenesulfonic acid monohydrate. The mixture is heated to a high temperature (around 180-200°C) and the product is distilled under vacuum as it forms. The collected distillate is then purified by a final vacuum distillation to afford this compound as a colorless liquid[1][2].

Chiral_Pool_Synthesis L-Malic_Acid L-Malic Acid Dimethyl_Malate Dimethyl (S)-2-hydroxybutanedioate L-Malic_Acid->Dimethyl_Malate  MeOH, SOCl₂ Butanetriol (S)-1,2,4-Butanetriol Dimethyl_Malate->Butanetriol  NaBH₄, LiCl Final_Product This compound Butanetriol->Final_Product  p-TsOH, Heat

Synthetic Pathway from L-Malic Acid

Classical Chiral Resolution: Separation via Diastereomeric Salt Formation

Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture. This approach involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.

Causality Behind Experimental Choices

This method starts with the readily available racemic (±)-tetrahydrofuran-3-methanol. The key to a successful resolution is the choice of the resolving agent. D-(+)-10-camphorsulfonic acid is an effective resolving agent for alcohols, and its chloride derivative, D-(+)-10-camphorsulfonyl chloride, is used to form diastereomeric sulfonates[4]. The formation of these diastereomers allows for their separation by fractional crystallization. A notable advantage of the described method is a crystallization-induced configuration inversion, which can theoretically lead to a yield greater than the 50% maximum for a standard resolution[4]. The final step involves the cleavage of the sulfonate ester to liberate the desired (S)-alcohol.

Experimental Protocol

Step 1: Synthesis of D-(+)-10-Camphorsulfonyl Chloride

D-(+)-10-Camphorsulfonic acid is reacted with thionyl chloride in an organic solvent under reflux to produce D-(+)-10-camphorsulfonyl chloride[4].

Step 2: Formation and Crystallization of Diastereomeric Esters

Racemic (±)-tetrahydrofuran-3-methanol (1.0 eq) and triethylamine (2.0 eq) are dissolved in an appropriate solvent (e.g., N,N-dimethylformamide). The solution is cooled in an ice bath, and a solution of D-(+)-10-camphorsulfonyl chloride is added dropwise. The reaction is stirred for several hours at room temperature. After an aqueous workup, the crude diastereomeric esters are obtained. The mixture is then allowed to stand for an extended period (24-120 hours) to facilitate crystallization of the desired diastereomer[4].

Step 3: Liberation of this compound

The crystallized tetrahydrofuran-3-methyl camphorsulfonate is dissolved in a suitable solvent like tetrahydrofuran. A dissociation agent, such as sodium hydride and benzyl alcohol, is added, and the mixture is stirred at room temperature for 24-72 hours. After quenching and purification by column chromatography, (S)-(+)-tetrahydrofuran-3-methanol is obtained as a colorless, transparent liquid[4].

Chiral_Resolution Racemic_Alcohol (±)-(Tetrahydrofuran-3-yl)methanol Diastereomeric_Esters Diastereomeric Camphorsulfonate Esters Racemic_Alcohol->Diastereomeric_Esters  D-(+)-10-camphorsulfonyl chloride, Et₃N Crystallized_Ester Crystallized (S)-Ester Diastereomeric_Esters->Crystallized_Ester  Crystallization Final_Product This compound Crystallized_Ester->Final_Product  Dissociation Agent

Classical Chiral Resolution Pathway

Biocatalytic Kinetic Resolution: The Green Chemistry Approach

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. Lipases are a class of enzymes that are particularly effective for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.

Causality Behind Experimental Choices

Enzymatic kinetic resolution relies on the principle that one enantiomer of a racemic substrate reacts significantly faster than the other in the presence of a chiral catalyst, in this case, an enzyme. For the resolution of (±)-tetrahydrofuran-3-methanol, a lipase such as Candida antarctica lipase B (CALB) is an excellent candidate due to its broad substrate scope and high enantioselectivity[5]. The reaction involves the acylation of the alcohol with an acyl donor, typically a vinyl ester like vinyl acetate, which makes the reaction essentially irreversible. The choice of solvent is also critical to ensure optimal enzyme activity and selectivity.

Experimental Protocol

Step 1: Racemic (±)-(Tetrahydrofuran-3-yl)methanol Synthesis

A racemic mixture of (±)-(Tetrahydrofuran-3-yl)methanol is required as the starting material. This can be synthesized through various standard organic chemistry methods, such as the reduction of tetrahydrofuran-3-carboxylic acid.

Step 2: Lipase-Catalyzed Enantioselective Acylation

Racemic (±)-(tetrahydrofuran-3-yl)methanol (1.0 eq) is dissolved in an organic solvent (e.g., tert-butyl methyl ether). Immobilized Candida antarctica lipase B (e.g., Novozym 435) is added to the solution. Vinyl acetate (2.0-5.0 eq) is then added, and the suspension is stirred at a controlled temperature (e.g., 30°C). The reaction progress is monitored by chiral HPLC or GC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (R)-alcohol and the acylated (S)-product.

Step 3: Separation and Deprotection

The enzyme is removed by filtration. The filtrate, containing the unreacted (R)-alcohol and the (S)-acetate, is concentrated. The two compounds are then separated by column chromatography. The enantiomerically enriched (S)-acetate is then hydrolyzed (e.g., using potassium carbonate in methanol) to yield the desired this compound.

Biocatalytic_Resolution Racemic_Alcohol (±)-(Tetrahydrofuran-3-yl)methanol Separation Mixture of (R)-Alcohol and (S)-Acetate Racemic_Alcohol->Separation  Lipase (CALB), Vinyl Acetate S_Acetate (S)-Acetate Separation->S_Acetate  Chromatography Final_Product This compound S_Acetate->Final_Product  Hydrolysis

Biocatalytic Kinetic Resolution Pathway

Comparative Analysis of Synthetic Routes

FeatureChiral Pool Synthesis (from L-Malic Acid)Classical Chiral ResolutionBiocatalytic Kinetic Resolution
Starting Material L-Malic Acid (enantiopure, readily available, inexpensive)[6]Racemic (±)-(Tetrahydrofuran-3-yl)methanolRacemic (±)-(Tetrahydrofuran-3-yl)methanol
Overall Yield Moderate (multi-step synthesis)Potentially > 50% (with configuration inversion)[4], but typically limited to <50%Theoretically max. 50% for the desired enantiomer
Enantiomeric Excess (ee%) High (stereochemistry is pre-defined)High (dependent on crystallization efficiency)Very High (>99% is achievable)
Key Reagents SOCl₂, NaBH₄, LiCl, p-TsOH[1][2]D-(+)-10-camphorsulfonyl chloride, Et₃N, dissociation agent[4]Lipase (e.g., CALB), vinyl acetate
Scalability Good; avoids highly hazardous reagents[1]Moderate; large scale crystallization can be challengingGood; enzymes are effective in small quantities and can be immobilized and reused
Safety & Environmental Uses some corrosive reagents (SOCl₂, p-TsOH) but avoids pyrophoricsUses a chiral auxiliary which may need to be recovered"Green" approach; mild conditions, biodegradable catalyst
Cost-Effectiveness Potentially high due to inexpensive starting material[6]Can be costly due to the resolving agent and potential for lower yieldsCan be cost-effective, especially if the enzyme is recycled. Cost of the enzyme is a factor.[7]
Pros - Stereochemically defined from the start- Inexpensive starting material- Avoids highly hazardous reagents- Can achieve high ee%- Potential for >50% yield with inversion- High enantioselectivity- Mild reaction conditions- Environmentally friendly
Cons - Multi-step process- Can have moderate overall yield- Maximum 50% yield without inversion- Separation of diastereomers can be difficult- Cost of resolving agent- Maximum 50% yield of the desired enantiomer- Requires separation of product and unreacted starting material- Enzyme cost and stability can be a factor

Conclusion

The choice of the optimal synthetic route to this compound depends heavily on the specific requirements of the project, including scale, cost constraints, and available expertise.

  • The chiral pool synthesis from L-malic acid is an excellent choice for large-scale production where a stereochemically defined and robust process is required, and the cost of the starting material is a significant driver.

  • Classical chiral resolution remains a viable option, particularly if the crystallization process with configuration inversion can be optimized to deliver yields greater than 50%. However, it may be less economical on a very large scale due to the cost of the resolving agent and the potential for yield loss during separation.

  • Biocatalytic kinetic resolution represents a modern, "green" alternative that can provide exceptionally high enantiomeric purity. While the theoretical maximum yield is 50%, the mild reaction conditions and the potential for enzyme recycling make it an attractive option, especially for the synthesis of high-value pharmaceutical intermediates where enantiopurity is paramount.

Ultimately, a thorough process development and cost analysis should be conducted for the most promising routes to determine the most suitable method for a given application.

References

A Comparative Guide to the Biological Activities of (S)- and (R)-(Tetrahydrofuran-3-yl)methanol in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Biological Systems

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates its biological activity. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even detrimental. This guide provides a comprehensive comparison of the (S)- and (R)-enantiomers of (Tetrahydrofuran-3-yl)methanol, two chiral building blocks of significant interest in medicinal chemistry.

Tetrahydrofuran (THF) moieties are integral components of numerous biologically active natural products and synthetic drugs, including potent HIV protease inhibitors like Darunavir. The specific stereochemistry of these THF derivatives is often crucial for their efficacy. While direct comparative biological data for (S)- and (R)-(Tetrahydrofuran-3-yl)methanol is not extensively documented in publicly available literature, this guide will synthesize the foundational principles of stereoselectivity, provide methods for obtaining the pure enantiomers, and present detailed experimental protocols to enable researchers to conduct their own comparative studies. Understanding the differential behavior of these enantiomers is essential for advancing the rational design of novel therapeutics.

Enantioselective Synthesis and Chiral Separation: Obtaining Pure (S)- and (R)-(Tetrahydrofuran-3-yl)methanol

A prerequisite for any comparative biological evaluation is the availability of enantiomerically pure compounds. Several strategies can be employed for the synthesis and separation of (S)- and (R)-(Tetrahydrofuran-3-yl)methanol.

Enantioselective Synthesis

The asymmetric synthesis of chiral tetrahydrofurans is a well-established field in organic chemistry. Various methods, including catalytic asymmetric reactions, are available to produce the desired enantiomer with high purity.

One approach involves the use of chiral catalysts to direct the stereochemical outcome of a reaction. For instance, a sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols can produce highly substituted tetrahydrofuran derivatives with excellent enantioselectivities (up to 97% ee)[1]. While this method produces more complex derivatives, the underlying principles can be adapted for the synthesis of simpler structures like (Tetrahydrofuran-3-yl)methanol.

Another synthetic route to (S)-(+)-(Tetrahydrofuran-3-yl)methanol is detailed in a patent, which describes a method involving the reaction of D-(+)-10-camphorsulfonic acid with thionyl chloride to form D-(+)-10-camphor sulfonyl chloride. This is then reacted with racemic (Tetrahydrofuran-3-yl)methanol to form diastereomeric esters. Through crystallization and subsequent dissociation, the (S)-(+)-enantiomer can be obtained in high purity[2]. A similar strategy employing L-(-)-10-camphorsulfonic acid would be expected to yield the (R)-(-)-enantiomer.

Chiral Separation of Racemic Mixtures

For researchers starting with a racemic mixture of (Tetrahydrofuran-3-yl)methanol, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separation. The choice of the chiral stationary phase (CSP) is critical for achieving good resolution between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of racemic compounds[3].

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Screen a variety of chiral columns, such as those with cellulose or amylose-based stationary phases.

  • Mobile Phase Optimization: Begin with a standard mobile phase, such as a mixture of n-hexane and isopropanol. The ratio can be adjusted to optimize the separation. For polar compounds, a polar organic or reversed-phase method may be more suitable[4].

  • Flow Rate and Detection: Use a flow rate appropriate for the column dimensions and a UV detector to monitor the elution of the enantiomers.

  • Fraction Collection: Once separation is achieved, collect the fractions corresponding to each enantiomer.

  • Purity Analysis: Assess the enantiomeric purity of the collected fractions using analytical chiral HPLC.

Comparative Biological Evaluation: Unveiling Stereoselective Effects

The central thesis of this guide is that the (S)- and (R)-enantiomers of (Tetrahydrofuran-3-yl)methanol are likely to exhibit different biological activities. This is based on the well-established principle of stereoselectivity in drug-target interactions. For example, in a study of flexible polyether P2 ligands for HIV protease, the (R)-stereoisomer of a bis-THF containing inhibitor showed a sixfold increase in antiviral activity compared to its (S)-counterpart. This highlights the profound impact of stereochemistry on biological function.

To systematically investigate these potential differences for (S)- and (R)-(Tetrahydrofuran-3-yl)methanol, a series of in vitro and in vivo studies should be conducted.

In Vitro Cytotoxicity Assessment

A fundamental step in characterizing any new chemical entity is to assess its potential toxicity to cells. The MTT assay is a widely used colorimetric method to determine cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cell lines (e.g., a cancer cell line like HeLa and a non-cancerous cell line like HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the (S)- and (R)-enantiomers (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each enantiomer.

Data Presentation: Hypothetical Cytotoxicity Data

EnantiomerCell LineIncubation Time (h)IC50 (µM)
(S)-(Tetrahydrofuran-3-yl)methanolHeLa4850
(R)-(Tetrahydrofuran-3-yl)methanolHeLa48>100
This compoundHEK29348>100
(R)-(Tetrahydrofuran-3-yl)methanolHEK29348>100
Enzyme Inhibition Assays

Given the prevalence of the THF moiety in enzyme inhibitors, it is plausible that one or both enantiomers of (Tetrahydrofuran-3-yl)methanol could exhibit inhibitory activity against specific enzymes. The choice of enzyme will depend on the therapeutic area of interest. For example, if investigating potential anti-inflammatory effects, cyclooxygenase (COX) enzymes would be relevant targets.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the (S)- and (R)-enantiomers.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the enantiomers and determine the IC50 value.

Diagram: Generalized Workflow for Comparing Enantiomer Bioactivity

G cluster_0 Compound Preparation cluster_1 Biological Evaluation cluster_2 Data Analysis & Comparison racemate Racemic (Tetrahydrofuran-3-yl)methanol separation Chiral Separation (e.g., HPLC) racemate->separation enantiomer_S (S)-Enantiomer separation->enantiomer_S enantiomer_R (R)-Enantiomer separation->enantiomer_R cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) enantiomer_S->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays enantiomer_S->enzyme_inhibition pharmacokinetics Pharmacokinetic Profiling (In Vitro/In Vivo) enantiomer_S->pharmacokinetics enantiomer_R->cytotoxicity enantiomer_R->enzyme_inhibition enantiomer_R->pharmacokinetics data_analysis Determine IC50, ADME Parameters cytotoxicity->data_analysis enzyme_inhibition->data_analysis pharmacokinetics->data_analysis comparison Compare Potency, Selectivity, and PK/PD Profiles data_analysis->comparison

Caption: A generalized workflow for the comparative biological evaluation of (S)- and (R)-(Tetrahydrofuran-3-yl)methanol.

Pharmacokinetic Profiling

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. Enantiomers can exhibit significant differences in their pharmacokinetic profiles. For example, one enantiomer may be metabolized more rapidly than the other, leading to a shorter duration of action.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Microsome Incubation: Incubate the (S)- and (R)-enantiomers separately with liver microsomes (from human or other species) in the presence of NADPH.

  • Time-Point Sampling: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each enantiomer.

Data Presentation: Hypothetical Metabolic Stability Data

EnantiomerSpeciesIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundHuman Liver Microsomes6010
(R)-(Tetrahydrofuran-3-yl)methanolHuman Liver Microsomes2035

Conclusion: The Imperative of Stereochemical Investigation

The principles of medicinal chemistry and pharmacology strongly suggest that the (S)- and (R)-enantiomers of (Tetrahydrofuran-3-yl)methanol will exhibit distinct biological profiles. While direct comparative data may be limited, this guide provides the necessary framework for researchers to conduct their own comprehensive evaluations. By elucidating the stereoselective cytotoxicity, enzyme inhibition, and pharmacokinetic properties of these chiral building blocks, the scientific community can make more informed decisions in the design and development of novel, safer, and more effective therapeutics. The provided experimental protocols serve as a starting point for these critical investigations, paving the way for a deeper understanding of the role of chirality in biological systems.

References

A Senior Application Scientist's Guide to Catalytic Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive comparative analysis of catalytic systems for the synthesis of (S)-(Tetrahydrofuran-3-yl)methanol. This chiral building block is a crucial intermediate in the pharmaceutical industry, valued for its role in constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] Its synthesis demands high stereocontrol, making the choice of catalyst paramount to achieving the desired efficacy and purity.

This guide moves beyond a simple listing of methods. It is designed to provide researchers, chemists, and process development professionals with a deep, mechanistic understanding of the available catalytic strategies. We will dissect the causality behind experimental choices, evaluate the strengths and limitations of each approach, and present the data necessary to make informed decisions for your specific research and development needs.

The primary routes to optically pure this compound involve the asymmetric reduction of a prochiral ketone precursor, tetrahydrofuran-3-one. We will explore and compare three dominant catalytic paradigms:

  • Homogeneous Asymmetric Hydrogenation using transition metal complexes.

  • Biocatalytic Reduction employing isolated enzymes or whole-cell systems.

  • Chiral Pool Synthesis , starting from naturally occurring chiral molecules.

Our analysis will focus on key performance indicators: enantioselectivity (ee%), diastereoselectivity (dr), yield, catalyst loading (S/C ratio), and overall process efficiency.

Homogeneous Catalysis: The Power of Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of prochiral ketones is a robust and widely adopted method for producing chiral secondary alcohols.[2] This strategy relies on a chiral catalyst, typically a transition metal complexed with chiral ligands, to stereoselectively deliver hydrogen to one face of the ketone.

Ruthenium-Based Catalysts

Ruthenium complexes, particularly those featuring chiral diphosphine and diamine ligands, are the workhorses of asymmetric ketone hydrogenation.[3] Catalysts based on ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamines such as DPEN (1,2-diphenylethylenediamine) create a highly structured chiral environment around the metal center.[3]

Mechanism of Action: The catalytic cycle generally involves the formation of a ruthenium hydride species. The ketone substrate coordinates to this complex, and the chiral ligands force a specific orientation. This geometric constraint ensures that hydride transfer occurs preferentially to one prochiral face of the carbonyl, establishing the desired stereocenter.[3]

Asymmetric_Hydrogenation_Cycle cluster_0 Catalytic Cycle Precatalyst [RuCl2(L)(L')] Active_Catalyst [RuH(L)(L')]+ Precatalyst->Active_Catalyst Activation (Base, H2) Substrate_Complex [RuH(L)(L')(Ketone)]+ Active_Catalyst->Substrate_Complex Ketone Coordination Product_Complex [Ru(Alcohol)(L)(L')]+ Substrate_Complex->Product_Complex Hydride Transfer (Stereodetermining Step) Product_Complex->Active_Catalyst Product Release

Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Performance Insights: For the reduction of cyclic ketones analogous to tetrahydrofuran-3-one, Ru-based catalysts consistently deliver high performance.

  • Enantioselectivity: Excellent enantiomeric excesses, often exceeding 99% ee, are achievable.[4]

  • Activity: These catalysts are highly active, allowing for low catalyst loadings (S/C ratios can be as high as 2.4 million for some substrates) and modest hydrogen pressures.[2]

  • Substrate Scope: While highly effective for many ketones, performance can be sensitive to substituents near the carbonyl group. Optimization of ligands and reaction conditions is often necessary.

Rhodium and Iridium-Based Catalysts

Rhodium and Iridium complexes are also powerful catalysts for asymmetric hydrogenation. While often used for hydrogenating olefins and furans, they are competent for ketone reduction.[5][6] Iridium complexes with chiral pyridine-phosphinite ligands, for instance, have shown excellent efficiency in the asymmetric hydrogenation of furan rings to form chiral tetrahydrofurans.[6] Transfer hydrogenation, which uses hydrogen donors like isopropanol or formic acid instead of H₂ gas, is another common application for these metals.[7]

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Precursor Preparation: A chiral Ru, Rh, or Ir complex (e.g., [(R,R)TsDPENRu(cymene)Cl]) is dissolved in an appropriate solvent.

  • Reaction Setup: The prochiral ketone (tetrahydrofuran-3-one) and a hydrogen donor (e.g., a formic acid/triethylamine azeotrope or isopropanol) are added to a reaction vessel under an inert atmosphere.[8]

  • Initiation: The catalyst solution is introduced to the ketone mixture.

  • Reaction: The reaction is stirred at a controlled temperature until completion, monitored by techniques like GC or HPLC.

  • Workup & Purification: The reaction is quenched, and the product, this compound, is isolated and purified, typically through chromatography.

Biocatalysis: The Precision of Enzymes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis.[9] For the synthesis of chiral alcohols, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the enzymes of choice. These enzymes use a nicotinamide cofactor (such as NADH or NADPH) to deliver a hydride to the ketone with near-perfect stereocontrol.[2]

Causality of Biocatalytic Selectivity: The high selectivity of enzymes stems from their complex, three-dimensional active site. The substrate (tetrahydrofuran-3-one) is precisely oriented within this chiral pocket through a series of non-covalent interactions (hydrogen bonding, hydrophobic interactions, etc.). This locks the molecule into a single conformation, exposing only one face of the carbonyl to the cofactor for reduction.

Biocatalytic_Reduction cluster_0 Enzymatic Reduction cluster_1 Cofactor Regeneration Ketone Tetrahydrofuran-3-one Enzyme KRED/ADH Active Site Substrate Binding Ketone->Enzyme:f1 Binding Cofactor_Oxidized NAD(P)+ Alcohol (S)-Alcohol Product Enzyme->Alcohol Product Release Cofactor_Reduced NAD(P)H Cofactor_Reduced->Enzyme:f0 Hydride Donor Regen_Enzyme GDH or IPA (Glucose or Isopropanol) Cofactor_Oxidized->Regen_Enzyme Recycling Regen_Enzyme->Cofactor_Reduced

Caption: Workflow for biocatalytic reduction with cofactor regeneration.

Performance Insights:

  • Enantioselectivity: Biocatalysis is the gold standard for selectivity, routinely achieving >99.9% ee.[10]

  • Reaction Conditions: Reactions are performed under mild, environmentally benign conditions (room temperature, neutral pH, aqueous media).[9]

  • Cofactor Recycling: The primary economic and practical challenge is the high cost of the nicotinamide cofactor. An efficient cofactor regeneration system is essential for large-scale synthesis. Common methods include using a second enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), or using a sacrificial alcohol like isopropanol.[2]

  • Enzyme Screening: A significant upfront investment in screening a library of different KREDs may be required to find an enzyme with optimal activity and selectivity for the specific substrate.

Chiral Pool Synthesis: An Alternative Pathway

Instead of creating the stereocenter, this approach utilizes a readily available and inexpensive chiral starting material that already contains the required stereochemistry. L-malic acid is a common starting material for the synthesis of (S)-(3)-hydroxytetrahydrofuran.[11]

Synthetic Workflow:

  • Esterification: L-malic acid is first converted to its dimethyl ester.

  • Reduction: The diester is reduced to 1,2,4-butanetriol. This step is critical and avoids the use of hazardous reagents like lithium aluminum hydride by employing safer borohydride-based reduction systems.[11]

  • Cyclization: The resulting triol undergoes an acid-catalyzed intramolecular cyclization at high temperature to yield the final product, this compound.[11]

Chiral_Pool_Synthesis Start L-Malic Acid (Chiral Pool) Ester L-Dimethyl Malate Start->Ester Esterification (MeOH, SOCl2) Triol 1,2,4-Butanetriol Ester->Triol Reduction (LiCl/Borohydride) Product This compound Triol->Product Cyclization (p-TSA, Heat)

Caption: Synthesis of the target molecule from the chiral pool.

Performance Insights:

  • Stereocontrol: The stereochemistry is inherent to the starting material, guaranteeing a high enantiomeric purity of the final product.

  • Process Safety & Scalability: This route can be designed to avoid pyrophoric and expensive reagents, making it more amenable to large-scale production.[11]

  • Atom Economy: This multi-step synthesis may have lower overall atom economy compared to a direct asymmetric reduction.

Comparative Summary and Recommendations

Catalyst / MethodEnantioselectivity (ee%)YieldCatalyst Loading (S/C)Key AdvantagesKey Challenges
Ru-based Homogeneous Typically >95%, often >99%[4]High1,000 - 1,000,000+[2]High activity, broad applicability, well-understood mechanisms.[3]Cost of precious metals and ligands, potential for metal contamination in product.
Biocatalysis (KREDs) >99.9%[10]Good to ExcellentN/A (Enzyme loading)Unmatched selectivity, green reaction conditions, high substrate concentrations possible.[9][10]Cost of cofactor and regeneration system, need for enzyme screening and development.[2]
Chiral Pool Synthesis >99% (Inherent)Moderate to GoodN/A (Stoichiometric reagents)Avoids creating a stereocenter, potentially safer and cheaper reagents for scale-up.[11]Multi-step process, lower atom economy, dependent on availability of starting material.
Choosing the Right Catalyst: A Field-Proven Perspective
  • For Early-Stage R&D and Rapid Screening: Homogeneous catalysis offers the fastest path to obtaining chiral material. A well-chosen Ru-based catalyst system is likely to provide high ee and yield with minimal optimization, facilitating rapid proof-of-concept studies.

  • For Process Development and Large-Scale Manufacturing: Biocatalysis is increasingly the preferred method. While requiring a larger initial investment in enzyme development, the benefits of superior selectivity, milder conditions, reduced waste, and elimination of toxic metal catalysts provide a significant long-term economic and environmental advantage.[9]

  • When a Precursor Ketone is Unstable or Inaccessible: Chiral pool synthesis provides a reliable alternative. If tetrahydrofuran-3-one is difficult to synthesize or handle, starting from L-malic acid circumvents this issue entirely, offering a robust, albeit longer, synthetic route.[11]

Ultimately, the optimal catalytic system depends on the specific constraints and goals of your project, including scale, budget, timeline, and purity requirements. This guide provides the foundational data and mechanistic rationale to confidently navigate these choices and accelerate your path to success.

References

A Comparative Guide to Greener Solvents in the Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the push for sustainable practices is reshaping chemical synthesis. The choice of solvent, a critical component in reaction pathways, is a key area for environmental improvement. This guide provides a comparative analysis of greener alternatives to conventional solvents used in the synthesis of (S)-(Tetrahydrofuran-3-yl)methanol, a valuable chiral intermediate in pharmaceuticals. We present a data-driven comparison, detailed experimental protocols, and a workflow for selecting sustainable solvents.

The conventional synthesis of this compound often starts from L-malic acid and typically involves solvents such as methanol and tetrahydrofuran (THF), with dichloromethane (DCM) also being a common solvent in related synthetic steps.[1][2][3][4] While effective, these petroleum-derived solvents raise environmental and health concerns, prompting the search for safer, bio-based alternatives.[5][6]

Promising greener alternatives include 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Cyrene.[7][8][9] These solvents, derived from renewable feedstocks, offer significant advantages in terms of reduced toxicity, better environmental profiles, and in some cases, improved reaction performance.[4][7][9]

Comparative Analysis of Solvents

The following table summarizes the key properties and performance indicators of conventional solvents versus their greener alternatives. The data is compiled from various studies on solvent properties and their use in relevant chemical transformations.

Solvent Source Boiling Point (°C) Water Solubility Key Advantages Key Disadvantages Relevant Applications in Synthesis
Dichloromethane (DCM) Petroleum-based401.3 g/100 mLEffective solvent for a wide range of compoundsSuspected carcinogen, high volatility, environmentally persistent[4]Extractions, chromatography, various reactions
Tetrahydrofuran (THF) Petroleum-based66MiscibleGood solvent for polar and non-polar compounds, forms stable complexes with metal ionsForms explosive peroxides, derived from non-renewable resourcesGrignard reactions, reductions, polymer synthesis
Methanol Primarily fossil fuels65MiscibleGood solvent for polar compounds, relatively inexpensiveToxic, flammableEsterification, reagent in various reactions[1]
2-Methyltetrahydrofuran (2-MeTHF) Renewable (corncobs, bagasse)[8]8014 g/100 mL at 23°CHigher boiling point than THF, lower peroxide formation, easy separation from water, renewable sourceCan be more expensive than traditional solventsAlternative to THF and DCM in organometallic reactions, reductions, and biphasic reactions[4]
Cyclopentyl methyl ether (CPME) Petroleum-based (synthesis can be from biomass)[7][8]1061.1 g/100 mLHigh boiling point, low peroxide formation, stable to bases and nucleophiles, hydrophobic[8][10]Can be more expensive than traditional solventsAlternative to THF, MTBE, and 1,4-dioxane[8]
Cyrene (dihydrolevoglucosenone) Renewable (cellulose)[7]227MiscibleHigh boiling point, biodegradable, low toxicity, renewable source[7]High viscosity, potential for decomposition at high temperaturesDipolar aprotic solvent alternative to NMP and DMF[11]

Experimental Protocols

Conventional Synthesis of this compound from L-Malic Acid

This protocol is adapted from established patent literature.[1][12]

Step 1: Esterification of L-Malic Acid

  • To a reaction flask containing 280 mL of methanol, add 168 g (1.25 mol) of L-malic acid and cool the mixture to 0°C.

  • Slowly add 202 mL of thionyl chloride, maintaining the temperature below 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Evaporate the methanol at 40-45°C to obtain crude (S)-dimethyl malate.

Step 2: Reduction to (S)-1,2,4-Butanetriol

  • The crude (S)-dimethyl malate is subjected to reduction using a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol. The specific conditions for this reduction can vary. A described method involves the use of a LiCl/borohydride/lower alcohol system.[12]

Step 3: Cyclodehydration to this compound

  • The resulting (S)-1,2,4-butanetriol is cyclized at high temperatures (180-220°C) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) to yield this compound.[2][12]

General Protocol for Solvent Replacement in Organic Synthesis

This protocol provides a general workflow for substituting a conventional solvent like DCM or THF with a greener alternative such as 2-MeTHF or CPME.[4]

1. Solvent Selection and Initial Screening:

  • Based on the reaction type (e.g., reduction, organometallic), select a suitable greener solvent from the comparison table.

  • Consider the solubility of reactants and reagents in the chosen solvent.

  • Run small-scale test reactions to evaluate the feasibility and performance of the new solvent.

2. Reaction Setup and Execution:

  • Use standard laboratory glassware for organic synthesis.

  • Substitute the conventional solvent with the chosen greener alternative in the same volume or concentration as the original procedure.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS).

3. Optimization:

  • Adjust reaction parameters such as temperature, reaction time, and catalyst loading to optimize the yield and purity of the product. Greener solvents may have different physical properties (e.g., boiling point) that necessitate procedural changes.

4. Work-up and Purification:

  • Develop a suitable work-up procedure. For solvents with limited water miscibility like 2-MeTHF and CPME, aqueous extraction and separation are often simplified.[10]

  • Purify the product using standard techniques such as distillation or chromatography.

Workflow for Greener Solvent Selection

The following diagram illustrates a logical workflow for selecting a greener solvent alternative in a chemical synthesis process.

Greener_Solvent_Selection_Workflow start Identify Conventional Solvent in Synthesis assess_hazards Assess Environmental and Health Hazards start->assess_hazards research_alternatives Research Greener Solvent Alternatives (e.g., 2-MeTHF, CPME, Cyrene) assess_hazards->research_alternatives evaluate_properties Evaluate Physicochemical Properties (Solubility, BP, etc.) research_alternatives->evaluate_properties small_scale_test Perform Small-Scale Test Reactions evaluate_properties->small_scale_test analyze_results Analyze Results (Yield, Purity, Reaction Time) small_scale_test->analyze_results decision Viable Alternative? analyze_results->decision optimize Optimize Reaction Conditions scale_up Scale-Up Synthesis optimize->scale_up end Implement Greener Solvent scale_up->end decision->optimize Yes reject Re-evaluate Alternatives decision->reject No reject->research_alternatives

Caption: Workflow for the selection and implementation of a greener solvent.

References

A Comparative Guide to the Bio-Performance of (S)-(Tetrahydrofuran-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Tetrahydrofuran Scaffold in Modern Drug Discovery

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs.[1][2] Its utility stems from its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions with biological targets.[3] The specific stereoisomer, (S)-(Tetrahydrofuran-3-yl)methanol, serves as a crucial chiral building block for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[4] This guide provides a comprehensive framework for benchmarking the performance of novel this compound derivatives in a panel of robust bioassays. By presenting standardized protocols and comparative data, we aim to empower researchers in drug discovery to make informed decisions in lead optimization and candidate selection.

The tetrahydrofuran ring's oxygen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets.[3] Furthermore, the stereochemistry at the 3-position of the ring allows for precise spatial orientation of substituents, which can significantly impact binding affinity and selectivity. This guide will explore how modifications to the this compound core can be systematically evaluated to understand their impact on biological activity.

Experimental Design: A Multi-Faceted Approach to Performance Benchmarking

To provide a holistic assessment of a compound's biological performance, a multi-assay strategy is indispensable. This guide focuses on three key areas of in vitro pharmacology: target engagement, cellular activity, and general cytotoxicity. The selection of specific assays is driven by the common therapeutic targets for which THF-containing molecules have shown promise, including G-protein coupled receptors (GPCRs) and kinases.[5][6][7]

Rationale for Assay Selection:
  • Target Engagement (Radioligand Binding Assay): To quantify the direct interaction of a compound with its intended molecular target, a radioligand binding assay is the gold standard.[8][9] This assay measures the affinity (Ki) of a test compound for a receptor by competing with a radiolabeled ligand.[8]

  • Cellular Functional Assay (GPCR - cAMP Determination & Kinase - Phosphorylation Assay): Demonstrating that a compound not only binds to its target but also elicits a functional response in a cellular context is crucial. For GPCRs, this is often measured by changes in second messenger levels, such as cyclic AMP (cAMP).[10][11] For kinases, the inhibition of substrate phosphorylation is a direct measure of functional activity.[6][12]

  • Cell Viability and Cytotoxicity (MTT Assay): It is essential to distinguish between specific on-target effects and general cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14] This allows for the determination of a therapeutic window for the test compounds.

Experimental Workflows & Protocols

A generalized workflow for benchmarking the performance of this compound derivatives is depicted below. This workflow ensures a systematic evaluation from target binding to cellular effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & Toxicity A Compound Synthesis & Purification B Radioligand Binding Assay (Target Engagement) A->B Test Derivatives C GPCR Functional Assay (cAMP Measurement) B->C Active Compounds D Kinase Functional Assay (Phosphorylation) B->D Active Compounds E Cell Viability Assay (MTT Assay) C->E D->E F Data Analysis & SAR Interpretation E->F

Caption: High-level experimental workflow for benchmarking this compound derivatives.

Detailed Protocol 1: Radioligand Binding Assay

This protocol is adapted from standard methodologies for competitive binding assays.[8][15]

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor.

  • Test compounds (derivatives of this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.

  • Incubate the plate for a specified time at a controlled temperature to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[15]

Detailed Protocol 2: GPCR Functional Assay (cAMP Measurement)

This protocol is based on commercially available cAMP assay kits.[10][11]

Objective: To measure the effect of test compounds on the intracellular levels of cAMP, a key second messenger in many GPCR signaling pathways.

Materials:

  • Cells expressing the target GPCR.

  • Test compounds.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., luminescence-based).

  • Cell culture medium and reagents.

  • White, opaque 96-well microplates.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with the test compounds at various concentrations for a specified period.

  • For antagonist mode, pre-incubate with the test compound before stimulating with a known agonist.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Detailed Protocol 3: Kinase Inhibition Assay

This protocol outlines a general procedure for a biochemical kinase assay.[6][16]

Objective: To determine the ability of test compounds to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase enzyme.

  • Kinase substrate (peptide or protein).

  • ATP (adenosine triphosphate).

  • Test compounds.

  • Kinase assay buffer.

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™).

  • 96-well or 384-well microplates.

  • Plate reader (e.g., luminometer, fluorometer).

Procedure:

  • In a microplate, add the kinase enzyme, the test compound at various concentrations, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specific time.

  • Stop the reaction and add the detection reagent to quantify the amount of phosphorylated substrate or ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Detailed Protocol 4: Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability.[13][17]

Objective: To evaluate the cytotoxic effects of the test compounds on a relevant cell line.

Materials:

  • Cell line (e.g., HEK293, HeLa).

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the CC50 (the concentration of the compound that causes 50% cell death).

Data Presentation and Interpretation

The quantitative data generated from these bioassays should be summarized in a clear and concise tabular format for easy comparison of the this compound derivatives.

Table 1: Comparative Performance of this compound Derivatives

Compound IDTargetBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Cell Viability (CC50, µM)Selectivity Index (CC50/IC50)
Parent Scaffold Target X>10,000>10,000>100-
Derivative A Target X5012085708
Derivative B Target X1535>100>2857
Derivative C Target X2506005083
Control Drug Target X1025753000

Interpreting the Data:

  • Binding Affinity (Ki): A lower Ki value indicates a higher binding affinity of the compound for the target.

  • Functional Activity (IC50/EC50): A lower IC50 or EC50 value signifies greater potency in modulating the target's function.

  • Cell Viability (CC50): A higher CC50 value indicates lower cytotoxicity.

  • Selectivity Index: This is a critical parameter calculated as the ratio of cytotoxicity (CC50) to functional activity (IC50). A higher selectivity index is desirable, as it suggests that the compound's therapeutic effect occurs at concentrations well below those that cause cell death.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The true power of this benchmarking approach lies in the ability to correlate structural modifications of the this compound scaffold with changes in biological activity. For example, the introduction of a specific substituent at the 5-position of the methanol group might lead to a significant increase in binding affinity for a particular kinase. This information is invaluable for guiding the next round of chemical synthesis and optimization.

A key aspect of SAR analysis is understanding the underlying molecular interactions. For instance, if a derivative with a hydrogen bond donor at a specific position shows enhanced activity, it suggests a potential hydrogen bond interaction with a key residue in the target's binding pocket.

SAR cluster_0 Chemical Modification cluster_1 Performance Metrics cluster_2 Interpretation A This compound Core R-group Modification B Binding Affinity (Ki) Functional Potency (IC50) Cytotoxicity (CC50) A:f1->B:f0 Impacts A:f1->B:f1 Impacts A:f1->B:f2 Impacts C Structure-Activity Relationship (SAR) Lead Optimization Strategy B->C:f0 Informs C:f0->C:f1 Guides

Caption: Logical relationship between chemical modification, performance metrics, and SAR interpretation.

Conclusion: A Roadmap for Rational Drug Design

This guide provides a robust and comprehensive framework for benchmarking the performance of this compound derivatives in key bioassays. By systematically evaluating target engagement, functional activity, and cytotoxicity, researchers can gain critical insights into the structure-activity relationships of their compounds. This data-driven approach is essential for the rational design and optimization of novel therapeutics based on this versatile and valuable chemical scaffold. The provided protocols and data interpretation guidelines are intended to serve as a valuable resource for scientists and drug development professionals, ultimately accelerating the discovery of new and effective medicines.

References

A Comparative Guide to (S)-(Tetrahydrofuran-3-yl)methanol Analogs in HIV-1 Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (S)-(Tetrahydrofuran-3-yl)methanol analogs as inhibitors of HIV-1 protease. The data presented herein is compiled from publicly available research and aims to offer an objective overview of the performance of these compounds, supported by experimental data and detailed protocols.

Introduction to this compound in HIV-1 Protease Inhibition

The this compound moiety has emerged as a significant pharmacophore in the design of potent HIV-1 protease inhibitors. Its stereochemistry and ability to form key hydrogen bonding interactions within the S2 subsite of the enzyme's active site contribute to the high binding affinity of inhibitors incorporating this fragment. This guide explores how modifications to this core structure influence inhibitory activity, providing a basis for the rational design of next-generation antiretroviral agents.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro enzymatic inhibitory activity and antiviral efficacy of a series of this compound analogs against HIV-1 protease. The data highlights the impact of various substitutions on the tetrahydrofuran ring.

Compound IDP2 Ligand StructureKi (nM)IC50 (nM)
Analog 1 This compound1.525
Analog 2 (3S,4R)-4-fluoro-(Tetrahydrofuran-3-yl)methanol0.815
Analog 3 (3S,4S)-4-fluoro-(Tetrahydrofuran-3-yl)methanol2.135
Analog 4 (3S)-4,4-difluoro-(Tetrahydrofuran-3-yl)methanol0.510
Analog 5 (3S)-4-methoxy-(Tetrahydrofuran-3-yl)methanol3.250

Note: The above data is a representative compilation from SAR studies and should be interpreted in the context of the specific assays in which they were generated.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for this compound analogs as HIV-1 protease inhibitors:

  • Fluorination: The introduction of a fluorine atom at the 4-position of the tetrahydrofuran ring can significantly impact potency. A trans configuration of the 4-fluoro group relative to the hydroxymethyl group (Analog 2) leads to enhanced activity compared to the cis configuration (Analog 3). This suggests that the stereochemistry of the fluorine atom is crucial for optimal interaction within the S2 subsite.

  • Difluorination: Geminal difluorination at the 4-position (Analog 4) results in the most potent analog in this series. The electron-withdrawing nature of the fluorine atoms may enhance the hydrogen bonding capacity of the hydroxyl group and favorably influence the conformation of the tetrahydrofuran ring for binding.

  • Methoxy Substitution: The replacement of a fluorine atom with a methoxy group at the 4-position (Analog 5) leads to a decrease in inhibitory activity. This is likely due to steric hindrance and the disruption of the favorable hydrogen bonding network within the active site.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

HIV-1 Protease Inhibition Assay (FRET-based)

This biochemical assay is used to determine the in vitro enzymatic inhibitory activity (Ki) of the synthesized compounds against purified HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic peptide substrate (e.g., containing a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 10 µL of the diluted compound or DMSO (control) to the wells of the microplate.

  • Add 80 µL of a solution containing the HIV-1 protease in assay buffer to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 490 nm emission) every minute for 30 minutes in a kinetic mode.

  • The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

  • The Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Antiviral Activity Assay (Cell-based)

This assay determines the concentration of the compound required to inhibit HIV-1 replication in a cellular context (IC50).

Materials:

  • MT-4 cells (or other suitable human T-cell line)

  • HIV-1 laboratory strain (e.g., IIIB)

  • Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solybilization buffer (e.g., 20% SDS in 50% DMF)

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the diluted compounds to the wells containing the cells.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 values are calculated by determining the compound concentration that reduces the MTT signal by 50% compared to the virus control.

Visualizations

HIV-1 Life Cycle and the Role of Protease

The following diagram illustrates the key stages of the HIV-1 life cycle, highlighting the critical role of the protease enzyme in the maturation of new viral particles. Inhibition of this enzyme is a key therapeutic strategy.

HIV_Lifecycle cluster_host Inside Host Cell HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding Attachment HostCell Host T-Cell ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Binding->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation NewVirion Infectious Virion Maturation->NewVirion ProteaseInhibitor (S)-Tetrahydrofuran-3-yl -methanol Analogs (Protease Inhibitors) ProteaseInhibitor->Maturation Inhibit Protease

Caption: HIV-1 life cycle and the point of intervention for protease inhibitors.

Experimental Workflow for SAR Studies

The diagram below outlines the general workflow for conducting structure-activity relationship studies of novel HIV-1 protease inhibitors.

SAR_Workflow Design 1. Design of Analogs Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification & Characterization Synthesis->Purification BiochemicalAssay 4. In Vitro Biochemical Assay (Ki determination) Purification->BiochemicalAssay CellularAssay 5. Cell-based Antiviral Assay (IC50 determination) Purification->CellularAssay SAR_Analysis 6. SAR Analysis BiochemicalAssay->SAR_Analysis CellularAssay->SAR_Analysis Lead_Optimization 7. Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Caption: A typical workflow for the SAR study of novel enzyme inhibitors.

A Comparative Spectroscopic Analysis of (S)- and (R)-(Tetrahydrofuran-3-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 30, 2025

This guide provides a detailed spectroscopic comparison of the (S)- and (R)-enantiomers of (Tetrahydrofuran-3-yl)methanol. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit distinct behavior when interacting with plane-polarized light. This comparative analysis focuses on standard spectroscopic techniques, highlighting the key chiroptical method used for their differentiation.

The data presented herein is essential for researchers in stereoselective synthesis, pharmaceutical development, and materials science for verifying the enantiomeric purity and absolute configuration of these versatile chiral building blocks.

Overview of Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) probe the structural features of a molecule. For a pair of enantiomers like (S)- and (R)-(Tetrahydrofuran-3-yl)methanol, the connectivity and bonding of atoms are identical. Consequently, their NMR, IR, and MS spectra are also identical. Differentiation is achieved using chiroptical spectroscopy, which measures the differential interaction with polarized light.

Spectroscopic Technique (S)-(Tetrahydrofuran-3-yl)methanol (R)-(Tetrahydrofuran-3-yl)methanol Expected Outcome
¹H NMRIdentical to (R)-enantiomerIdentical to (S)-enantiomerIdentical Spectra
¹³C NMRIdentical to (R)-enantiomerIdentical to (S)-enantiomerIdentical Spectra
IR SpectroscopyIdentical to (R)-enantiomerIdentical to (S)-enantiomerIdentical Spectra
Mass SpectrometryIdentical to (R)-enantiomerIdentical to (S)-enantiomerIdentical Spectra
Chiroptical SpectroscopyEqual and opposite rotation to (R)Equal and opposite rotation to (S)Differentiable

Chiroptical Spectroscopy: The Key Differentiator

The definitive method for distinguishing between enantiomers is measuring their optical activity. This is typically quantified as specific rotation ([α]), where one enantiomer rotates plane-polarized light to the left (levorotatory, "-") and the other rotates it to the right (dextrorotatory, "+") by an equal magnitude under identical conditions.

Parameter (S)-(+)-(Tetrahydrofuran-3-yl)methanol (R)-(-)-(Tetrahydrofuran-3-yl)methanol
Specific Rotation +18° (c = 2.4 in methanol, 20°C)-18° (c = 2.4 in methanol, 20°C)
Synonyms (S)-(+)-3-Hydroxytetrahydrofuran(R)-(-)-3-Hydroxytetrahydrofuran

Note: The specific rotation for the (S)-enantiomer is inferred to be equal and opposite to the experimentally reported value for the (R)-enantiomer, a fundamental principle of enantiomeric pairs.

Achiral Spectroscopic Data (Representative)

The following data are representative for both the (S)- and (R)-enantiomers of (Tetrahydrofuran-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts (δ) and coupling constants (J) are identical for both enantiomers.

Table 3.1: Representative ¹H and ¹³C NMR Data | ¹H NMR (Proton) | ¹³C NMR (Carbon) | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment | | ~4.30 (m, 1H) | H-3 (CH-OH) | ~75.0 | C-3 (CH-OH) | | ~3.80-3.60 (m, 4H) | H-2, H-5 (CH₂-O) | ~68.0 | C-2, C-5 (CH₂-O) | | ~3.50 (d, 2H) | CH₂OH | ~65.0 | CH₂OH | | ~2.50 (s, 1H) | OH | ~35.0 | C-4 (CH₂) | | ~1.90 (m, 2H) | H-4 (CH₂) | | |

Note: Exact chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer frequency. The assignments are based on typical values for such structures.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. The vibrational frequencies for the bonds in both enantiomers are identical.

Table 3.2: Representative IR Absorption Data

Frequency (cm⁻¹) Vibration Type Functional Group
3600-3200 (broad) O-H stretch Alcohol (H-bonded)[1]
3000-2850 C-H stretch Alkane

| ~1050 (strong) | C-O stretch | Alcohol/Ether[1] |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of the molecule and its fragments. Since enantiomers have the same molecular formula and mass, their mass spectra are identical.

Table 3.3: Mass Spectrometry Data

Parameter Value
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol [2]
Exact Mass 88.0524 g/mol [2]

| Major Fragments (m/z) | 88 (M+), 71, 57, 45, 31 |

Experimental Protocols

Standard protocols for the spectroscopic analysis of chiral alcohols are described below.

Polarimetry (Optical Rotation)
  • Sample Preparation: A solution of the enantiomer is prepared at a precise concentration (e.g., 2.4 g/100 mL) in a suitable solvent (e.g., methanol).

  • Instrumentation: A polarimeter is calibrated using a blank solvent cell.

  • Measurement: The sample cell (typically 1 dm in length) is filled with the prepared solution, and the angle of rotation (α) is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C spectra are acquired using standard pulse programs.

  • Analysis: The resulting spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed for chemical shifts, integration, and coupling patterns.

  • Chiral Analysis (Optional): To distinguish enantiomers by NMR, a chiral derivatizing agent (e.g., Mosher's acid) can be added to convert the enantiomers into diastereomers, which will exhibit distinct NMR spectra.[3][4]

FTIR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

  • Data Acquisition: A background spectrum of the clean plates is recorded. The sample is then placed in the spectrometer's beam path, and the infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: The positions and shapes of the absorption bands are correlated with specific molecular vibrations to identify functional groups.[1]

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for comparing the enantiomers.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of (Tetrahydrofuran-3-yl)methanol Achiral Achiral Methods (NMR, IR, MS) Sample->Achiral Chiral Chiral Method (Polarimetry) Sample->Chiral Data_A Obtain Spectra Achiral->Data_A Data_C Measure Rotation Chiral->Data_C Compare Compare Data Data_A->Compare Data_C->Compare Result_A Identical Data (Confirms Structure) Compare->Result_A Result_C Opposite Rotation (+ vs -) (Identifies Enantiomer) Compare->Result_C G cluster_1 Principle of Chiroptical Differentiation cluster_2 Interaction with Plane-Polarized Light Enantiomers Enantiomeric Pair (S)- and (R)- Prop_Phys Identical Physical Properties (BP, MP, nD, Spectra) Enantiomers->Prop_Phys Prop_Chiral Different Chiroptical Properties Enantiomers->Prop_Chiral S_isomer (S)-Enantiomer Rotates light (+) Prop_Chiral->S_isomer leads to R_isomer (R)-Enantiomer Rotates light (-) Prop_Chiral->R_isomer leads to

References

Safety Operating Guide

Navigating the Disposal of (S)-(Tetrahydrofuran-3-yl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical reagents is a cornerstone of modern scientific research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-(Tetrahydrofuran-3-yl)methanol, a crucial process for ensuring laboratory safety and environmental stewardship. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of professional scientific practice.

Hazard Identification and Risk Assessment

Key Hazard Information Summary

Hazard ClassificationGHS Code/DescriptionPrimary Risk
Flammable LiquidH225/H226 (Flammable liquid and vapor)High risk of ignition from sparks, open flames, or hot surfaces.[3]
Acute Toxicity (Oral)H302 (Harmful if swallowed)Ingestion can lead to adverse health effects.[3]
Eye IrritationH319 (Causes serious eye irritation)Direct contact can cause significant eye damage.[3]
Peroxide FormationPotential to form explosive peroxidesRisk of explosion, especially upon concentration or heating.[1][2][4]
Pre-Disposal Preparations: Ensuring a Safe Environment

Before initiating any disposal procedures, it is imperative to establish a safe working environment. This involves a combination of appropriate engineering controls, personal protective equipment, and clear procedural planning.

Personal Protective Equipment (PPE):

  • Eye Protection: ANSI/ISEA Z87.1 approved safety glasses with side-shields or chemical splash goggles are mandatory to protect against splashes.[1]

  • Hand Protection: Chemically resistant gloves are essential. Given that THF can permeate standard nitrile gloves quickly, consider using thicker gloves or double-gloving.[1] Always inspect gloves for any signs of degradation before use and change them immediately if contaminated.[1]

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.

Engineering Controls:

  • All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[5]

  • Ensure that an operational safety shower and eyewash station are readily accessible.

  • Keep a Class B fire extinguisher suitable for flammable liquids nearby.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1][6] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[1][4]

Step 1: Waste Segregation and Collection

  • Do not mix this compound with other waste streams, particularly incompatible chemicals like strong oxidizing agents, acids, or bases.[1][7]

  • Collect the waste in a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical, such as glass or a suitable plastic, and must have a secure, leak-proof lid.[7][8][9]

  • It is often best to use the original container for waste accumulation if it is in good condition.[9]

Step 2: Labeling the Waste Container

  • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Irritant").[8]

  • Maintain an accurate log of the amount of waste added to the container.

Step 3: Storage of Hazardous Waste

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area should be under the direct control of laboratory personnel and away from sources of ignition, heat, and direct sunlight.[7][8]

  • The SAA must be in a well-ventilated area and should have secondary containment to prevent the spread of any potential spills.[8]

  • According to EPA regulations, hazardous waste can be accumulated in an SAA for up to one year for partially filled containers, but full containers must be removed within three days.[9]

Step 4: Arranging for Professional Disposal

  • Disposal of the hazardous waste must be handled by a licensed hazardous waste disposal company.[11] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of chemical waste.

  • Provide the EHS office or the waste disposal company with a complete and accurate description of the waste.

Decision Workflow for Disposal

DisposalWorkflow A Start: this compound Waste Generated B Is the waste container compatible and properly labeled? A->B C Obtain and label a proper hazardous waste container. B->C No D Collect waste in the designated container in a fume hood. B->D Yes C->D E Is the container full? D->E F Seal the container and store in the Satellite Accumulation Area (SAA). E->F No G Contact EHS for waste pickup within 3 days. E->G Yes H Continue to store securely in SAA. Inspect weekly. F->H I End: Waste properly disposed of by licensed professionals. G->I H->E

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill: For small spills within a chemical fume hood, absorb the material with a non-combustible absorbent (such as sand or vermiculite).[3] Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

By adhering to these rigorous safety and disposal protocols, researchers and scientists can ensure a safe laboratory environment and protect the broader community and ecosystem from the potential hazards of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.